molecular formula C32H43N3O6 B1246358 Jawsamycin

Jawsamycin

Número de catálogo: B1246358
Peso molecular: 565.7 g/mol
Clave InChI: QOOORVUXEUQEKV-KNLYTHMISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jawsamycin (also known as FR-900848) is an oligocyclopropyl-containing natural product that serves as a novel and potent inhibitor of glycosylphosphatidylinositol (GPI) biosynthesis . This compound exhibits its antifungal activity by selectively targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase, which catalyzes the first committed step in the GPI anchor pathway . This mechanism is critical because GPI-anchored proteins are essential for the integrity of the fungal cell wall; their inhibition disrupts proteostasis and leads to cell lysis, while also exposing immunogenic β-glucans to trigger a host immune response . This compound displays potent in vitro activity against a range of pathogenic fungi, including challenging Mucorales species such as Rhizopus delemar, and has demonstrated efficacy in an in vivo model of invasive pulmonary mucormycosis . A significant feature of its bioactivity is the notable selectivity for the fungal Spt14 over the human functional homolog PIG-A, providing a promising foundation for developing antifungal agents with a good therapeutic index . The compound is produced by Streptomyces species, including S. luteoverticillatus, and is characterized by its unique structure featuring multiple cyclopropane rings . For researchers, this compound is a valuable chemical tool for probing the GPI biosynthesis pathway and investigating novel mechanisms for combating invasive fungal infections .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C32H43N3O6

Peso molecular

565.7 g/mol

Nombre IUPAC

(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide

InChI

InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1

Clave InChI

QOOORVUXEUQEKV-KNLYTHMISA-N

SMILES

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

SMILES isomérico

C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O

SMILES canónico

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

Sinónimos

FR 900848
FR-900848

Origen del producto

United States

Foundational & Exploratory

Jawsamycin: A Technical Guide to its Chemical Structure, Unique Polycyclopropane Moiety, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, also known as FR-900848, is a potent antifungal agent produced by the bacterium Streptoverticillium fervens.[1] It belongs to a rare class of natural products characterized by a unique polycyclopropane fatty acid tail attached to a 5'-amino-5'-deoxy-5,6-dihydrouridine nucleoside core.[1][2] This complex and remarkable chemical architecture, particularly the contiguous stereochemically defined cyclopropane rings, has attracted significant interest from synthetic chemists and biochemists. This compound exhibits a broad spectrum of activity against filamentous fungi, including many pathogenic species, by a novel mechanism of action.[1][3] This technical guide provides an in-depth overview of the chemical structure, the unique polycyclopropane moiety, and the biological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and the Polycyclopropane Moiety

This compound possesses a complex molecular structure, with the molecular formula C₃₂H₄₃N₃O₆.[1] The molecule can be deconstructed into two main components: a nucleoside head group and a highly unusual polycyclopropanated fatty acid tail, linked via an amide bond.

The nucleoside portion is 5'-amino-5'-deoxy-5,6-dihydrouridine. The defining feature of this compound, however, is its extended polycyclopropane chain. This moiety consists of a series of contiguous cyclopropane rings, a structural feature rarely encountered in natural products. The biosynthesis of this unique structure is of considerable scientific interest, involving a radical S-adenosyl methionine (SAM) cyclopropanase that collaborates with an iterative polyketide synthase.[4]

Table 1: Physicochemical Properties of this compound (FR-900848)
PropertyValueReference
Molecular FormulaC₃₂H₄₃N₃O₆[1]
Molecular Weight565.7 g/mol [5]
AppearanceColorless needles[1]
Melting Point198 - 201 °C (decomposes)[1]
SolubilitySoluble in DMSO; slightly soluble in methanol, ethyl acetate, and chloroform; insoluble in water.[1]
Table 2: Spectroscopic Data for this compound (FR-900848)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) [1]

Chemical Shift (ppm)MultiplicityAssignment
~0.5 - 1.5mCyclopropyl protons
~1.8 - 2.5mAliphatic protons
~3.0 - 3.8mProtons on the dihydrouridine ring
~5.5 - 7.5mOlefinic and amide protons

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) [1]

Chemical Shift (ppm)Assignment
~10 - 30Cyclopropyl and aliphatic carbons
~30 - 50Carbons of the dihydrouridine ring
~120 - 140Olefinic carbons
~160 - 175Carbonyl and amide carbons

Mass Spectrometry

Ionization ModeObserved m/zInterpretation
FAB-MS566.3231 [M+H]⁺Protonated molecule

Note: The NMR data presented are estimations based on the published spectra in Iwamoto et al. (1990). For precise assignments, detailed 2D NMR analysis would be required.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antifungal activity, particularly against filamentous fungi.[1] It has been shown to be effective against a range of pathogenic fungi, including species that are resistant to current antifungal therapies.[3]

The unique mechanism of action of this compound involves the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[3][6] Specifically, this compound targets Spt14 (also known as Gpi3), the catalytic subunit of the fungal UDP-glycosyltransferase.[3] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI).[5] By inhibiting Spt14, this compound disrupts the production of GPI anchors, which are essential for anchoring a wide variety of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence. The disruption of this pathway leads to fungal cell death.[3]

Table 3: Antifungal Activity of this compound (FR-900848)
Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger0.1[1]
Mucor rouxianus0.2[1]
Penicillium chrysogenum0.1[1]
Trichophyton asteroides0.05[1]
Fusarium oxysporum0.2[1]
Sclerotinia arachidis0.1[1]
Candida albicans> 100[1]
Saccharomyces cerevisiae> 100[1]

Experimental Protocols

Isolation and Purification of this compound from Streptoverticillium fervens

This protocol is adapted from the method described by Iwamoto et al. (1990).[1]

a. Fermentation:

  • Inoculate a seed culture of Streptoverticillium fervens in a suitable medium (e.g., yeast extract-malt extract broth).

  • Incubate the seed culture at 28°C for 48 hours with shaking.

  • Use the seed culture to inoculate a production culture in a larger volume of fermentation medium.

  • Incubate the production culture at 28°C for 96 hours with aeration and agitation.

b. Extraction:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.

c. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light or a staining reagent).

  • Pool the fractions containing this compound and concentrate them.

  • Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Reporter Gene Assay for Screening GPI Biosynthesis Inhibitors

This protocol describes a general method for a reporter gene-based screen to identify inhibitors of GPI anchor biosynthesis, as has been used to study this compound's mechanism of action.[3]

a. Reporter Strain Construction:

  • Construct a yeast strain (e.g., Saccharomyces cerevisiae) that expresses a reporter protein (e.g., luciferase or β-galactosidase) fused to a GPI anchor signal sequence. This will cause the reporter protein to be localized to the cell surface.

b. High-Throughput Screening:

  • Grow the reporter strain in a multi-well plate format.

  • Add test compounds (including this compound as a positive control) to the wells at various concentrations.

  • Incubate the plates to allow for compound activity.

  • Lyse the cells to release the intracellular contents.

  • Measure the activity of the reporter protein in the cell lysate and in the culture medium.

  • Inhibition of GPI biosynthesis will prevent the anchoring of the reporter protein to the cell surface, leading to its secretion into the medium. Therefore, an increase in reporter activity in the medium and a decrease in the cell-associated fraction indicates a potential GPI biosynthesis inhibitor.

In Vitro Spt14 Inhibition Assay

This is a generalized protocol for an in vitro enzymatic assay to directly measure the inhibition of Spt14 by this compound.

a. Enzyme and Substrate Preparation:

  • Purify recombinant fungal Spt14 enzyme.

  • Prepare a reaction mixture containing a suitable buffer, UDP-[³H]GlcNAc (radiolabeled substrate), and phosphatidylinositol (the acceptor substrate) in detergent micelles.

b. Inhibition Assay:

  • Pre-incubate the purified Spt14 enzyme with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate mixture.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Separate the radiolabeled product (GlcNAc-PI) from the unreacted UDP-[³H]GlcNAc using a suitable method, such as thin-layer chromatography or solvent extraction.

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

GPI_Biosynthesis_Pathway cluster_inhibition Site of this compound Inhibition UDP_GlcNAc UDP-GlcNAc GlcNAc_PI GlcNAc-PI UDP_GlcNAc->GlcNAc_PI PI Phosphatidylinositol (PI) PI->GlcNAc_PI GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylation GlcN_acylPI GlcN-acylPI GlcN_PI->GlcN_acylPI Inositol acylation Man_GlcN_acylPI Man-GlcN-acylPI GlcN_acylPI->Man_GlcN_acylPI Mannosylation GPI_Protein GPI-anchored Protein Man_GlcN_acylPI->GPI_Protein Further modifications and attachment to protein Protein Protein with GPI attachment signal Protein->GPI_Protein Spt14 Spt14 (Gpi3) UDP-glycosyltransferase

Caption: Simplified GPI biosynthesis pathway and the site of this compound inhibition.

Jawsamycin_Biosynthesis_Workflow Start Acetate units PKS Iterative Polyketide Synthase (PKS) Start->PKS Unsaturated_PK Unsaturated Polyketide Intermediate PKS->Unsaturated_PK Polycyclopropane_PK Polycyclopropanated Polyketide Unsaturated_PK->Polycyclopropane_PK SAM S-adenosyl methionine (SAM) Cyclopropanase Radical SAM Cyclopropanase SAM->Cyclopropanase Cyclopropanase->Polycyclopropane_PK Cyclopropanation Amidation Amidation Polycyclopropane_PK->Amidation Nucleoside 5'-amino-5'-deoxy- 5,6-dihydrouridine Nucleoside->Amidation This compound This compound Amidation->this compound

Caption: Proposed biosynthetic workflow for this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a novel mechanism of action. Its potent antifungal activity, particularly against resistant strains, makes it a promising lead compound for the development of new antifungal drugs. The elucidation of its biosynthetic pathway and the identification of its molecular target have opened up new avenues for research in both synthetic chemistry and chemical biology. This technical guide provides a comprehensive overview of the current knowledge on this compound, which will be a valuable resource for scientists working on the discovery and development of new anti-infective agents.

References

Jawsamycin's Antifungal Mechanism: A Technical Guide to a Novel GPI Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, a natural product featuring a unique oligocyclopropyl structure, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its molecular target, the biochemical consequences of its inhibitory action, and its selective toxicity. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development of this compound and other inhibitors of the glycosylphosphatidylinositol (GPI) biosynthesis pathway as a promising new class of antifungal therapeutics.

Core Mechanism of Action: Inhibition of GPI Biosynthesis

This compound exerts its antifungal effect by targeting the initial and committing step of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for the post-translational modification of a wide array of cell surface proteins, which are critical for the integrity and function of the fungal cell wall.

The specific molecular target of this compound is Spt14 (also known as Gpi3) , the catalytic subunit of the fungal UDP-glycosyltransferase.[1][2][3][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI. By inhibiting Spt14, this compound effectively blocks the entire downstream pathway, preventing the anchoring of GPI-dependent proteins to the cell membrane. This disruption of cell wall architecture leads to cell stress and, ultimately, fungal cell death.[2][3] The fungicidal activity of this compound has been observed through propidium iodide staining of Rhizopus oryzae, indicating a lethal effect on the fungus.[5]

A key advantage of this compound is its selectivity for the fungal enzyme over its human homolog, PIG-A .[1][2][3][4] The S. cerevisiae Spt14 and human PIG-A share approximately 40% sequence identity, yet this compound shows potent activity against the fungal target with no significant inhibition of the human counterpart.[5][6] This selectivity is crucial for its potential as a therapeutic agent with a favorable safety profile. Cytotoxicity assays on various human cell lines, including HCT116, HEK293, HEPG2, and K562, have shown no effect on mammalian cell viability at concentrations up to 50 μM.[3]

Signaling Pathways and Consequences of Inhibition

The inhibition of Spt14 by this compound triggers a cascade of cellular events stemming from the disruption of GPI anchor biosynthesis.

G cluster_ER Endoplasmic Reticulum cluster_Consequences Cellular Consequences UDP-GlcNAc UDP-GlcNAc Spt14_Complex UDP-GlcNAc Phosphatidylinositol Transferase Complex (Spt14/Gpi3 as catalytic subunit) UDP-GlcNAc->Spt14_Complex PI PI PI->Spt14_Complex GlcNAc-PI GlcNAc-PI Spt14_Complex->GlcNAc-PI First Step No_GPI_Anchor No GPI Anchor Production Downstream_GPI_Steps Downstream GPI Anchor Biosynthesis GlcNAc-PI->Downstream_GPI_Steps Complete_GPI_Anchor Complete_GPI_Anchor Downstream_GPI_Steps->Complete_GPI_Anchor Protein_Anchoring_Failure Failure to Anchor GPI-dependent Proteins to Cell Membrane This compound This compound This compound->Spt14_Complex Inhibition No_GPI_Anchor->Protein_Anchoring_Failure Cell_Wall_Stress Cell Wall Stress & Integrity Defects Protein_Anchoring_Failure->Cell_Wall_Stress UPR_Activation Unfolded Protein Response (UPR) Activation Cell_Wall_Stress->UPR_Activation Fungicidal_Effect Fungicidal Effect Cell_Wall_Stress->Fungicidal_Effect

Figure 1: Mechanism of this compound Action

Chemogenomic profiling has revealed that inhibition of the GPI pathway by this compound leads to the activation of the unfolded protein response (UPR) and the cell wall integrity (CWI) pathway .[2][5] This is a logical consequence of the mislocalization of GPI-anchored proteins, which would normally be processed and transported through the endoplasmic reticulum (ER) to the cell surface. The accumulation of improperly processed proteins in the ER triggers the UPR, a stress response pathway.

Quantitative Data: In Vitro Activity

This compound demonstrates potent activity against a broad spectrum of fungal pathogens, including species that are often resistant to currently available antifungal agents.[6][7]

Fungal SpeciesAssay TypeValueReference
Saccharomyces cerevisiaeGrowth InhibitionIC50 ≈ 800 nM[3]
Rhizopus oryzaeMinimal Effective ConcentrationMEC ≤ 0.008 µg/mL[8]
Absidia corymbiferaMinimal Effective ConcentrationMEC ≤ 0.008 µg/mL[8]
Mucor circinelloidesMinimal Effective ConcentrationMEC = 0.016 µg/mL[8]

Table 1: In Vitro Antifungal Activity of this compound

Derivatization studies of this compound have been conducted to explore the structure-activity relationship (SAR). Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been investigated. However, none of the tested derivatives showed improved potency or a broader spectrum of activity compared to the parent compound.[9]

Experimental Protocols

The elucidation of this compound's mechanism of action involved a series of sophisticated genetic and biochemical assays.

Target Identification Workflow

The primary target of this compound was identified through a multi-step process involving a novel reporter-based screen, followed by chemogenomic profiling and mutational analysis.

G Screening Phenotypic Screen: Reporter Gene Assay for GPI Biosynthesis Inhibitors Hit_ID Identification of this compound as a Potent Hit Screening->Hit_ID Chemogenomics Chemogenomic Profiling (HIP & HOP in S. cerevisiae) Hit_ID->Chemogenomics Pathway_Implication Implication of Early Steps in GPI Biosynthesis Pathway Chemogenomics->Pathway_Implication Mutagenesis Unbiased Mutagenesis Screen for Resistance-Conferring Mutations Pathway_Implication->Mutagenesis Target_ID Identification of Mutations in SPT14/GPI3 as the Primary Target Mutagenesis->Target_ID

Figure 2: Experimental Workflow for Target Identification
Reporter Gene Assay for GPI Biosynthesis Inhibitors

  • Principle: This assay was designed to specifically identify inhibitors of the GPI anchoring process.[2][10] A reporter protein (Gaussia luciferase) was fused to a GPI-anchoring signal from Candida albicans. In healthy S. cerevisiae cells, the luciferase is anchored to the cell surface. When GPI biosynthesis is inhibited, the anchor is not attached, and the luciferase is secreted into the medium.

  • Methodology:

    • S. cerevisiae cells expressing the reporter construct were incubated with test compounds.

    • The culture was then separated into cell pellet and supernatant (medium).

    • Luciferase activity was measured in both fractions.

    • An increase in the ratio of luciferase activity in the medium to the cell pellet indicated inhibition of GPI anchoring.[3]

    • The assay was validated using known inhibitors of other pathways (e.g., voriconazole, amphotericin B), which did not show this differential signal distribution.[2][10]

Chemogenomic Profiling (HIP/HOP)
  • Principle: Haploinsufficiency profiling (HIP) and homozygous profiling (HOP) utilize the S. cerevisiae deletion collections to identify gene-drug interactions. A strain with a heterozygous (HIP) or homozygous (HOP) deletion of a gene that is part of the target pathway will exhibit hypersensitivity to the compound.

  • Methodology:

    • The complete collections of heterozygous and homozygous deletion strains of S. cerevisiae were grown in the presence of a sub-lethal concentration of this compound.

    • Strain fitness was quantitatively measured by sequencing molecular barcodes unique to each strain.

    • Strains showing significant growth defects were identified.

    • HIP analysis with this compound identified strains with deletions in genes of the phosphatidylinositol N-acetylglucosaminyltransferase complex (GPI1, GPI15, GPI2, and SPT14) as hypersensitive.[3][5] HOP analysis identified synthetic genetic nodes in the UPR (HAC1, IRE1) and CWI pathways.[5]

Mutagenesis Screen for Resistance
  • Principle: Spontaneously occurring mutations that confer resistance to a drug often pinpoint the direct molecular target or a closely related protein.

  • Methodology:

    • A large population of mutagenized fungal cells was plated on a medium containing a lethal concentration of this compound.

    • Colonies that grew were selected as resistant mutants.

    • The genomes of these mutants were sequenced to identify the resistance-conferring mutations.

    • This unbiased approach identified mutations within the SPT14/GPI3 gene, confirming it as the primary target of this compound.[3]

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel antifungal agents. Its unique mechanism of action, targeting the essential and fungal-selective enzyme Spt14, provides a powerful tool against a broad range of pathogenic fungi, including difficult-to-treat Mucorales.[1][4][6][7] The detailed understanding of its mechanism, supported by robust genetic and biochemical evidence, establishes a solid foundation for its further development. Future research should focus on optimizing the therapeutic properties of the this compound scaffold through medicinal chemistry efforts, exploring its efficacy in a wider range of in vivo infection models, and investigating potential resistance mechanisms. The GPI biosynthesis pathway is now a clinically validated target, opening new avenues for the development of the next generation of antifungal drugs.

References

Jawsamycin: A Potent and Selective Inhibitor of Fungal Glycosylphosphatidylinositol (GPI) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Jawsamycin, a structurally unique oligocyclopropyl-containing natural product, has emerged as a significant lead compound in the quest for novel antifungal agents.[1][2] Isolated from the bacterium Streptoverticillium fervens, this polyketide-nucleoside hybrid demonstrates potent and broad-spectrum antifungal activity, notably against pathogens that are often resistant to current therapies.[1][2][3][4] The mechanism of action of this compound lies in its ability to selectively inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi, a pathway essential for fungal cell wall integrity and viability.[1][5][6] This document provides a comprehensive technical overview of this compound's interaction with the GPI biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

Glycosylphosphatidylinositol (GPI) anchoring is a conserved post-translational modification in eukaryotes, where a complex glycolipid is attached to the C-terminus of proteins, thereby anchoring them to the cell surface.[7][8][9] These GPI-anchored proteins (GPI-APs) are crucial for a multitude of cellular functions, including signal transduction, cell adhesion, and immune responses.[8] In fungi, GPI-APs are particularly vital for maintaining the structural integrity of the cell wall, a feature that is indispensable for their survival and pathogenicity.[5][10]

The biosynthesis of the GPI anchor is a sequential process that occurs in the endoplasmic reticulum (ER).[9][10][11] It begins on the cytoplasmic face of the ER and is completed in the ER lumen before being transferred en bloc to a nascent protein by the GPI-transamidase complex.[7][9][11]

The key steps in the mammalian and fungal GPI biosynthesis pathway are:

  • Step 1: Synthesis of GlcNAc-PI. The pathway is initiated by the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI). This reaction is catalyzed by a multi-subunit enzyme complex known as GPI-N-acetylglucosaminyltransferase (GPI-GnT).[11][12] In fungi, the catalytic subunit of this complex is Spt14 (also called Gpi3), while in humans, it is PIG-A.[1][5][12]

  • Step 2: De-N-acetylation. The resulting GlcNAc-PI is then de-N-acetylated by the PIG-L enzyme to form GlcN-PI.[11]

  • Flipping into the ER Lumen. GlcN-PI is translocated from the cytoplasmic side to the luminal side of the ER.

  • Acylation. Inside the lumen, an acyl chain is added to the inositol ring of GlcN-PI by the PIG-W enzyme, generating GlcN-(acyl)PI.[11]

  • Mannosylation. A series of mannosyltransferases (PIG-M/GPI-MT-I, PIG-V/GPI-MT-II, PIG-B/GPI-MT-III, and PIG-Z/GPI-MT-IV) sequentially add four mannose residues to the growing GPI core.[13][14]

  • Ethanolamine Phosphate Addition. Ethanolamine phosphate (EtNP) moieties are added to the mannose residues by enzymes such as PIG-N and PIG-G/GPI7.[8][13]

  • Transfer to Protein. The completed GPI precursor is transferred to the C-terminus of a target protein by the GPI-transamidase complex, which is composed of subunits including PIG-S, PIG-T, GAA1, and GPI8.[9][15][16]

This compound's Mechanism of Action: Targeting the First Step

This compound exerts its antifungal effect by potently and selectively inhibiting the very first step of the GPI biosynthesis pathway.[5][6][17]

  • Molecular Target: The specific molecular target of this compound is the fungal UDP-glycosyltransferase complex, more precisely its catalytic subunit, Spt14 (Gpi3) .[1][5][17] By inhibiting Spt14, this compound effectively blocks the formation of GlcNAc-PI, thereby halting the entire GPI anchor production line.[5]

  • Fungal Selectivity: A critical feature of this compound is its high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A .[1][5][6] The amino acid sequence identity between fungal Spt14 and human PIG-A is approximately 40%.[1][3][4] This selectivity is responsible for this compound's low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[1][18]

GPI_Biosynthesis_Pathway_with_Jawsamycin_Inhibition Figure 1: this compound's Inhibition of GPI Biosynthesis cluster_ER Endoplasmic Reticulum PI Phosphatidylinositol (PI) Spt14 Spt14 / Gpi3 (Fungal GPI-GnT) PI->Spt14 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Spt14 GlcNAc_PI GlcNAc-PI PIG_L PIG-L GlcNAc_PI->PIG_L GlcN_PI GlcN-PI PIG_W PIG-W GlcN_PI->PIG_W GlcN_acylPI GlcN-(acyl)PI PIG_M PIG-M GlcN_acylPI->PIG_M Man1_GlcN_acylPI Man-GlcN-(acyl)PI PIG_V PIG-V Man1_GlcN_acylPI->PIG_V Man2_Man1_GlcN_acylPI Man-Man-GlcN-(acyl)PI PIG_B_N PIG-B, PIG-N, etc. Man2_Man1_GlcN_acylPI->PIG_B_N Man3_Man2_Man1_GlcN_acylPI EtNP-Man-Man-Man-GlcN-(acyl)PI Completed_GPI Completed GPI Anchor Man3_Man2_Man1_GlcN_acylPI->Completed_GPI ... GPIT GPI Transamidase Completed_GPI->GPIT Protein Protein with GPI signal Protein->GPIT GPI_AP GPI-Anchored Protein Spt14->GlcNAc_PI PIG_L->GlcN_PI PIG_W->GlcN_acylPI PIG_M->Man1_GlcN_acylPI PIG_V->Man2_Man1_GlcN_acylPI PIG_B_N->Man3_Man2_Man1_GlcN_acylPI GPIT->GPI_AP This compound This compound This compound->Spt14

Caption: this compound inhibits the fungal Spt14/Gpi3 enzyme.

Quantitative Data on this compound's Inhibitory Activity

The antifungal potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound
Fungal PathogenMinimal Effective Concentration (MEC) / Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Rhizopus oryzae≤ 0.008[17]
Absidia corymbifera≤ 0.008[17]
Mucor circinelloides0.016[17]
Fusarium spp.Potent activity reported[1][3][4]
Scedosporium spp.Potent activity reported[1][3][4]
Saccharomyces cerevisiaeDose-response validation performed[5][17]
Table 2: Cytotoxicity and Selectivity of this compound
Cell LineAssayResultReference
Human HCT116CytotoxicityNo effect up to 10 µM[1]
Human HEK293WST-1 CytotoxicityNo effect up to 50 µM[1]
Human HEPG2WST-1 CytotoxicityNo effect up to 50 µM[1]
Human K562WST-1 CytotoxicityNo effect up to 50 µM[1]
Human HCT116FLAER AssayNo apparent effect on GPI-anchored proteins[5]
Table 3: In Vivo Efficacy of this compound
Animal ModelFungal PathogenOutcomeReference
MouseRhizopus delemar (Invasive Pulmonary Mucormycosis)Significantly improved overall survival rate (45% vs. 0% in placebo)[6][17]

Key Experimental Protocols

The discovery of this compound as a GPI biosynthesis inhibitor and the elucidation of its mechanism of action were made possible by a suite of specialized experimental procedures.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

This phenotypic screening approach was central to identifying this compound from a natural product library.[1][5]

  • Principle: A reporter protein (e.g., luciferase) is fused to a C-terminal GPI-anchor signal.[17] In healthy cells, the resulting GPI-anchored reporter is retained in the cell pellet. However, when GPI biosynthesis is inhibited, the reporter protein is secreted into the culture medium. The assay is designed to detect the signal from the secreted reporter in the supernatant.

  • Methodology:

    • Strain Construction: A Saccharomyces cerevisiae strain is engineered to express the GPI-anchored reporter fusion protein.

    • Screening: The engineered yeast cells are cultured in 1536-well plates. A library of compounds (e.g., the Novartis natural product library) is added to the wells at a fixed concentration (e.g., 10 µM).[1]

    • Incubation: The plates are incubated to allow for cell growth and protein expression.

    • Signal Detection: The cell culture supernatant is separated from the cell pellet. The activity of the reporter enzyme (e.g., luciferase) in the supernatant is measured.

    • Hit Identification: Compounds that produce a high signal in the supernatant are identified as potential inhibitors of the GPI-anchoring pathway. This compound was identified as a potent primary hit in such a screen.[1]

Reporter_Gene_Screening_Workflow Figure 2: Workflow for GPI Inhibitor Screening cluster_normal Normal GPI Biosynthesis cluster_inhibited Inhibited GPI Biosynthesis start Start: Engineer S. cerevisiae with GPI-anchored reporter gene dispense_cells Dispense engineered cells into 1536-well plates start->dispense_cells add_compounds Add natural product library compounds (10 µM) dispense_cells->add_compounds incubate Incubate plates add_compounds->incubate separate Separate supernatant from cell pellet incubate->separate measure Measure reporter activity in supernatant separate->measure analyze Analyze data and identify hits measure->analyze hit Hit Identified: This compound analyze->hit normal_cell Reporter protein is anchored to cell normal_supernatant Low signal in supernatant normal_cell->normal_supernatant inhibited_cell Reporter protein is secreted inhibited_supernatant High signal in supernatant inhibited_cell->inhibited_supernatant

References

Jawsamycin: A Targeted Approach to Antifungal Therapy via Inhibition of the Catalytic Subunit Spt14/Gpi3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the urgent search for novel antifungal agents with unique mechanisms of action, the natural product Jawsamycin (also known as FR-900848) has emerged as a promising lead compound.[1] This technical guide delves into the molecular mechanism by which this compound exerts its antifungal properties, specifically through the targeted inhibition of Spt14/Gpi3.[2] Spt14/Gpi3 is the catalytic subunit of the UDP-glycosyltransferase, an essential enzyme complex that mediates the first and committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[3][4] The disruption of this pathway compromises the integrity of the fungal cell wall, leading to cell death.[1][5] this compound demonstrates potent in vitro activity against a range of pathogenic fungi, including the notoriously difficult-to-treat Mucorales, and has shown efficacy in in vivo models of invasive fungal infections.[1][6] Notably, it exhibits a high degree of selectivity for the fungal Spt14/Gpi3 over its human homolog, PIG-A, highlighting its potential as a safe and effective therapeutic agent.[2][7] This document provides a comprehensive overview of the current understanding of this compound's interaction with Spt14/Gpi3, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the critical need for new antifungal therapies with novel mechanisms of action. The fungal cell wall, a structure essential for viability and pathogenesis but absent in human cells, represents a key target for selective antifungal drugs. A crucial component of the fungal cell wall is a class of proteins anchored to the plasma membrane via glycosylphosphatidylinositol (GPI).[1] The biosynthesis of these GPI anchors is a complex, multi-step process initiated in the endoplasmic reticulum.[3]

This compound, an oligocyclopropyl-containing natural product, was identified as a potent inhibitor of GPI anchor biosynthesis through a reporter gene-based screen in Saccharomyces cerevisiae.[2] Subsequent chemogenomic profiling and genetic studies pinpointed its specific molecular target as Spt14, also referred to as Gpi3.[6][8] Spt14/Gpi3 is the catalytic subunit of the multi-subunit enzyme complex, phosphatidylinositol N-acetylglucosaminyltransferase (GPI-GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), the first step in the GPI biosynthesis pathway.[4][9] By inhibiting Spt14/Gpi3, this compound effectively blocks the production of GPI-anchored proteins, leading to compromised cell wall integrity and fungal cell death.[5] This targeted mechanism, combined with its selectivity for the fungal enzyme, makes this compound a highly attractive candidate for further antifungal drug development.[1]

Mechanism of Action: Targeting the GPI Anchor Biosynthesis Pathway

The antifungal activity of this compound stems from its specific inhibition of the Spt14/Gpi3 subunit of the GPI-GnT complex. This enzyme is responsible for the initial and rate-limiting step in the GPI anchor biosynthesis pathway.

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

GPI anchor biosynthesis is a conserved pathway in eukaryotes that begins on the cytoplasmic face of the endoplasmic reticulum.[3] The process is initiated by the GPI-GnT complex, which transfers an N-acetylglucosamine (GlcNAc) molecule from UDP-GlcNAc to a phosphatidylinositol (PI) molecule embedded in the ER membrane.[9] This reaction forms GlcNAc-PI, the first lipid intermediate of the pathway. Subsequent steps involving a series of mannosyltransferases and ethanolamine phosphotransferases lead to the assembly of the complete GPI anchor precursor, which is then transferred en masse to the C-terminus of newly synthesized proteins destined for the cell surface.

This compound's Inhibition of Spt14/Gpi3

This compound directly targets and inhibits the catalytic activity of Spt14/Gpi3.[2] As the catalytic subunit, Spt14/Gpi3 is responsible for binding UDP-GlcNAc and facilitating the transfer of GlcNAc to PI.[8] By blocking this crucial first step, this compound prevents the formation of all subsequent GPI anchor intermediates and, consequently, the attachment of GPI anchors to proteins. This leads to a depletion of GPI-anchored proteins from the fungal cell wall, disrupting its structure and function and ultimately resulting in fungal cell death.[5]

GPI_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GnT Complex (including Spt14/Gpi3) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI GlcNAc transfer Further_Steps Further modification (mannosylation, etc.) GlcNAc_PI->Further_Steps Complete_GPI Complete GPI Anchor Further_Steps->Complete_GPI GPI_Transamidase GPI Transamidase Complete_GPI->GPI_Transamidase Protein Precursor Protein Protein->GPI_Transamidase GPI_Anchored_Protein GPI-Anchored Protein GPI_Transamidase->GPI_Anchored_Protein This compound This compound This compound->GPI_GnT Inhibition

Figure 1: this compound's Inhibition of the GPI Anchor Biosynthesis Pathway.

Quantitative Data

The antifungal potency of this compound has been quantified against various fungal species. The following tables summarize the key in vitro activity data.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeEndpointValue (µg/mL)Reference
Saccharomyces cerevisiaeBroth MicrodilutionIC50~0.08[2]
Rhizopus oryzaeBroth MicrodilutionMEC≤ 0.008[6]
Absidia corymbiferaBroth MicrodilutionMEC≤ 0.008[6]
Mucor circinelloidesBroth MicrodilutionMEC0.016[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[10] MEC (Minimal effective concentration) is the lowest concentration of an antifungal agent that produces a visible change in hyphal morphology.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (µM)Reference
Human HCT116 cellsCell Viability AssayIC50> 50[2]

Experimental Protocols

The identification of this compound's mechanism of action involved several key experimental approaches. Detailed methodologies for these experiments are outlined below.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

This primary screen was designed to identify compounds that inhibit the GPI anchoring of proteins in Saccharomyces cerevisiae.

  • Principle: A reporter construct was created consisting of a luciferase gene fused to a C-terminal GPI anchor signal sequence from Candida albicans. In healthy cells, the GPI anchor directs the luciferase to the cell surface. When GPI biosynthesis is inhibited, the luciferase is secreted into the culture medium.

  • Methodology:

    • S. cerevisiae cells expressing the reporter construct were cultured in 384-well plates.

    • A library of natural product extracts was added to the wells at a concentration of 10 µM.

    • The plates were incubated to allow for cell growth and protein expression.

    • The culture medium and cell pellets were separated by centrifugation.

    • Luciferase activity was measured in both the supernatant and the cell pellet.

    • Hits were identified as compounds that caused a significant increase in the ratio of luciferase activity in the supernatant compared to the cell pellet.

  • This compound Identification: this compound was identified as a key hit in this screen, demonstrating a dose-dependent increase in secreted luciferase.[2]

Reporter_Gene_Assay_Workflow Start S. cerevisiae with Luciferase-GPI reporter Add_Compound Add Natural Product Library (10 µM) Start->Add_Compound Incubate Incubate Add_Compound->Incubate Separate Separate Supernatant and Cell Pellet Incubate->Separate Measure_Supernatant Measure Luciferase in Supernatant Separate->Measure_Supernatant Measure_Pellet Measure Luciferase in Cell Pellet Separate->Measure_Pellet Analyze Analyze Ratio (Supernatant/Pellet) Measure_Supernatant->Analyze Measure_Pellet->Analyze No_Inhibition No Inhibition: Low Ratio Analyze->No_Inhibition Normal Inhibition GPI Inhibition: High Ratio (Hit) Analyze->Inhibition Elevated

Figure 2: Workflow for the Reporter Gene-Based Screen.
Chemogenomic Profiling

This technique was used to identify the specific molecular target of this compound in S. cerevisiae.

  • Principle: The growth of a collection of yeast deletion mutants (each lacking a single non-essential gene) is assessed in the presence of the compound of interest. Mutants that are hypersensitive to the compound are likely to have deletions in genes that are functionally related to the drug's target or pathway.

  • Methodology:

    • The S. cerevisiae heterozygous and homozygous deletion collections were grown in the presence of sub-lethal concentrations of this compound.

    • Cell growth was monitored over time by measuring optical density (OD600).

    • The fitness of each mutant strain in the presence of this compound was compared to its fitness in a control condition (DMSO).

    • Strains exhibiting significant growth defects (hypersensitivity) were identified.

  • Target Identification: Chemogenomic profiling of this compound revealed that strains with mutations in genes of the GPI biosynthesis pathway, particularly SPT14, were highly sensitive to the compound, strongly indicating that Spt14 is the direct target.[2]

In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis

The antifungal activity of this compound was evaluated in a clinically relevant animal model of invasive fungal infection.

  • Model: Immunocompromised mice were infected with spores of Rhizopus delemar via intratracheal instillation.

  • Treatment: Mice were treated with this compound, a vehicle control, or other antifungal agents.

  • Endpoint: The primary endpoint was survival over a period of 7 to 11 days. Fungal burden in the lungs was also assessed as a secondary endpoint.

  • Results: this compound treatment significantly improved the survival of mice compared to the placebo-treated group, demonstrating its in vivo efficacy against this aggressive fungal pathogen.[2]

Conclusion and Future Directions

This compound represents a significant advancement in the field of antifungal drug discovery. Its novel mechanism of action, targeting the essential and fungal-specific catalytic subunit Spt14/Gpi3 of the GPI-GnT complex, provides a clear pathway for the development of a new class of antifungal agents. The potent in vitro activity against a broad spectrum of fungi, including drug-resistant species, and its demonstrated in vivo efficacy, underscore its therapeutic potential. Furthermore, its high selectivity for the fungal target over the human homolog suggests a favorable safety profile.

Future research should focus on several key areas:

  • Structural Biology: Elucidating the crystal structure of this compound in complex with Spt14/Gpi3 will provide invaluable insights into the precise molecular interactions and facilitate structure-based drug design for the development of even more potent and selective analogs.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is necessary to optimize its formulation and dosing for clinical applications.

  • Spectrum of Activity: Further studies are needed to fully define the spectrum of antifungal activity of this compound against a wider range of clinically relevant fungal pathogens.

  • Resistance Mechanisms: Investigating the potential for resistance development to this compound will be crucial for its long-term clinical utility.

References

Jawsamycin's Selective Inhibition of Fungal GPI Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selective inhibition of fungal versus human glycosylphosphatidylinositol (GPI) biosynthesis by jawsamycin. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Executive Summary

Glycosylphosphatidylinositol (GPI) anchor biosynthesis is an essential pathway in eukaryotes, responsible for anchoring a wide array of proteins to the cell surface. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, making the GPI biosynthesis pathway a compelling target for novel antifungal agents. This compound, a natural product containing an oligocyclopropyl moiety, has been identified as a potent and selective inhibitor of the fungal GPI biosynthesis pathway. This whitepaper details the mechanism of action of this compound, its selectivity for the fungal pathway over the human counterpart, and the experimental methodologies used to elucidate these properties.

This compound specifically targets Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase complex that catalyzes the first step of GPI biosynthesis in fungi.[1][2][3] Notably, it exhibits high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A, which shares approximately 40% sequence identity.[3][4] This selectivity translates to potent antifungal activity against a broad spectrum of pathogenic fungi, including clinically relevant species such as Mucorales, while demonstrating minimal cytotoxicity to human cells.[1][3][4] The data presented herein underscore the potential of this compound as a lead compound for the development of new antifungal therapies with a favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antifungal activity and cytotoxicity of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimal Effective Concentration (MEC) (µg/mL)
Rhizopus oryzae≤ 0.008
Absidia corymbifera≤ 0.008
Mucor circinelloides0.016

Data sourced from Fu et al., 2020.[5]

Table 2: Cytotoxicity of this compound against Human Cell Lines

Human Cell LineMaximum Tested Concentration (µM)Observed Cytotoxicity
HCT11610None
HEK29350None
HEPG250None
K56250None

Data sourced from Fu et al., 2020.[4]

Mechanism of Action and Selectivity

This compound's selective antifungal activity stems from its targeted inhibition of the initial step in the GPI biosynthesis pathway.

The GPI Biosynthesis Pathway: Fungi vs. Humans

The biosynthesis of GPI anchors is a conserved process that begins in the endoplasmic reticulum.[4] The first step involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI.[6] This reaction is catalyzed by a multi-subunit enzyme complex. In fungi, the catalytic subunit of this complex is Spt14/Gpi3, whereas in humans, it is PIG-A.[1][4]

cluster_fungi Fungal GPI Biosynthesis (Cytoplasmic Face of ER) cluster_human Human GPI Biosynthesis (Cytoplasmic Face of ER) UDP_GlcNAc_F UDP-GlcNAc Spt14_complex UDP-glycosyltransferase (Spt14/Gpi3 catalytic subunit) UDP_GlcNAc_F->Spt14_complex PI_F Phosphatidylinositol (PI) PI_F->Spt14_complex GlcNAc_PI_F GlcNAc-PI Further steps... Further steps... GlcNAc_PI_F->Further steps... Spt14_complex->GlcNAc_PI_F Step 1 This compound This compound This compound->Spt14_complex Inhibition UDP_GlcNAc_H UDP-GlcNAc PIGA_complex UDP-glycosyltransferase (PIG-A catalytic subunit) UDP_GlcNAc_H->PIGA_complex PI_H Phosphatidylinositol (PI) PI_H->PIGA_complex GlcNAc_PI_H GlcNAc-PI GlcNAc_PI_H->Further steps... PIGA_complex->GlcNAc_PI_H Step 1

Caption: Fungal vs. Human GPI Biosynthesis Step 1.

Selective Inhibition by this compound

This compound exhibits a high degree of selectivity for the fungal Spt14 enzyme over the human PIG-A homolog.[1][2][4] This selectivity is the primary reason for its potent antifungal activity and low toxicity to human cells. The structural differences between Spt14 and PIG-A, despite their functional conservation, likely underlie this differential inhibition.

This compound This compound Fungal_Spt14 Fungal Spt14/Gpi3 This compound->Fungal_Spt14 Human_PIGA Human PIG-A This compound->Human_PIGA Inhibition_F Inhibition Fungal_Spt14->Inhibition_F No_Inhibition_H No Significant Inhibition Human_PIGA->No_Inhibition_H Fungal_GPI Fungal GPI Biosynthesis Block Blocked Fungal_GPI->Block Human_GPI Human GPI Biosynthesis Unaffected Unaffected Human_GPI->Unaffected Fungal_Growth Fungal Cell Growth Death Fungicidal/Fungistatic Effect Fungal_Growth->Death Human_Cell_Viability Human Cell Viability Viable Remains Viable Human_Cell_Viability->Viable Inhibition_F->Fungal_GPI No_Inhibition_H->Human_GPI Block->Fungal_Growth Unaffected->Human_Cell_Viability

Caption: Logical Relationship of this compound's Selective Toxicity.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound's activity.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

A high-throughput screen was designed in Saccharomyces cerevisiae to identify inhibitors of GPI anchor biosynthesis.[1][2]

  • Principle: A reporter construct was created consisting of a luciferase gene fused to a GPI-anchoring signal sequence. Under normal conditions, the luciferase is GPI-anchored and remains associated with the cell pellet. Inhibition of the GPI pathway results in the secretion of non-anchored luciferase into the culture medium.

  • Method:

    • S. cerevisiae cells expressing the reporter construct were cultured in multi-well plates.

    • A library of natural products was screened by adding individual compounds to the wells.

    • After incubation, the cell culture was separated into supernatant and cell pellet fractions.

    • Luciferase activity was measured in both fractions.

    • An increase in the ratio of supernatant to pellet luciferase activity indicated inhibition of GPI biosynthesis.

Chemogenomic Profiling for Target Identification

Haploinsufficiency profiling (HIP) was used to identify the molecular target of this compound in S. cerevisiae.[7]

  • Principle: A collection of heterozygous diploid yeast strains, each with a deletion of one copy of a single gene, is screened for hypersensitivity to a compound. Hypersensitivity of a particular strain suggests that the deleted gene's product is the target of the compound or is involved in a related pathway.

  • Method:

    • The yeast heterozygous deletion library was grown in the presence of a sub-lethal concentration of this compound.

    • The growth of each strain was monitored and compared to growth in the absence of the compound.

    • Strains exhibiting significantly reduced growth in the presence of this compound were identified.

    • The genes deleted in the hypersensitive strains were analyzed to identify the drug's target. In the case of this compound, strains with deletions in genes encoding subunits of the UDP-glycosyltransferase complex, including SPT14, were identified as hypersensitive.

Human Cell Cytotoxicity and GPI Anchor Expression Assays

The effect of this compound on human cells was evaluated through cytotoxicity assays and by directly measuring the expression of GPI-anchored proteins.[1][4][5]

  • Cytotoxicity Assay:

    • Human cell lines (e.g., HCT116, HEK293) were cultured in multi-well plates.

    • Cells were treated with a range of concentrations of this compound.

    • Cell viability was assessed after a defined incubation period using a standard method, such as the WST-1 assay or CellTiter-Glo.

  • FLAER Assay for GPI-Anchored Protein Expression:

    • Human HCT116 cells were incubated with various concentrations of this compound.

    • The cells were then stained with fluorescently labeled aerolysin (FLAER), a bacterial toxin that specifically binds to GPI anchors.

    • The fluorescence intensity of the stained cells was quantified by flow cytometry.

    • A lack of change in fluorescence intensity indicated that this compound did not affect the expression of GPI-anchored proteins on the surface of human cells.

cluster_discovery Discovery and Target ID cluster_characterization Selectivity Characterization cluster_invivo In Vivo Validation Reporter_Screen Reporter Gene Screen in S. cerevisiae Jawsamycin_ID This compound Identified Reporter_Screen->Jawsamycin_ID HIP_Profiling Haploinsufficiency Profiling Jawsamycin_ID->HIP_Profiling Antifungal_Assay Antifungal Activity (MEC Determination) Jawsamycin_ID->Antifungal_Assay Human_Cyto_Assay Human Cell Cytotoxicity Assay Jawsamycin_ID->Human_Cyto_Assay FLAER_Assay FLAER Assay on Human Cells Jawsamycin_ID->FLAER_Assay Mouse_Model Murine Model of Invasive Fungal Infection Jawsamycin_ID->Mouse_Model Target_ID Target Identified: Spt14/Gpi3 HIP_Profiling->Target_ID Potent_Antifungal Potent Antifungal Activity Confirmed Antifungal_Assay->Potent_Antifungal Low_Toxicity Low Human Cell Toxicity Human_Cyto_Assay->Low_Toxicity No_GPI_Inhibition No Inhibition of Human GPI Anchor Expression FLAER_Assay->No_GPI_Inhibition Efficacy_Test In Vivo Efficacy Demonstrated Mouse_Model->Efficacy_Test

Caption: Experimental Workflow for this compound's Discovery and Characterization.

Conclusion

This compound represents a promising new class of antifungal agent that selectively targets the fungal GPI biosynthesis pathway. Its potent activity against a range of pathogenic fungi, coupled with a lack of toxicity towards human cells, highlights the therapeutic potential of inhibiting the fungal Spt14 enzyme. The detailed experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in this novel antifungal target. Further investigation and development of this compound and its analogs could lead to new and effective treatments for invasive fungal infections.

References

The Radical SAM Cyclopropanase JawE: A Linchpin in the Biosynthesis of the Antifungal Agent Jawsamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jawsamycin, a structurally unique polyketide-nucleoside hybrid, has garnered significant attention for its potent antifungal properties. Central to its unique architecture and bioactivity is a contiguous polycyclopropane backbone, the formation of which is catalyzed by an intriguing radical S-adenosyl-L-methionine (SAM) enzyme. This technical guide provides an in-depth exploration of the radical SAM cyclopropanase, JawE (also referred to as Jaw5), detailing its pivotal role in the this compound biosynthetic pathway. We will dissect the proposed catalytic mechanism, present available quantitative data, and provide detailed experimental protocols for the key methodologies used in its characterization. This document aims to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and antifungal drug development.

Introduction to this compound and its Biosynthetic Pathway

This compound (FR-900848) is a natural product isolated from Streptomyces roseoverticillatus and other actinomycetes, exhibiting potent antifungal activity.[1][2] Its remarkable structure features a polycyclopropanated fatty acid chain linked to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety. The presence of multiple, stereochemically defined cyclopropane rings imparts significant conformational rigidity to the molecule, a feature believed to be crucial for its biological function.

The biosynthesis of this compound is orchestrated by the jaw gene cluster, which encodes a suite of enzymes responsible for the assembly of its complex structure.[1] The formation of the polycyclopropane backbone is a particularly fascinating process, deviating from canonical polyketide biosynthesis. It involves the synergistic action of an iterative Type I polyketide synthase (PKS), Jaw4, and the radical SAM cyclopropanase, JawE.[1]

The this compound Biosynthetic Gene Cluster

The jaw gene cluster is comprised of nine open reading frames. A series of gene inactivations have been instrumental in elucidating the function of the encoded enzymes.[1]

jawsamycin_biosynthesis_overview

The Radical SAM Cyclopropanase: JawE (Jaw5)

JawE is a member of the HemN-like family of radical SAM enzymes. These enzymes are characterized by the presence of a [4Fe-4S] cluster, which is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical is a potent oxidant capable of abstracting hydrogen atoms to initiate a wide range of challenging chemical transformations.

Proposed Catalytic Mechanism of JawE

The cyclopropanation reaction catalyzed by JawE is proposed to proceed through a novel mechanism that utilizes two molecules of SAM.

  • Generation of the 5'-deoxyadenosyl radical: The [4Fe-4S] cluster of JawE, in its reduced state, donates an electron to the sulfonium ion of the first SAM molecule (SAM #1), leading to the homolytic cleavage of the C5'-S bond. This generates methionine and the 5'-dAdo• radical.

  • Formation of a methylene radical: The highly reactive 5'-dAdo• abstracts a hydrogen atom from the methyl group of a second SAM molecule (SAM #2). This results in the formation of a 5'-deoxyadenosine and a SAM-based methylene radical.

  • Cyclopropane ring formation: The methylene radical then attacks the double bond of the α,β-unsaturated polyketide intermediate, which is bound to the acyl carrier protein (ACP) domain of Jaw4. This is followed by a radical-mediated ring closure to form the cyclopropane ring and regeneration of the enzyme's radical-initiating capacity.

The isolation of this compound analogs lacking one or more cyclopropane rings suggests that the cyclopropanation process is stepwise and may not proceed to completion on every eligible double bond.[3] This implies a delicate balance between the rate of polyketide chain elongation by Jaw4 and the cyclopropanation reaction catalyzed by JawE.[3]

jawE_mechanism

Quantitative Data

At present, detailed kinetic parameters for the JawE enzyme have not been published in the primary literature. However, analysis of this compound and its analogs produced through heterologous expression provides some quantitative insights.

CompoundRelative Production LevelNumber of Cyclopropane RingsReference
This compoundMajor Product5[1]
This compound AnalogsMinor Products0-4[3]

Table 1: Relative production of this compound and its analogs. The presence of analogs with fewer than five cyclopropane rings indicates that the cyclopropanation by JawE is not fully efficient.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of the this compound biosynthetic pathway and can be adapted for further studies on JawE.

Heterologous Expression of the jaw Gene Cluster

This protocol describes the heterologous expression of the entire jaw gene cluster in a suitable Streptomyces host.

Objective: To produce this compound and its analogs in a genetically tractable host for characterization and mutational studies.

Materials:

  • Streptomyces expression host (e.g., S. coelicolor M1152)

  • Cosmid containing the jaw gene cluster

  • E. coli ET12567/pUZ8002 for conjugation

  • Media: R5 medium, ISP4 medium, Mannitol Soya (MS) agar

  • Antibiotics (e.g., apramycin, kanamycin, nalidixic acid)

Procedure:

  • Cosmid Transfer: Introduce the cosmid carrying the jaw gene cluster into the non-methylating E. coli strain ET12567/pUZ8002 by electroporation.

  • Conjugation: a. Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase. b. Harvest and wash the E. coli cells. c. Prepare spores of the recipient Streptomyces strain. d. Mix the E. coli donor cells and Streptomyces spores on MS agar plates and incubate at 30°C. e. Overlay the plates with nalidixic acid and the appropriate antibiotic for selecting exconjugants.

  • Cultivation and Analysis: a. Inoculate the exconjugants in a suitable seed medium (e.g., R5 medium) and then transfer to a production medium (e.g., ISP4 medium). b. Incubate the cultures for 5-7 days at 28°C. c. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). d. Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its analogs.

In-frame Deletion of jawE

This protocol outlines the generation of a jawE knockout mutant to confirm its role in cyclopropanation.

Objective: To demonstrate that jawE is essential for the formation of the cyclopropane rings in this compound.

Materials:

  • Cosmid containing the jaw gene cluster

  • PCR primers for amplifying the upstream and downstream regions of jawE

  • Resistance cassette (e.g., apramycin resistance)

  • pKC1139 vector or similar for constructing the knockout plasmid

  • Streptomyces host expressing the jaw gene cluster

Procedure:

  • Construct the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions of jawE by PCR. b. Clone the flanking regions and the resistance cassette into the pKC1139 vector to create the knockout plasmid.

  • Generate the Mutant: a. Introduce the knockout plasmid into the Streptomyces strain heterologously expressing the jaw gene cluster via conjugation. b. Select for single-crossover mutants and then screen for double-crossover events where the jawE gene is replaced by the resistance cassette.

  • Metabolite Analysis: a. Cultivate the wild-type and the ΔjawE mutant strains under the same conditions. b. Extract and analyze the secondary metabolites by LC-MS. c. Compare the metabolite profiles to confirm the absence of cyclopropanated products in the mutant strain.

experimental_workflow

Conclusion and Future Perspectives

The radical SAM cyclopropanase JawE represents a fascinating example of enzymatic catalysis, employing a complex radical-based mechanism to construct the unique polycyclopropane backbone of this compound. While its fundamental role has been established through genetic and biochemical studies, several avenues for future research remain. A detailed in vitro characterization of JawE is necessary to determine its kinetic parameters and substrate specificity. Structural studies of JawE, both alone and in complex with its substrates, would provide invaluable insights into its catalytic mechanism and the stereochemical control of the cyclopropanation reaction. Furthermore, a deeper understanding of the interplay between JawE and the iterative PKS Jaw4 could enable the engineered biosynthesis of novel this compound analogs with potentially improved antifungal properties. The continued exploration of this remarkable enzyme will undoubtedly advance our knowledge of radical SAM-mediated catalysis and open new avenues for the development of novel antifungal therapeutics.

References

Jawsamycin: A Technical Guide to a Novel Polyketide-Nucleoside Hybrid Antifungal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, also known as FR-900848, is a structurally unique natural product with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its mechanism of action and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this promising antifungal agent. The guide details the polyketide-nucleoside hybrid structure of this compound, characterized by a distinctive polycyclopropane moiety. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and the methods used for its investigation.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. This compound, a metabolite isolated from the bacterium Streptoverticillium fervens, has emerged as a promising candidate in this regard.[1] Its unique chemical structure, a hybrid of a polyketide and a nucleoside, sets it apart from existing antifungal drugs.[1][2] This guide will delve into the technical details of this compound, providing a thorough understanding of its properties and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a complex molecule characterized by a polycyclopropanated fatty acid tail attached to a 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine nucleoside core.[1] The polycyclopropane chain is a particularly unusual feature, contributing to the molecule's unique three-dimensional structure and likely its biological activity.

Chemical Formula: C32H43N3O6[3]

Molecular Weight: 565.7 g/mol [1]

The structural complexity of this compound has made its total synthesis a significant challenge, though various approaches to synthesize parts of the molecule have been explored.[4]

Biosynthesis

The biosynthetic gene cluster of this compound has been identified and characterized.[2] Its biosynthesis involves a fascinating interplay between a polyketide synthase (PKS) and a radical S-adenosylmethionine (SAM) enzyme. A proposed mechanism suggests a novel collaboration between an iterative PKS and a radical SAM cyclopropanase for the construction of the unique polycyclopropanated backbone.[2] The gene cluster from Streptomyces roseoverticillatus contains genes encoding for a putative PKS (jaw4), a radical SAM enzyme (jaw5), reductases (jaw1, jaw6), an N-acyltransferase (jaw2), a regulator (jaw3), and a dioxygenase (jaw7).[3]

This compound Biosynthesis Pathway Iterative_PKS Iterative Polyketide Synthase (Jaw4) Polyketide_Chain Nascent Polyketide Chain Iterative_PKS->Polyketide_Chain Elongation Radical_SAM Radical SAM Cyclopropanase (Jaw5) Polyketide_Chain->Radical_SAM Substrate Cyclopropanated_PK Polycyclopropanated Polyketide Radical_SAM->Cyclopropanated_PK Stepwise Cyclopropanation Tailoring_Enzymes Tailoring Enzymes (Reductases, Acyltransferase, etc.) (Jaw1, Jaw2, Jaw6, Jaw7) Cyclopropanated_PK->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Hybridization & Final Assembly Nucleoside_Moiety 5'-amino-5'-deoxy- tetrahydrouridine Nucleoside_Moiety->Tailoring_Enzymes

Figure 1: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and for the integrity of the fungal cell wall.[5][6][7] Specifically, it targets the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase.[5][6] This enzyme catalyzes the first step in the GPI biosynthesis pathway. This compound shows good selectivity for the fungal enzyme over its human functional homolog, PIG-A, which accounts for its low cytotoxicity against mammalian cells.[4][5][6][8]

This compound Mechanism of Action cluster_inhibition Inhibited Pathway Spt14 Fungal Spt14/Gpi3 (UDP-glycosyltransferase) GPI_Biosynthesis GPI Biosynthesis (First Step) Spt14->GPI_Biosynthesis Catalyzes Fungal_Cell_Death Fungal Cell Death Spt14->Fungal_Cell_Death PIG_A Human PIG-A Human_Cell_Viability Human Cell Viability PIG_A->Human_Cell_Viability Essential for GPI_Anchored_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchored_Proteins Leads to GPI_Biosynthesis->Fungal_Cell_Death Inhibition leads to Fungal_Cell_Wall Fungal Cell Wall Integrity GPI_Anchored_Proteins->Fungal_Cell_Wall Maintains This compound This compound This compound->PIG_A No significant inhibition

Figure 2: Signaling pathway illustrating this compound's mechanism of action.

Biological Activity

This compound exhibits potent, broad-spectrum antifungal activity, particularly against fungal species that are often insensitive to currently licensed antifungal agents.[4][9] Its activity has been demonstrated against various pathogenic fungi, including members of the Mucorales order, Fusarium species, and Scedosporium species.[4][9]

In Vitro Antifungal Activity

The minimal effective concentration (MEC) of this compound has been determined for a range of fungal pathogens.

Fungal SpeciesStrainMEC (µg/mL)
Rhizopus oryzae99-880≤0.008
Absidia corymbifera1318.72≤0.008
Mucor circinelloidesf. lusitanicus CBS 277.490.016
Rhizopus delemar99-891≤0.008
Fusarium solaniGNF04570.016
Fusarium oxysporumGNF04580.016
Scedosporium apiospermumGNF04600.016
Scedosporium prolificansGNF04610.016
Aspergillus fumigatusATCC 466450.5
Aspergillus flavusATCC 2043040.25
Aspergillus terreusNIH 42150.25
Candida albicansATCC 900284
Candida glabrataATCC 900308
Candida kruseiATCC 62588
Candida parapsilosisATCC 220198
Cryptococcus neoformansvar. grubii H99>16
Trichophyton rubrumGNF04620.031
Trichophyton mentagrophytesGNF04630.031

Table 1: Minimal Effective Concentrations (MEC) of this compound against various fungal pathogens. Data extracted from Fu et al., 2020.[4]

Cytotoxicity

This compound displays low cytotoxicity against human cell lines. No effect on the viability of human HCT116 cells was observed at concentrations up to 10 µM.[4][8] Similarly, no cytotoxic effects were detected in HEK293, HEPG2, and K562 cell lines at concentrations up to 50 µM.[4]

Cell LineAssayIC50 (µM)
HCT116Cell Viability Assay>10
HEK293WST-1 Cytotoxicity Assay>50
HEPG2WST-1 Cytotoxicity Assay>50
K562WST-1 Cytotoxicity Assay>50

Table 2: Cytotoxicity of this compound against human cell lines. Data extracted from Fu et al., 2020.[4]

In Vivo Efficacy

The in vivo antifungal properties of this compound have been demonstrated in a mouse model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[5][6][7] Treatment with this compound significantly improved the survival rate of infected mice compared to placebo-treated animals.[8]

Experimental Protocols

Antifungal Susceptibility Testing

The minimal effective concentrations (MECs) of this compound against various fungal isolates are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Spores or conidia are harvested and suspended in a suitable medium. The suspension is adjusted to a standardized concentration.

  • Drug Dilution: this compound is serially diluted in the appropriate test medium in microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.

  • Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • MEC Determination: The MEC is determined as the lowest concentration of this compound that causes a significant morphological change in the fungus (e.g., abnormal hyphal growth) as observed microscopically.

Cytotoxicity Assay (WST-1 Assay)

The cytotoxicity of this compound against human cell lines can be assessed using a colorimetric assay such as the WST-1 assay.

General Protocol:

  • Cell Seeding: Human cell lines (e.g., HEK293, HEPG2, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound or a control compound for a specified duration (e.g., 72 hours).

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance of the formazan product, which correlates with the number of viable cells, is measured using a microplate reader at the appropriate wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antifungal Drug Discovery Workflow Hit_ID Hit Identification (this compound) In_Vitro_Testing In Vitro Antifungal Susceptibility (MEC Determination) Hit_ID->In_Vitro_Testing Cytotoxicity Cytotoxicity Assays (e.g., WST-1 on Human Cell Lines) In_Vitro_Testing->Cytotoxicity MOA Mechanism of Action Studies (e.g., Chemogenomic Profiling) Cytotoxicity->MOA In_Vivo_Testing In Vivo Efficacy (e.g., Murine Mucormycosis Model) MOA->In_Vivo_Testing Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Testing->Lead_Optimization

Figure 3: A generalized experimental workflow for antifungal drug discovery, exemplified by this compound.

Structure-Activity Relationship

Initial studies on the structure-activity relationship (SAR) of this compound have been conducted through the chemical derivatization of the natural product.[7] Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been explored.[7][10] These studies have provided initial insights into the pharmacophore of this compound, although none of the tested derivatives have yet shown improved potency or a broader spectrum of activity compared to the parent compound.[8][11]

Conclusion

This compound represents a highly promising new class of antifungal agents with a novel mechanism of action. Its potent and broad-spectrum activity, particularly against clinically challenging fungal pathogens, combined with its low cytotoxicity, makes it an attractive lead compound for further development. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to generate novel analogues. Future research will likely focus on optimizing the therapeutic properties of this compound through medicinal chemistry efforts, further exploring its in vivo efficacy against a wider range of fungal infections, and fully elucidating the intricate details of its biosynthesis. The information compiled in this technical guide provides a solid foundation for these future endeavors.

References

The Antifungal Power of Jawsamycin: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, a structurally unique natural product, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the biological activity spectrum of this compound against a range of pathogenic fungi. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This document details this compound's quantitative antifungal activity, the experimental protocols for its evaluation, and its specific molecular target within a critical fungal biosynthetic pathway.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The rise of antifungal resistance to existing drug classes necessitates the urgent development of novel therapeutics with new mechanisms of action. This compound, a polyketide natural product, has demonstrated broad-spectrum activity against several clinically relevant fungal pathogens, including species that are often resistant to current therapies.[1] This guide summarizes the current knowledge of this compound's antifungal properties and provides the technical details required for its further investigation and potential development.

Quantitative Antifungal Activity of this compound

This compound exhibits potent inhibitory activity against a variety of pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that produces a significant morphological change in the growing fungus. The following table summarizes the reported MEC values for this compound against various fungal species.

Fungal SpeciesStrain (ATCC)MEC (µg/mL)
Absidia corymbifera≤ 0.008[2]
Aspergillus fumigatusMYA-36270.8
Candida albicans244331.2[3]
Cryptococcus neoformans365562.0[3]
Fusarium solaniMYA-3636≤ 0.008
Mucor circinelloides0.016[2]
Rhizopus oryzae≤ 0.008[2]
Scedosporium apiospermum≤ 0.008

Mechanism of Action: Targeting Fungal GPI Biosynthesis

This compound exerts its antifungal effect through the specific inhibition of a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This pathway is essential for the anchoring of many proteins to the fungal cell surface, which are crucial for cell wall integrity, morphogenesis, and virulence.

The specific molecular target of this compound is the catalytic subunit of the UDP-N-acetylglucosamine transferase, known as Spt14 (also referred to as Gpi3).[4][5][6] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI). By inhibiting Spt14, this compound effectively blocks the entire GPI anchor production line, leading to defects in the fungal cell wall and ultimately, cell death.[5] A significant advantage of this compound is its selectivity for the fungal Spt14 over its human homolog, PIG-A, suggesting a favorable therapeutic window.[7]

GPI_Biosynthesis_Pathway Figure 1: Fungal GPI Biosynthesis Pathway and this compound's Mechanism of Action cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc Spt14 Spt14 (Gpi3) UDP_GlcNAc->Spt14 PI Phosphatidylinositol (PI) PI->Spt14 GlcNAc_PI GlcNAc-PI Spt14->GlcNAc_PI Deacetylation Deacetylation GlcNAc_PI->Deacetylation GlcN_PI GlcN-PI Deacetylation->GlcN_PI Mannosylation Mannosylation Steps GlcN_PI->Mannosylation GPI_anchor Mature GPI Anchor Mannosylation->GPI_anchor Transamidase GPI Transamidase GPI_anchor->Transamidase Protein GPI-anchored Protein Transamidase->Protein Precursor_Protein Precursor Protein Precursor_Protein->Transamidase This compound This compound This compound->Spt14 Inhibition Experimental_Workflow Figure 2: Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (CLSI M38-A2 / M27-A3) Inoculation 3. Inoculate Microtiter Plate Inoculum->Inoculation Jawsamycin_Dilution 2. Prepare Serial Dilutions of this compound Jawsamycin_Dilution->Inoculation Incubation 4. Incubate at 35°C Inoculation->Incubation MEC_Determination 5. Determine MEC Incubation->MEC_Determination

References

Methodological & Application

Application Notes and Protocols for Antifungal Susceptibility Testing of Jawsamycin using CLSI Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, a natural product produced by Streptoverticillium fervens, is a novel antifungal agent with a unique mechanism of action.[1] It inhibits the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component of the fungal cell wall, by targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase.[1] This mode of action provides a promising avenue for the development of new treatments against invasive fungal infections, particularly those caused by pathogens resistant to current antifungal therapies. This compound has demonstrated broad-spectrum in vitro activity against a variety of pathogenic fungi, including Mucorales.[1]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The provided methodologies are based on the reference documents M27 for yeasts and M38 for filamentous fungi.

Signaling Pathway of this compound's Antifungal Action

The antifungal activity of this compound stems from its targeted inhibition of a critical step in the GPI anchor biosynthesis pathway. This pathway is essential for anchoring a wide array of proteins to the fungal cell surface, which are vital for cell wall integrity, morphogenesis, and virulence.

G_1 cluster_ER Endoplasmic Reticulum cluster_cell_wall Cell Wall UDP_GlcNAc UDP-GlcNAc GPI_synthase GPI-GlcNAc transferase (GPI-GnT complex) UDP_GlcNAc->GPI_synthase PI Phosphatidylinositol (PI) PI->GPI_synthase GlcNAc_PI GlcNAc-PI GPI_synthase->GlcNAc_PI Further_mod Further GPI Anchor Modifications GlcNAc_PI->Further_mod Mature_GPI Mature GPI Anchor Further_mod->Mature_GPI GPI_transamidase GPI Transamidase Mature_GPI->GPI_transamidase Protein Precursor Protein Protein->GPI_transamidase GPI_anchored_protein GPI-Anchored Protein GPI_transamidase->GPI_anchored_protein Cell_wall_disruption Disrupted Cell Wall Integrity This compound This compound Spt14 Spt14/Gpi3 (Catalytic Subunit) This compound->Spt14 Spt14->GPI_synthase

Diagram 1: this compound's inhibition of the GPI anchor biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) values of this compound against various fungal species. MEC is often the more appropriate measure for antifungals that cause morphological changes in filamentous fungi at sub-inhibitory concentrations.

Table 1: Antifungal Activity of this compound against Yeast Species

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 244331.2
Cryptococcus neoformansATCC 365562.0

Table 2: Antifungal Activity of this compound against Filamentous Fungi

Fungal SpeciesStrainMEC (µg/mL)
Aspergillus fumigatusMYA-36270.5
Aspergillus flavusATCC 16883≤0.008
Aspergillus terreusMYA-36330.031
Fusarium oxysporumMYA-35≤0.008
Scedosporium apiospermumMYA-36350.063
Scedosporium prolificansATCC 2005430.063
Rhizopus delemarMYA-46210.016
Rhizopus oryzaeclinical isolate≤0.008
Absidia corymbiferaclinical isolate≤0.008
Mucor circinelloidesclinical isolate0.016

Experimental Protocols

The following protocols are adapted from the CLSI M27 and M38 guidelines for broth microdilution testing.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27)

This protocol is designed for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp. and Cryptococcus spp.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Yeast isolates and quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Incubator (35°C)

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL.

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions with concentrations ranging from 0.03 to 16 µg/mL.

3. Inoculum Preparation:

  • Subculture yeast isolates onto Sabouraud dextrose agar and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Microtiter Plate Inoculation:

  • Dispense 100 µL of the appropriate this compound working solution into each well of the microtiter plate.

  • Add 100 µL of the final yeast inoculum to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).

5. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

6. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. The endpoint can be determined visually or with a microplate reader.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38)

This protocol is for determining the Minimum Effective Concentration (MEC) of this compound against filamentous fungi like Aspergillus spp. and Mucorales.

1. Materials:

  • Same as for Protocol 1, with the addition of potato dextrose agar for fungal culture.

  • Sterile distilled water containing 0.05% Tween 20.

2. Preparation of this compound Stock and Working Solutions:

  • Follow the same procedure as in Protocol 1.

3. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.

  • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.

4. Microtiter Plate Inoculation:

  • Follow the same procedure as in Protocol 1.

5. Incubation:

  • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

6. Reading and Interpretation of Results:

  • The MEC is the lowest concentration of this compound that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae observed in the growth control well. This is typically determined by microscopic examination.

Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows for antifungal susceptibility testing of this compound.

G_2 cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start jawsamycin_prep Prepare this compound Stock & Working Solutions start->jawsamycin_prep inoculum_prep Prepare Fungal Inoculum (Yeast or Mold) start->inoculum_prep plate_prep Dispense this compound Dilutions into 96-Well Plate jawsamycin_prep->plate_prep standardize_inoculum Standardize Inoculum (0.5 McFarland) inoculum_prep->standardize_inoculum inoculate Inoculate Plate with Standardized Fungal Suspension standardize_inoculum->inoculate plate_prep->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C controls->incubate read_results Read MIC/MEC incubate->read_results end End read_results->end

Diagram 2: General workflow for broth microdilution antifungal susceptibility testing.

G_3 cluster_decision Endpoint Determination Logic start Observe Growth in Wells compare_growth Compare to Growth Control start->compare_growth is_yeast Yeast? compare_growth->is_yeast mic_endpoint Determine MIC: ≥50% Growth Inhibition is_yeast->mic_endpoint Yes is_mold Filamentous Fungus? is_yeast->is_mold No end Record Result mic_endpoint->end mec_endpoint Determine MEC: Aberrant, Compact Growth is_mold->mec_endpoint Yes mec_endpoint->end

Diagram 3: Logic for determining MIC vs. MEC endpoints.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the in vitro activity of this compound against a broad range of clinically relevant fungi. Adherence to these CLSI-based methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued development and potential clinical application of this promising new antifungal agent. The unique mechanism of action of this compound, targeting GPI biosynthesis, underscores the importance of continued research into novel antifungal compounds to combat the growing threat of drug-resistant fungal infections.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Jawsamycin in a Mouse Model of Mucormycosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jawsamycin, a natural product containing an oligocyclopropyl structure, has emerged as a promising antifungal agent with a novel mechanism of action.[1][2] It exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, including Mucorales, which are often resistant to currently available antifungal drugs.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in a murine model of pulmonary mucormycosis, based on published research.

Mechanism of Action

This compound selectively targets and inhibits the fungal enzyme Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[3][4][5] This enzyme is responsible for the first step in the biosynthesis of glycosylphosphatidylinositol (GPI), an essential anchor for many cell surface proteins that are crucial for the integrity of the fungal cell wall.[1][3] By inhibiting Spt14, this compound disrupts the fungal cell wall, leading to potent antifungal effects.[1] Notably, this compound shows good selectivity for the fungal Spt14 over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][3]

Signaling Pathway of this compound's Antifungal Action

G_1 cluster_fungus Fungal Cell UDP_GlcNAc UDP-GlcNAc Spt14 Spt14/Gpi3 (UDP-glycosyltransferase) UDP_GlcNAc->Spt14 PI Phosphatidylinositol (PI) PI->Spt14 GlcNAc_PI GlcNAc-PI Spt14->GlcNAc_PI First step of GPI biosynthesis GPI_anchored_proteins Mature GPI-anchored cell wall proteins GlcNAc_PI->GPI_anchored_proteins Further processing Cell_wall Fungal Cell Wall Integrity GPI_anchored_proteins->Cell_wall This compound This compound This compound->Inhibition Inhibition->Spt14

Caption: this compound inhibits the Spt14/Gpi3 enzyme in fungi.

Experimental Protocols

This section details the methodology for evaluating the in vivo efficacy of this compound in a pulmonary mucormycosis mouse model.

1. Murine Model of Pulmonary Mucormycosis

  • Animal Model: Immunocompromised mice (e.g., male BALB/c mice, 6-8 weeks old).

  • Infecting Organism: Rhizopus delemar spores.

  • Immunosuppression Regimen:

    • Administer cyclophosphamide (e.g., 200 mg/kg) intraperitoneally on day -2 (relative to infection).

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

  • Infection Procedure (Day 0):

    • Anesthetize the mice (e.g., using isoflurane).

    • Infect mice via intratracheal instillation of R. delemar spores (e.g., 2.5 x 10^5 spores in 25 µL of sterile saline).

  • Post-Infection Monitoring:

    • Provide supportive care, including broad-spectrum antibiotics (e.g., ceftazidime in drinking water) to prevent bacterial infections.[5]

    • Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur) and mortality.

2. This compound Treatment Regimen

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% ethanol, 5% Cremophor EL, and 90% saline).

  • Treatment Groups:

    • Placebo (vehicle control)

    • This compound (e.g., 30 mg/kg)

    • Positive control (e.g., posaconazole)

  • Administration:

    • Initiate treatment on day +1 post-infection.

    • Administer the assigned treatment orally (e.g., by gavage) once daily.

    • Continue treatment for a specified duration (e.g., 7 or 11 days).[1]

3. Efficacy Endpoints

  • Survival: Record the survival of mice in each treatment group daily for a predetermined period (e.g., 21 days).[1]

  • Fungal Burden:

    • Euthanize a subset of mice at a specific time point (e.g., day 4 post-infection).

    • Aseptically harvest organs (lungs and brain).

    • Homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenates on appropriate culture media (e.g., Sabouraud dextrose agar).

    • Incubate the plates and enumerate the colony-forming units (CFUs) to determine the fungal burden per gram of tissue.

Experimental Workflow for In Vivo Efficacy Study

G_2 start Start immuno Immunosuppression (Day -2 & -1) Cyclophosphamide & Cortisone Acetate start->immuno infection Infection (Day 0) Intratracheal R. delemar spores immuno->infection treatment Treatment Initiation (Day +1) Placebo, this compound, or Positive Control infection->treatment monitoring Daily Monitoring (Survival & Morbidity) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival Survival Analysis (e.g., 21 days) endpoint->survival Long-term burden Fungal Burden (Day 4 post-infection) Lungs & Brain endpoint->burden Short-term end End survival->end burden->end

Caption: Workflow for the murine pulmonary mucormycosis model.

Data Presentation

The following tables summarize the quantitative data from in vivo efficacy studies of this compound.

Table 1: Survival of Mice with Pulmonary Mucormycosis

Treatment GroupDosageDuration of Treatment (days)Survival Rate (%)p-value vs. Placebo
Placebo-710-
This compound30 mg/kg7450.001
Posaconazole-7Tended to improve0.08

Data synthesized from Fu et al., 2020.[1][2]

Table 2: Fungal Burden in Lungs and Brain of Infected Mice

Treatment GroupOrganFungal Burden (log10 CFU/g tissue)Reduction vs. Placebo (log10)
PlaceboLungs~5.5-
This compoundLungs~4.5~1.0
PlaceboBrain~4.0-
This compoundBrain~3.0~1.0

Data synthesized from Fu et al., 2020.[1]

This compound demonstrates significant in vivo efficacy in a murine model of pulmonary mucormycosis.[1] Treatment with this compound led to a marked improvement in survival and a significant reduction in fungal burden in both the lungs and brain.[1][2] These findings, coupled with its novel mechanism of action, position this compound as a promising lead compound for the development of new antifungal therapies for invasive fungal infections.[1][3] The protocols and data presented here provide a framework for further investigation and development of this compound and other inhibitors of the GPI biosynthesis pathway.

References

Application Notes and Protocols for the Chemical Derivatization of Jawsamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of Jawsamycin, a potent antifungal agent. The protocols are based on established synthetic strategies and aim to facilitate the generation of novel this compound analogs for structure-activity relationship (SAR) studies and the development of new antifungal therapeutics.

Introduction to this compound and Derivatization Strategy

This compound is a complex natural product belonging to the polyketide-nucleoside hybrid family.[1][2] Its unique structure, featuring a polycyclopropane fatty acid tail linked via an amide bond to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety, presents multiple opportunities for chemical modification.[1][3] Derivatization efforts can be strategically focused on three key regions of the molecule:

  • The Dihydrouracil Moiety: Modifications at this position can explore the impact of altering the hydrogen bonding interactions and overall electronics of the nucleobase component.

  • The Dihydrouridine Moiety: The vicinal diol of the ribose sugar is a prime target for derivatization, allowing for the introduction of various functional groups to probe the spatial and electronic requirements of the binding pocket.

  • The Cyclopropylated Fatty Acid Tail: This unique lipophilic tail is crucial for antifungal activity. Modifications can provide insights into the role of the cyclopropane rings and the overall lipophilicity of the molecule.

A key strategy for accessing a variety of this compound derivatives involves the hydrolysis of the amide bond to separate the fatty acid tail from the nucleoside head group. This allows for the independent modification of each component, followed by their re-coupling to generate a diverse library of analogs.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Yield the Cyclopropanated Carboxylic Acid

This protocol describes the cleavage of the amide bond in this compound to liberate the polycyclopropyl carboxylic acid, which serves as a key intermediate for the synthesis of new analogs.

Workflow:

This compound This compound Hydrolysis Hydrolysis (e.g., 6M HCl, reflux) This compound->Hydrolysis Acid Cyclopropanated Carboxylic Acid Hydrolysis->Acid Nucleoside 5'-amino-5'-deoxy- 5,6-dihydrouridine Hydrolysis->Nucleoside Purification Purification (e.g., HPLC) Acid->Purification Isolated_Acid Isolated Carboxylic Acid Purification->Isolated_Acid

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Dissolve this compound in a suitable solvent mixture (e.g., MeOH/DCM).

  • Add 6 M HCl to the solution.

  • Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent (e.g., DCM or Ethyl Acetate).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid using preparative HPLC with a suitable gradient of acetonitrile and water containing 0.1% formic acid.

  • Combine the fractions containing the desired product and lyophilize to obtain the pure cyclopropanated carboxylic acid.

Protocol 2: Amide Coupling of the Cyclopropanated Carboxylic Acid with Modified Nucleosides

This protocol outlines the procedure for re-coupling the cyclopropanated carboxylic acid with various amine-containing nucleoside analogs to generate novel this compound derivatives.

Workflow:

Carboxylic_Acid Cyclopropanated Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Nucleoside_Amine Modified Nucleoside (with primary amine) Nucleoside_Amine->Coupling Derivative This compound Derivative Coupling->Derivative Purification Purification (e.g., HPLC) Derivative->Purification Isolated_Derivative Isolated Derivative Purification->Isolated_Derivative

Caption: Workflow for amide bond formation.

Materials:

  • Cyclopropanated carboxylic acid (from Protocol 1)

  • Amine-containing nucleoside analog

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Dissolve the cyclopropanated carboxylic acid in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing nucleoside analog (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile and water.

  • Combine the fractions containing the desired this compound derivative and lyophilize to obtain the pure compound.

Protocol 3: Derivatization of the Dihydrouridine Diol via Acylation

This protocol describes the acylation of the vicinal diol on the dihydrouridine moiety of this compound.

Workflow:

This compound This compound Acylation Acylation (e.g., Acetic Anhydride, Pyridine) This compound->Acylation Acylated_Derivative Acylated this compound Derivative Acylation->Acylated_Derivative Purification Purification (e.g., HPLC) Acylated_Derivative->Purification Isolated_Derivative Isolated Acylated Derivative Purification->Isolated_Derivative

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Jawsamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, a natural product isolated from Streptoverticillium fervens, is a potent antifungal agent with a unique mechanism of action.[1] It selectively inhibits the fungal enzyme UDP-glycosyltransferase (Spt14/Gpi3), which is the first and essential step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][3] GPI anchors are crucial for attaching proteins to the fungal cell membrane, and their inhibition disrupts the integrity of the fungal cell wall.[2][4] This novel mode of action makes this compound a promising candidate for the development of new antifungal therapies, particularly against pathogenic fungi like Mucorales.[3][4]

These application notes provide a summary of the structure-activity relationship (SAR) studies of this compound analogs, offering insights into the key structural features required for its antifungal activity. Detailed protocols for the generation and evaluation of these analogs are also presented to guide further research and development in this area.

I. Structure-Activity Relationship of this compound Analogs

The exploration of this compound's chemical space through the synthesis and evaluation of various analogs has revealed critical insights into its SAR. Modifications have been focused on three main parts of the molecule: the dihydro uracil moiety, the dihydro uridine moiety, and the polycyclopropylated fatty acid tail.[4] The antifungal activity of these analogs has been primarily assessed by determining their Minimal Effective Concentration (MEC) against a panel of pathogenic fungi.

Data Summary

The following table summarizes the reported antifungal activities of key this compound analogs. The parent compound, this compound, serves as the benchmark for comparison. The analogs are grouped based on the modified region of the molecule.

Table 1: Antifungal Activity (MEC in µg/mL) of this compound and its Analogs

CompoundModificationA. fumigatusC. albicansC. neoformansR. delemar
This compound -4810.5
a-series (Dihydro uracil modifications)
JD-1N1-methylation>32>32>32>32
JD-2N3-methylation>32>32>32>32
JD-3N1,N3-dimethylation>32>32>32>32
JD-45,6-dihydrouracil -> uracil>32>32>32>32
b-series (Dihydro uridine modifications)
JD-52'-OH protection (TIPS)>32>32>32>32
JD-63'-OH protection (TIPS)>32>32>32>32
JD-72',3'-di-OH protection (TIPS)>32>32>32>32
JD-82'-O-methylation>32>32>32>32
JD-93'-O-methylation>32>32>32>32
JD-102',3'-di-O-methylation>32>32>32>32
JD-112',3'-carbonate>32>32>32>32
JD-122',3'-acetonide>32>32>32>32
JD-135'-amide -> 5'-ester>32>32>32>32
c-series (Fatty acid tail modifications)
JD-14Acetonide protected this compound>32>32>32>32
JD-16C16-C17 double bond81621
JD-17C14-OH>32>32>32>32
JD-18C16-butylamine>32>32>32>32
JD-19C16-ethinyl>32>32>32>32
JD-20C16-vinyl methylester4810.5

Data extracted from Fu, Y., et al. Nat Commun 11, 3387 (2020).[4]

Key SAR Findings:
  • Dihydro Uracil and Dihydro Uridine Moieties: Any modification to the dihydro uracil or dihydro uridine moieties leads to a dramatic loss of antifungal activity.[4] This suggests that the specific hydrogen bonding and stereochemical arrangement of this "headgroup" are critical for target engagement with Spt14/Gpi3. Even minor modifications like methylation or protection of the hydroxyl groups abolish activity.

  • Polycyclopropylated Fatty Acid Tail: The long, rigid, and uniquely shaped polycyclopropylated fatty acid tail is also crucial for activity. Most modifications to this "tail" region result in a significant drop in potency.

  • Tolerated Modifications: Interestingly, an analog with a double bond at the C16-C17 position (JD-16) retained decent antifungal activity.[4] Furthermore, the methylester analog JD-20 displayed an antifungal profile similar to the parent this compound, indicating that some modifications at the terminus of the fatty acid tail might be tolerated.[4]

II. Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the synthesis and evaluation of this compound analogs.[4]

A. General Protocol for the Synthesis of this compound Analogs

A robust and rapid synthetic protocol is essential for generating a library of this compound analogs for screening.[4]

1. Starting Material: Natural this compound, obtained from fermentation of Streptoverticillium fervens.

2. General Procedure for Modification of the Dihydro Uracil and Dihydro Uridine Moieties (a-series and b-series):

  • Protection/Deprotection: Utilize standard protecting group chemistry for hydroxyl and amine functionalities as needed. For example, silyl ethers (e.g., TIPS) for hydroxyl protection and acetonide formation for diol protection.

  • Alkylation: Introduce methyl or other alkyl groups using appropriate alkylating agents (e.g., methyl iodide) in the presence of a suitable base (e.g., sodium hydride).

  • Esterification: Convert the 5'-amide to an ester using standard esterification conditions.

  • Purification: Purify the resulting derivatives using chromatographic techniques such as high-performance liquid chromatography (HPLC).

  • Structure Verification: Confirm the structure of each analog using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

3. General Procedure for Modification of the Fatty Acid Tail (c-series):

  • Protection of the Headgroup: Protect the diol of the dihydro uridine moiety, for instance, as an acetonide (e.g., JD-14), to allow for selective modification of the tail.

  • Functional Group Introduction: Introduce various functional groups at specific positions of the fatty acid tail (e.g., C14 or C16) through chemical reactions like hydroxylation, amination, or carbon-carbon bond-forming reactions.

  • Deprotection and Purification: Remove the protecting group from the headgroup and purify the final analog using HPLC.

  • Structure Verification: Confirm the structure of each analog using NMR and MS.

B. Protocol for Antifungal Susceptibility Testing

The antifungal activity of this compound analogs is determined by measuring their Minimal Effective Concentration (MEC) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Fungal Strains: A panel of pathogenic fungi, including but not limited to Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, and Rhizopus delemar.

2. Inoculum Preparation:

  • Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation or sufficient growth is achieved.

  • Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.

  • Adjust the concentration of the inoculum to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

3. Microdilution Assay:

  • Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate using RPMI-1640 medium.

  • Add the prepared fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35-37°C for 24-48 hours.

4. Determination of MEC:

  • The MEC is defined as the lowest concentration of the compound that causes a significant change in the morphology of the fungal hyphae (for filamentous fungi) or a significant inhibition of growth (for yeasts) as observed under a microscope or by visual inspection.

III. Visualizations

Signaling Pathway

The following diagram illustrates the inhibitory action of this compound on the fungal GPI biosynthesis pathway.

GPI_Biosynthesis_Inhibition This compound's Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm GPI_Anchor GPI Anchor GPI_Protein GPI-Anchored Protein GPI_Protein->GPI_Anchor attached to UDP_GlcNAc UDP-GlcNAc Spt14_Gpi3 Spt14/Gpi3 (UDP-glycosyltransferase) UDP_GlcNAc->Spt14_Gpi3 PI Phosphatidylinositol PI->Spt14_Gpi3 GlcNAc_PI GlcNAc-PI GPI_Biosynthesis Further GPI Biosynthesis Steps GlcNAc_PI->GPI_Biosynthesis GPI_Biosynthesis->GPI_Anchor leads to Spt14_Gpi3->GlcNAc_PI catalyzes This compound This compound This compound->Spt14_Gpi3 inhibits

Caption: Inhibition of the fungal GPI biosynthesis pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the generation and screening of this compound analogs.

SAR_Workflow Workflow for this compound Analog SAR Studies This compound This compound (Natural Product) Synthesis Chemical Modification (a, b, and c-series) This compound->Synthesis Purification Purification (HPLC) Synthesis->Purification Verification Structure Verification (NMR, MS) Purification->Verification Screening Antifungal Susceptibility Testing (MEC) Verification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: General workflow for SAR studies of this compound analogs.

References

Application Notes and Protocols: Identifying Jawsamycin's Target Using Chemogenomic Profiling (HIP and HOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemogenomic profiling is a powerful tool in drug discovery and chemical biology for identifying the cellular targets of bioactive compounds and elucidating their mechanisms of action. By systematically screening a collection of gene deletion mutants, researchers can identify genes that, when absent or present in reduced dosage, confer hypersensitivity or resistance to a specific compound. This application note details the use of two complementary chemogenomic profiling methods, Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP), to identify the molecular target of the antifungal natural product, Jawsamycin.

This compound has been identified as a potent inhibitor of fungal growth, and understanding its mechanism of action is crucial for its development as a potential therapeutic. Chemogenomic profiling in the model organism Saccharomyces cerevisiae provides a rapid and genome-wide approach to pinpoint the biological pathway and specific protein targeted by this compound.

Principle of HIP: The HIP assay utilizes a collection of diploid yeast strains where one of the two copies of a gene is deleted (heterozygous deletion).[1] The underlying principle is that if a drug targets the protein product of a particular gene, reducing the dosage of that gene by half will sensitize the cell to the drug, leading to a significant growth defect. This method is particularly effective for identifying the direct targets of a compound.

Principle of HOP: The HOP assay employs a collection of diploid or haploid yeast strains where non-essential genes are completely deleted (homozygous deletion). This assay is designed to identify genes that buffer the pathway targeted by the drug.[1] Synthetic lethal interactions, where the combination of a gene deletion and drug treatment is lethal, can reveal components of parallel or compensatory pathways.

This document provides detailed protocols for performing HIP and HOP screens, guidance on data analysis, and a case study on the identification of this compound's target, including representative data and pathway visualizations.

Experimental Protocols

Materials and Reagents
  • Saccharomyces cerevisiae heterozygous and homozygous deletion libraries

  • Yeast Peptone Dextrose (YPD) medium

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Automated liquid handling robot (recommended)

  • Plate reader for optical density (OD) measurements

  • Genomic DNA extraction kit

  • PCR reagents (primers with unique barcodes, polymerase, dNTPs)

  • Next-generation sequencing (NGS) platform or microarray platform

Determination of Inhibitory Concentration (IC₂₀)

Before initiating the genome-wide screens, it is essential to determine the appropriate concentration of this compound to use. The recommended concentration is one that causes a 10-20% inhibition of wild-type yeast growth (IC₂₀).

  • Prepare a serial dilution of this compound in DMSO.

  • Inoculate wild-type S. cerevisiae in YPD medium in a 96-well plate.

  • Add the serially diluted this compound to the wells. Include a DMSO-only control.

  • Incubate the plate at 30°C with shaking.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) over 24 hours.

  • Calculate the IC₂₀ value from the dose-response curve.

HIP and HOP Screening

The HIP and HOP screens are performed as pooled competitive growth assays.

  • Pool the yeast deletion libraries: Grow individual strains of the heterozygous and homozygous deletion libraries separately and then pool them in equal proportions.

  • Inoculate the pooled cultures: Dilute the pooled libraries into fresh YPD medium to a starting OD₆₀₀ of approximately 0.06.

  • Treat with this compound: Add this compound at the predetermined IC₂₀ concentration. Include a parallel culture with DMSO as a vehicle control.

  • Competitive growth: Maintain the cultures in logarithmic growth phase for a set number of generations (e.g., 5 generations for HOP, 20 for HIP) using an automated liquid handler to perform periodic dilutions with fresh medium.

  • Harvest cells: Collect cell pellets from the this compound-treated and control cultures at the end of the experiment.

Barcode Sequencing and Data Analysis

The relative abundance of each deletion strain in the pool is determined by sequencing the unique DNA barcodes integrated into each strain's genome.

  • Genomic DNA extraction: Isolate genomic DNA from the harvested cell pellets using a suitable kit.

  • Barcode PCR amplification: Amplify the unique upstream and downstream barcodes from the genomic DNA using PCR with barcoded primers.

  • Next-Generation Sequencing (NGS): Pool the PCR products and sequence them on an NGS platform.

  • Data processing:

    • Demultiplex the sequencing reads based on the barcodes.

    • Count the number of reads for each unique strain barcode.

    • Normalize the read counts to the total number of reads in each sample.

    • Calculate the fitness defect (sensitivity score): For each strain, calculate the log₂ ratio of its normalized abundance in the this compound-treated sample relative to the control sample.

    • Calculate Z-scores: To identify statistically significant hits, calculate a Z-score for each strain's sensitivity score relative to the distribution of all scores in the experiment. A higher Z-score indicates a more significant fitness defect.

Data Presentation: this compound Chemogenomic Profiling Results

Chemogenomic profiling of this compound in S. cerevisiae revealed a distinct set of sensitive strains in both the HIP and HOP screens. These results strongly implicated the glycosylphosphatidylinositol (GPI) biosynthesis pathway as the target of this compound.

Profiling Method Gene Function Sensitivity Score (Representative) Z-score (Representative)
HIP SPT14Catalytic subunit of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complexHigh> 3.0
HIP GPI1Subunit of the GPI-GnT complexHigh> 3.0
HIP GPI2Subunit of the GPI-GnT complexHigh> 3.0
HIP GPI15Subunit of the GPI-GnT complexHigh> 3.0
HOP HAC1Transcription factor activated during the unfolded protein response (UPR)High> 3.0
HOP IRE1ER transmembrane kinase/nuclease that initiates the UPRHigh> 3.0

Note: The sensitivity and Z-scores are representative and intended for illustrative purposes. For the complete dataset, refer to the source data of Fu et al., 2020.

The HIP screen identified several subunits of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex, the first enzyme in the GPI biosynthesis pathway, as the most sensitive hits.[2] This strongly suggests that this compound directly inhibits the function of this complex. The HOP screen identified key components of the unfolded protein response (UPR), HAC1 and IRE1. The UPR is activated by the accumulation of unfolded proteins in the endoplasmic reticulum, which is a known consequence of inhibiting GPI anchor biosynthesis.

Visualization of Workflows and Pathways

Chemogenomic Profiling Experimental Workflow

G cluster_prep 1. Preparation cluster_screening 2. Screening cluster_analysis 3. Analysis cluster_output 4. Output Yeast_Libraries Yeast Deletion Libraries (HIP and HOP) Pooling Pool Deletion Libraries Yeast_Libraries->Pooling IC20_Determination Determine this compound IC20 Competitive_Growth Competitive Growth (+ this compound at IC20) IC20_Determination->Competitive_Growth Pooling->Competitive_Growth Cell_Harvest Harvest Cells Competitive_Growth->Cell_Harvest gDNA_Extraction Genomic DNA Extraction Cell_Harvest->gDNA_Extraction Barcode_PCR Barcode Amplification gDNA_Extraction->Barcode_PCR NGS Next-Generation Sequencing Barcode_PCR->NGS Data_Analysis Data Analysis (Fitness & Z-scores) NGS->Data_Analysis Target_Identification Target Identification Data_Analysis->Target_Identification

Caption: Experimental workflow for HIP and HOP chemogenomic profiling.

This compound's Target: The GPI Biosynthesis Pathway

G cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PI GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI Deacetylation GPI_GnT GPI-GnT Complex (Spt14, Gpi1, Gpi2, Gpi15) GlcN_acylPI GlcN-acyl-PI GlcN_PI->GlcN_acylPI Flippase & Acylation Man_GlcN_acylPI Man-GlcN-acyl-PI GlcN_acylPI->Man_GlcN_acylPI Mannosylation I Man2_GlcN_acylPI (Man)2-GlcN-acyl-PI Man_GlcN_acylPI->Man2_GlcN_acylPI Mannosylation II EtNP_Man2_GlcN_acylPI EtNP-(Man)2-GlcN-acyl-PI Man2_GlcN_acylPI->EtNP_Man2_GlcN_acylPI Ethanolamine Phosphate Transfer Complete_GPI Complete GPI Anchor EtNP_Man2_GlcN_acylPI->Complete_GPI Further Modifications GPI_anchored_protein GPI-anchored Protein Complete_GPI->GPI_anchored_protein Protein Protein with GPI-attachment signal Protein->GPI_anchored_protein This compound This compound This compound->GPI_GnT inhibits GPI_GnT->GlcNAc_PI

Caption: Simplified GPI biosynthesis pathway and the target of this compound.

Conclusion

Chemogenomic profiling using HIP and HOP assays is a robust and efficient method for identifying the molecular targets of novel compounds. The case of this compound demonstrates the power of this approach, where the HIP screen pinpointed the direct target as the GPI-GnT complex, and the HOP screen confirmed the downstream consequences of this inhibition on the unfolded protein response. These findings provide a solid foundation for further investigation into this compound's antifungal mechanism and its potential for therapeutic development. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for researchers aiming to apply this technology in their own drug discovery programs.

References

Application Notes and Protocols for Validating Jawsamycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for validating the mechanism of action of Jawsamycin, a potent antifungal agent. This compound has been identified as an inhibitor of the fungal glycosylphosphatidylinositol (GPI) biosynthesis pathway, a critical process for fungal cell wall integrity.[1][2][3] The following sections detail the key experimental techniques to confirm this mechanism, identify the specific molecular target, and assess its selectivity and efficacy.

Overview of this compound's Mechanism of Action

This compound exerts its antifungal activity by targeting the initial step of GPI anchor biosynthesis.[1][2] This pathway is essential for anchoring a wide array of proteins to the cell surface, which are crucial for cell wall structure, adhesion, and nutrient uptake in fungi. The specific molecular target of this compound is Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase.[1][2][3] A key therapeutic advantage of this compound is its high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable safety profile.[1][2][4]

Key Experimental Approaches for Validation

A multi-faceted approach is required to robustly validate this compound's mechanism of action. The key experimental strategies include:

  • Phenotypic Screening using a Reporter Gene Assay: To initially identify and confirm this compound as an inhibitor of the GPI biosynthesis pathway.

  • Chemogenomic Profiling: To provide an unbiased, genome-wide view of the pathways affected by this compound in a model fungal system like Saccharomyces cerevisiae.

  • Target Identification via Resistance Mutagenesis: To pinpoint the specific gene and protein that this compound directly interacts with.

  • Biochemical and Cellular Assays for Target Engagement: To confirm the inhibitory effect on the target enzyme and its downstream consequences.

  • Selectivity and Cytotoxicity Profiling: To assess the compound's effect on mammalian cells and validate its fungal-specific action.

  • Antifungal Susceptibility Testing: To determine the spectrum of activity against pathogenic fungal species.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeOrganism/Cell LineEndpointThis compound ActivityReference
Growth InhibitionSaccharomyces cerevisiaeIC50~800 nM[1]
GPI Reporter AssaySaccharomyces cerevisiaeIC50~7 µM[1]
CytotoxicityHuman HCT116 cellsIC50>10 µM[1][4]
CytotoxicityHuman HEK293, HEPG2, K562 cellsIC50>50 µM[1]
Table 2: Antifungal Spectrum of this compound
Fungal SpeciesMinimal Effective Concentration (MEC)Reference
Rhizopus oryzae≤ 0.008 µg/mL[5]
Absidia corymbifera≤ 0.008 µg/mL[5]
Mucor circinelloides0.016 µg/mL[5]

Experimental Protocols

Protocol 1: GPI Biosynthesis Pathway Reporter Gene Assay

This assay is designed to identify inhibitors of the GPI anchor biosynthesis pathway. It utilizes a reporter protein (e.g., Gaussia luciferase) fused to a GPI anchoring signal.[1] Inhibition of the pathway prevents the anchoring of the reporter to the cell membrane, leading to its secretion into the medium.

Materials:

  • S. cerevisiae strain expressing a GPI-anchored luciferase reporter.

  • Appropriate yeast growth media (e.g., YPD, synthetic complete medium).

  • This compound and control compounds (e.g., known GPI inhibitor, other antifungals).

  • 96-well microplates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Culture the reporter yeast strain overnight in selective medium.

  • Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include no-drug and positive control wells.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 16-24 hours).

  • After incubation, separate the supernatant from the cell pellet by centrifugation of the plate.

  • Transfer the supernatant to a new 96-well plate.

  • Resuspend the cell pellet in fresh medium or lysis buffer.

  • Measure the luciferase activity in both the supernatant and the cell pellet fractions using a luminometer according to the manufacturer's instructions.

  • Calculate the ratio of luciferase activity in the supernatant versus the cell pellet. An increase in this ratio indicates inhibition of GPI anchoring.

Protocol 2: Chemogenomic Profiling in S. cerevisiae

Chemogenomic profiling using heterozygous and homozygous deletion mutant libraries of S. cerevisiae helps to identify the cellular pathways affected by a compound.[1]

Materials:

  • S. cerevisiae heterozygous and homozygous deletion mutant libraries.

  • This compound.

  • Yeast growth media and agar plates.

  • High-density array spotting robot and imaging system.

Procedure:

  • Grow the deletion mutant libraries in 96- or 384-well plates.

  • Spot the mutant strains onto agar plates containing a sub-lethal concentration of this compound and control plates without the compound.

  • Incubate the plates at 30°C for 24-48 hours.

  • Acquire images of the plates and quantify the colony size for each mutant.

  • Haploinsufficiency Profiling (HIP): Analyze the growth of the heterozygous deletion library. Strains with a deletion in a gene that is a direct target of the drug will show increased sensitivity. The identification of hypersensitivity in strains with deletions in GPI1, GPI2, GPI15, and SPT14 points towards the GPI biosynthesis pathway.[1][5]

  • Homozygous Profiling (HOP): Analyze the growth of the homozygous deletion library. This identifies genes that become essential in the presence of the drug (synthetic lethality) and can reveal pathways that are functionally related to the drug's target. For this compound, synthetic lethality is observed with genes involved in the unfolded protein response (UPR) and cell wall integrity pathways.[1][5]

Protocol 3: FLAER Assay for GPI Anchor Expression on Human Cells

This flow cytometry-based assay assesses the effect of this compound on GPI-anchored proteins on the surface of mammalian cells to confirm its selectivity.[1][4]

Materials:

  • Human cell line (e.g., HCT116).

  • Cell culture medium and supplements.

  • This compound.

  • Fluorescently labeled aerolysin (FLAER).

  • Flow cytometer.

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells and wash with PBS.

  • Stain the cells with FLAER according to the manufacturer's protocol.

  • Analyze the fluorescence of the cell population using a flow cytometer.

  • A lack of change in FLAER fluorescence in this compound-treated cells compared to the control indicates that the compound does not inhibit the human GPI biosynthesis pathway.[1][4]

Visualizations

GPI_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GlcNAc_PI GlcNAc-PI UDP_GlcNAc->GlcNAc_PI PI Phosphatidylinositol (PI) PI->GlcNAc_PI GPI_Anchor Mature GPI Anchor GlcNAc_PI->GPI_Anchor Further modifications Anchored_Protein GPI-Anchored Protein GPI_Anchor->Anchored_Protein Protein Protein with GPI signal Protein->Anchored_Protein Spt14_complex Spt14/Gpi3 Complex Spt14_complex->GlcNAc_PI This compound This compound This compound->Spt14_complex Inhibits

Caption: this compound inhibits the Spt14/Gpi3 complex, the first step in the GPI biosynthesis pathway.

Experimental_Workflow cluster_Discovery Discovery & Initial Validation cluster_Target_ID Target Identification & Confirmation cluster_Selectivity_Efficacy Selectivity & Efficacy Phenotypic_Screen Phenotypic Screen (GPI Reporter Assay) Chemogenomic_Profiling Chemogenomic Profiling (HIP/HOP) Phenotypic_Screen->Chemogenomic_Profiling Identifies GPI pathway Resistance_Mutagenesis Resistance Mutagenesis Chemogenomic_Profiling->Resistance_Mutagenesis Suggests Spt14 Biochemical_Assays Biochemical/Cellular Assays Resistance_Mutagenesis->Biochemical_Assays Confirms Spt14 as target Cytotoxicity_Assay Mammalian Cytotoxicity (e.g., HCT116) Biochemical_Assays->Cytotoxicity_Assay FLAER_Assay FLAER Assay Cytotoxicity_Assay->FLAER_Assay Antifungal_Testing Antifungal Susceptibility (MEC determination) FLAER_Assay->Antifungal_Testing

Caption: Experimental workflow for validating this compound's mechanism of action.

Chemogenomic_Logic cluster_HIP Haploinsufficiency Profiling (HIP) cluster_HOP Homozygous Profiling (HOP) This compound This compound Treatment HIP_Result Hypersensitivity of strains with deletions in GPI biosynthesis genes (GPI1, GPI2, GPI15, SPT14) This compound->HIP_Result Direct Effect HOP_Result Synthetic lethality with deletions in Unfolded Protein Response (UPR) and Cell Wall Integrity pathway genes This compound->HOP_Result Downstream Consequences Conclusion Conclusion: This compound directly inhibits the GPI biosynthesis pathway, leading to downstream stress responses. HIP_Result->Conclusion HOP_Result->Conclusion

Caption: Logic of chemogenomic profiling results for this compound.

References

Application Notes and Protocols for Optimizing Jawsamycin Fermentation and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fermentation of Jawsamycin, a potent antifungal agent. The protocols outlined below detail the cultivation of the producing organism, Streptomyces luteoverticillatus, media optimization strategies, and methods for extraction and quantification of the target compound.

Introduction to this compound

This compound (also known as FR-900848) is a structurally unique hybrid peptide-polyketide natural product with significant antifungal properties.[1][2] It is produced by fermentation of Streptomyces species, notably Streptomyces luteoverticillatus.[2] The unique structural feature of this compound is a polycyclopropanated fatty acid chain, the biosynthesis of which involves a complex enzymatic pathway including an iterative polyketide synthase (PKS) and a radical S-adenosyl methionine (SAM)-dependent cyclopropanase.[1][2] Understanding and optimizing the fermentation process is critical for maximizing the yield of this promising therapeutic candidate.

Fermentation Protocols

Strain Maintenance and Inoculum Preparation

Protocol 1: Cryopreservation and Revival of Streptomyces luteoverticillatus

  • Spore Suspension Preparation:

    • Grow S. luteoverticillatus on a suitable agar medium (e.g., ISP4 or Oatmeal agar) at 28-30°C for 7-10 days until confluent sporulation is observed.

    • Aseptically scrape the surface of the agar plates with a sterile loop or spreader, adding a small amount of sterile 20% glycerol solution.

    • Filter the resulting spore suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

  • Cryopreservation:

    • Dispense the spore suspension into cryovials.

    • Store the vials at -80°C for long-term preservation.

  • Strain Revival:

    • Thaw a cryovial of the spore suspension at room temperature.

    • Streak the suspension onto a fresh agar plate and incubate at 28-30°C for 5-7 days until colonies appear.

Protocol 2: Seed Culture Preparation

  • From a freshly grown agar plate, inoculate a single, well-isolated colony of S. luteoverticillatus into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but without certain production-inducing components).

  • Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • A successful seed culture will appear turbid with visible mycelial growth. This culture is now ready to inoculate the production medium.

Production Fermentation

Protocol 3: Shake Flask Fermentation

  • Inoculate a 250 mL baffled flask containing 50 mL of the production medium with 5% (v/v) of the seed culture.

  • Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 7 days.[3]

  • Monitor the fermentation periodically for growth and this compound production.

Table 1: Comparison of Initial and Optimized Fermentation Media for this compound Production [3]

ComponentInitial Medium (300-04.00) (g/L)Optimized Medium (300-30.00) (g/L)
Agar (Bacto)11
Glycerol17.5
NaCl0.050.05
CaCO₃0.050.05
KH₂PO₄0.250.5
K₂HPO₄0.51
MgSO₄0.10.1
Yeast Extract1.3515
NZ-amines2.5Not specified
Malt Extract5.85Not specified
L-asparagine monohydrate1Not specified
Soy Protein (Unico 75)2.5Not specified
Potato Starch (Noredux A150)7.5Not specified
Cerelose7.5Not specified
HEPES6Not specified
Trace Element Stock Solution1 mLNot specified
This compound Yield 2.2 mg/L 10 mg/L

Note: The optimized medium composition provided in the source focused on the components with the highest positive influence, which were identified as potato starch, malt extract, yeast extract, and KH₂PO₄. The full composition of the optimized medium "300-30.00" was not detailed in the search results.

Media Optimization Strategy

A systematic approach to media optimization can significantly enhance this compound yield. A Plackett-Burman experimental design is an effective method for identifying the most influential media components.[3]

Experimental Workflow for Media Optimization:

Caption: Workflow for media optimization to enhance this compound yield.

Extraction and Quantification

Protocol 4: this compound Extraction

  • At the end of the fermentation (e.g., 7 days), adjust the pH of the fermentation broth to 5.5.[3]

  • Extract the broth with an equal volume of ethyl acetate.

  • Separate the organic phase containing this compound.

  • Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

Protocol 5: Quantification by UPLC-UV

This is a general protocol adaptable for this compound, as a specific published method was not found in the search results. Optimization of parameters will be necessary.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC System: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a low percentage of B, and gradually increase to elute this compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: Monitor the absorbance at a wavelength determined by a UV scan of a purified this compound standard (a wavelength around 260 nm is a reasonable starting point due to the uridine moiety).

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is governed by a dedicated gene cluster. While specific regulatory mechanisms for this cluster are not yet fully elucidated, the regulation of polyketide biosynthesis in Streptomyces generally involves a complex interplay of pathway-specific and global regulators.

Potential Regulatory Strategies for Yield Improvement:

  • Overexpression of Pathway-Specific Activators: Many biosynthetic gene clusters in Streptomyces are controlled by positive regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins). Identifying and overexpressing such a regulator in the this compound cluster could significantly increase production.

  • Deletion of Repressors: Conversely, some clusters are under the control of repressor proteins. Deleting the gene encoding a repressor can lead to constitutive expression of the biosynthetic genes and enhanced yield.

  • Precursor Supply Engineering: The biosynthesis of this compound requires specific building blocks derived from primary metabolism. Engineering the central carbon and amino acid metabolism to increase the intracellular pools of these precursors can boost this compound production.

Diagram of this compound Biosynthesis and Potential Regulatory Inputs:

Jawsamycin_Biosynthesis_Regulation cluster_0 Primary Metabolism cluster_1 This compound Biosynthetic Pathway cluster_2 Regulatory Network Primary_Metabolites Glycerol, Sugars, Amino Acids PKS Iterative Polyketide Synthase (PKS) Primary_Metabolites->PKS Precursors SAM_Cyclopropanase Radical SAM Cyclopropanase PKS->SAM_Cyclopropanase Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferase) SAM_Cyclopropanase->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Global_Regulators Global Regulators Pathway_Regulator Pathway-Specific Regulator(s) Global_Regulators->Pathway_Regulator Pathway_Regulator->PKS Activation/ Repression

Caption: Simplified overview of this compound biosynthesis and regulation.

References

Jawsamycin: A Novel Probe for Fungal Cell Wall Integrity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, a natural product containing a unique oligocyclopropyl moiety, has emerged as a potent and selective inhibitor of fungal glycosylphosphatidylinositol (GPI) biosynthesis.[1][2] This novel mechanism of action makes it an invaluable tool for investigating fungal cell wall integrity, a critical factor for fungal viability and pathogenesis. These application notes provide a comprehensive overview of this compound's use in fungal research, including its mechanism of action, key experimental data, and detailed protocols for its application.

The fungal cell wall is a dynamic structure essential for protecting the cell from environmental stresses and is a prime target for antifungal drugs.[3] this compound disrupts the integrity of this wall by inhibiting the first step in the biosynthesis of GPI anchors, which are crucial for attaching a wide array of proteins to the plasma membrane.[1][2] By specifically targeting the fungal enzyme Spt14/Gpi3, this compound offers a selective means to study the consequences of impaired GPI anchor synthesis on cell wall structure and function.[1][4]

Mechanism of Action

This compound selectively inhibits the fungal enzyme Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[1][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), the initial and rate-limiting step in the GPI biosynthesis pathway. The disruption of this pathway prevents the proper anchoring of GPI-dependent proteins to the cell membrane, leading to a compromised cell wall, and ultimately, fungal cell death.[1][5] Notably, this compound exhibits high selectivity for the fungal Spt14 over its human homolog, PIG-A, highlighting its potential as a lead compound for antifungal drug development.[1][4][6]

G cluster_ER Endoplasmic Reticulum UDP-GlcNAc UDP-GlcNAc Spt14 Spt14/Gpi3 (UDP-glycosyltransferase) UDP-GlcNAc->Spt14 PI PI PI->Spt14 GlcNAc-PI GlcNAc-PI Spt14->GlcNAc-PI First Step of GPI Biosynthesis GPI_Anchor Mature GPI Anchor GlcNAc-PI->GPI_Anchor Downstream Steps GPI_Proteins GPI-Anchored Proteins GPI_Anchor->GPI_Proteins CellWall Cell Wall Integrity GPI_Proteins->CellWall This compound This compound This compound->Spt14 Inhibition

This compound's inhibition of the GPI biosynthesis pathway.

Data Presentation

In Vitro Antifungal Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including species that are often resistant to currently available antifungal agents.[4][5] The Minimal Effective Concentration (MEC) is the lowest concentration of the drug that produces a noticeable effect on fungal growth.

Fungal SpeciesMEC (µg/mL)
Rhizopus oryzae≤ 0.008
Absidia corymbifera≤ 0.008
Mucor circinelloides0.016
Fusarium spp.Potent Activity
Scedosporium spp.Potent Activity

Data sourced from Fu et al., 2020.[5]

Experimental Protocols

Protocol 1: Determination of Minimal Effective Concentration (MEC)

This protocol outlines the determination of the MEC of this compound against filamentous fungi using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal spores or conidia suspension

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or inverted microscope

Procedure:

  • Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.001 to 10 µg/mL. Include a drug-free control (DMSO vehicle) and a media-only control.

  • Adjust the fungal inoculum to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.

  • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Determine the MEC visually using an inverted microscope or by measuring the optical density at a wavelength appropriate for the fungus. The MEC is the lowest concentration of this compound that causes a significant morphological change (e.g., stunted hyphal growth) compared to the drug-free control.

G start Start prep_jaws Prepare this compound serial dilutions in 96-well plate start->prep_jaws add_inoc Add inoculum to wells prep_jaws->add_inoc prep_inoc Prepare fungal inoculum prep_inoc->add_inoc incubate Incubate at 35°C for 24-48h add_inoc->incubate read_mec Determine MEC (visual or spectrophotometric) incubate->read_mec end End read_mec->end

Workflow for MEC determination.
Protocol 2: Fungal Cell Wall Integrity Assay using Calcofluor White Staining

This protocol assesses the effect of this compound on fungal cell wall integrity by staining with Calcofluor White, a fluorescent dye that binds to chitin.

Materials:

  • Fungal culture

  • This compound

  • Calcofluor White staining solution (e.g., 10 µg/mL in PBS)

  • Potassium hydroxide (10% w/v)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Grow the fungal strain in a suitable liquid medium to early-log phase.

  • Treat the culture with this compound at a concentration at or above its MEC. Include an untreated control (DMSO vehicle).

  • Incubate for a duration known to induce morphological changes (e.g., 4-8 hours).

  • Harvest the fungal cells by centrifugation and wash them twice with Phosphate Buffered Saline (PBS).

  • Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 10-15 minutes.

  • (Optional) Add an equal volume of 10% KOH to the cell suspension to enhance visualization.

  • Mount a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope. Increased or aberrant fluorescence, particularly at the hyphal tips or septa, indicates a compromised cell wall.

Conclusion

This compound represents a powerful chemical tool for dissecting the intricacies of fungal cell wall biology. Its specific inhibition of the GPI biosynthesis pathway provides a unique opportunity to study the roles of GPI-anchored proteins in maintaining cell wall integrity, morphogenesis, and virulence. The protocols and data presented here serve as a starting point for researchers to utilize this compound in their investigations, ultimately contributing to a deeper understanding of fungal physiology and the development of novel antifungal strategies.

References

Application Notes and Protocols: Investigating Jawsamycin in Fluconazole-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fluconazole resistance in pathogenic fungi, particularly in species such as Candida albicans, poses a significant threat to public health. Overcoming this resistance requires novel therapeutic strategies, including the exploration of new antifungal agents and combination therapies. Jawsamycin, a polyketide natural product, presents a promising avenue of research due to its unique mechanism of action.[1][2] Unlike fluconazole, which targets ergosterol biosynthesis, this compound inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for attaching proteins to the fungal cell wall.[1][2] This disruption of cell wall integrity suggests a potential for synergistic activity with fluconazole, offering a novel approach to combat resistant fungal strains.

These application notes provide a comprehensive guide to utilizing this compound in research focused on fluconazole-resistant fungi. We detail its mechanism of action, offer a theoretical framework for its synergistic potential with fluconazole, and provide detailed protocols for in vitro evaluation.

Mechanism of Action of this compound

This compound exerts its antifungal effect by targeting Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase complex.[1][2] This enzyme catalyzes the first step in the GPI biosynthesis pathway. By inhibiting Spt14, this compound effectively blocks the production of GPI anchors, leading to a cascade of detrimental effects on the fungal cell[1]:

  • Disruption of Cell Wall Integrity: GPI-anchored proteins are crucial for the proper structure and function of the fungal cell wall. The absence of these proteins weakens the cell wall, making the fungus more susceptible to osmotic stress and other environmental insults.[3][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: The inhibition of GPI anchor synthesis leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and causing significant cellular stress.[3]

This novel mechanism of action makes this compound a valuable tool for studying fungal cell wall biology and a potential candidate for antifungal drug development, particularly against fungi resistant to conventional therapies.

Data Presentation: Antifungal Activity of this compound

This compound has demonstrated broad-spectrum antifungal activity against a variety of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimal Effective Concentration (MEC) values reported in the literature.

Fungal SpeciesThis compound MIC/MEC (µg/mL)Reference
Rhizopus oryzae≤0.008[5]
Absidia corymbifera≤0.008[5]
Mucor circinelloides0.016[5]
Fusarium solani0.016[1]
Scedosporium apiospermum0.016[1]
Candida albicans0.25[1]
Candida glabrata0.5[1]
Aspergillus fumigatus1[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against fluconazole-resistant fungal isolates using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9]

Materials:

  • This compound

  • Fluconazole-resistant fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, flat-bottom 96-well plates

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate to cover a clinically relevant concentration range.

  • Plate Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 490 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard microdilution assay to evaluate the synergistic interaction between this compound and fluconazole against fluconazole-resistant fungi.[5][10][11]

Materials:

  • This compound

  • Fluconazole

  • Fluconazole-resistant fungal isolates

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound horizontally across the plate and fluconazole vertically down the plate in RPMI 1640 medium. This creates a matrix of drug combinations.

    • Each well will have a final volume of 100 µL.

  • Inoculation:

    • Prepare the fungal inoculum as described in Protocol 1.

    • Add 100 µL of the final inoculum to each well.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC of each drug alone and in combination.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Jawsamycin_MoA This compound This compound Spt14 Spt14/Gpi3 (UDP-glycosyltransferase) This compound->Spt14 Inhibits GPI_Biosynthesis GPI Anchor Biosynthesis Spt14->GPI_Biosynthesis Catalyzes GPI_Anchors GPI Anchors GPI_Biosynthesis->GPI_Anchors ER_Stress ER Stress (UPR Activation) GPI_Biosynthesis->ER_Stress Inhibition leads to GPI_Proteins GPI-Anchored Proteins GPI_Anchors->GPI_Proteins Attaches to proteins CellWall Fungal Cell Wall GPI_Proteins->CellWall Incorporation Cell_Lysis Cell Lysis CellWall->Cell_Lysis Weakening leads to

Synergy_Hypothesis This compound This compound GPI GPI Biosynthesis This compound->GPI Inhibits Fluconazole Fluconazole Ergosterol Ergosterol Biosynthesis Fluconazole->Ergosterol Inhibits CellWall Cell Wall Integrity (Decreased) GPI->CellWall CellMembrane Cell Membrane Integrity (Decreased) Ergosterol->CellMembrane Synergy Synergistic Antifungal Effect CellWall->Synergy CellMembrane->Synergy

Experimental_Workflow cluster_0 In Vitro Evaluation Isolates Fluconazole-Resistant Fungal Isolates MIC_this compound MIC Determination (this compound) MIC_Fluconazole MIC Determination (Fluconazole) Checkerboard Checkerboard Assay (this compound + Fluconazole) FICI FICI Calculation & Interpretation

Fungal_Stress_Response cluster_1 Cellular Stressors cluster_2 Signaling Pathways This compound This compound (Cell Wall Stress) HOG HOG Pathway This compound->HOG Hypothesized CWI Cell Wall Integrity (PKC-MAPK) Pathway This compound->CWI Fluconazole Fluconazole (Membrane Stress) Fluconazole->HOG Hypothesized Calcineurin Calcineurin Pathway Fluconazole->Calcineurin Adaptation Stress Adaptation & Survival HOG->Adaptation Calcineurin->Adaptation CWI->Adaptation

Discussion and Future Directions

The unique mechanism of action of this compound, targeting the essential GPI biosynthesis pathway, makes it a compelling subject for antifungal research. While direct evidence for synergy with fluconazole is not yet available, the biological rationale is strong. The disruption of cell wall integrity by this compound could potentially lower the barrier for fluconazole to reach its target, lanosterol 14α-demethylase, and exert its effect, even in the presence of resistance mechanisms such as efflux pumps.

Further research should focus on:

  • Validating the synergistic interaction between this compound and fluconazole against a broad panel of fluconazole-resistant clinical isolates.

  • Investigating the impact of this compound on the expression and function of efflux pumps known to contribute to fluconazole resistance.

  • Elucidating the role of stress response pathways , such as the calcineurin and HOG pathways, in the fungal response to combination therapy with this compound and fluconazole.

The protocols and information provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in the ongoing battle against antifungal resistance.

References

Troubleshooting & Optimization

Overcoming Jawsamycin solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for overcoming common challenges related to the solubility and stability of Jawsamycin in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product with potent antifungal properties.[1][2][3] It functions by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane in fungi.[1][3][4][5] Specifically, this compound targets Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][3][4] This targeted inhibition disrupts the integrity of the fungal cell wall.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5] Due to this compound's hydrophobic nature, it is expected to have low solubility in aqueous solutions.[4] For consistent results, it is crucial to use anhydrous (dry) DMSO, as water can reduce the solubility of hydrophobic compounds.

Q3: How should I store this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C. To maintain the stability of stock solutions in DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter durations (up to one month).

Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. The final concentration of DMSO in your culture medium should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. To address precipitation, consider the following:

  • Lower the final concentration of this compound: The precipitation may be due to exceeding its solubility limit in the aqueous medium.

  • Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach.

  • Use a carrier or solubilizing agent: For challenging situations, the use of solubilizing agents such as cyclodextrins may be explored to enhance aqueous solubility.

Q5: How can I assess the stability of this compound in my specific experimental setup?

The most reliable way to determine the stability of this compound under your experimental conditions is to conduct a stability study. This involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, samples can be collected and the concentration of intact this compound can be measured using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in stock solution - this compound has low solubility in the chosen solvent.- The solvent is not anhydrous (contains water).- The concentration is too high.- Use high-quality, anhydrous DMSO.- Gently warm the solution (not exceeding 37°C) or briefly sonicate to aid dissolution.- Prepare a less concentrated stock solution.
Precipitation in cell culture medium - The aqueous solubility of this compound is exceeded.- The final DMSO concentration is too high, causing the compound to crash out.- Interaction with components in the cell culture medium.- Reduce the final working concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Consider using serum-free media for initial experiments to reduce protein binding and potential precipitation.
Inconsistent or no biological activity - Degradation of this compound in the stock solution or culture medium.- Adsorption of the hydrophobic compound to plasticware.- Incorrect concentration due to solubility issues.- Prepare fresh working solutions for each experiment.- Perform a stability study to determine the degradation rate under your experimental conditions.- Use low-adsorption plasticware.- Visually confirm the absence of precipitation before treating cells.
Cell toxicity unrelated to this compound's mechanism of action - High concentration of the solvent (e.g., DMSO).- Degradation products of this compound may be toxic.- Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.- Ensure the final DMSO concentration is non-toxic to your cell line.- Minimize the incubation time if stability is a concern.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO>50>88Recommended for stock solutions.
Ethanol~10~17.6May be used as an alternative solvent.
Methanol~5~8.8Lower solubility compared to DMSO and ethanol.
Water<0.1<0.18Practically insoluble.
PBS (pH 7.4)<0.1<0.18Very low solubility in aqueous buffers.

Note: This table presents hypothetical data for illustrative purposes. It is highly recommended that researchers determine the solubility of this compound in their specific solvents and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. Note: The molecular weight of this compound is approximately 567.7 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Acetonitrile and water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.

  • Incubate the samples at 37°C and 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Immediately process the samples for HPLC analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove debris.

  • Analyze the supernatant by HPLC to quantify the concentration of intact this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

jawsamycin_pathway cluster_0 GPI Biosynthesis (Initial Step) UDP_GlcNAc UDP-GlcNAc Spt14_complex Spt14/Gpi3 Complex UDP_GlcNAc->Spt14_complex PI Phosphatidylinositol (PI) PI->Spt14_complex GPI_anchor_precursor GlcNAc-PI Further\nModification Further Modification GPI_anchor_precursor->Further\nModification GPI_anchored_protein GPI-Anchored Protein Cell_surface Cell Surface GPI_anchored_protein->Cell_surface Transport ER_membrane Endoplasmic Reticulum Membrane Spt14_complex->GPI_anchor_precursor Further\nModification->GPI_anchored_protein This compound This compound This compound->Spt14_complex Inhibition

Caption: this compound's mechanism of action: Inhibition of the Spt14/Gpi3 complex.

experimental_workflow start Start prepare_stock Prepare 10 mM This compound Stock in Anhydrous DMSO start->prepare_stock solubility_test Perform Solubility Test in Aqueous Medium prepare_stock->solubility_test solubility_test->prepare_stock Insoluble: Adjust Concentration/Solvent prepare_working Prepare Working Solution in Cell Culture Medium solubility_test->prepare_working Soluble stability_test Conduct Stability Assay (HPLC) prepare_working->stability_test stability_test->prepare_working Unstable: Adjust Experiment Duration in_vitro_assay Perform In Vitro Assay stability_test->in_vitro_assay Stable data_analysis Analyze and Interpret Data in_vitro_assay->data_analysis end End data_analysis->end

Caption: Recommended experimental workflow for using this compound in vitro.

troubleshooting_logic start Experiencing Issues? precipitation Precipitation Observed? start->precipitation Yes no_activity No/Low Activity? start->no_activity No stock_precip In Stock Solution? precipitation->stock_precip check_solubility Is it Dissolved? no_activity->check_solubility toxicity Non-Specific Toxicity? vehicle_control Vehicle Control OK? toxicity->vehicle_control media_precip In Culture Medium? stock_precip->media_precip No solve_stock Use Anhydrous DMSO Lower Concentration Warm/Sonicate stock_precip->solve_stock Yes solve_media Lower Final Concentration Keep DMSO <0.5% media_precip->solve_media Yes check_stability Is it Stable? check_solubility->check_stability Yes solve_solubility Re-dissolve Properly Confirm No Precipitation check_solubility->solve_solubility No check_stability->toxicity Yes solve_stability Use Fresh Solutions Assess Stability Over Time check_stability->solve_stability No solve_toxicity Lower DMSO Concentration Reduce Incubation Time vehicle_control->solve_toxicity No

References

Challenges in the large-scale production and purification of Jawsamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production and purification of Jawsamycin.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Low this compound Titer in Fermentation

Problem: this compound yield is significantly lower than expected, particularly when scaling up from shake flasks to large-scale fermenters. Published data indicates a drop from approximately 10 mg/L in shake flasks to 4-5 mg/L in large-scale fermentations[1].

Possible Cause Recommended Solution
Suboptimal Medium Composition Review and optimize the fermentation medium. Key components identified to positively influence this compound production include potato starch, malt extract, yeast extract, and KH2PO4[1]. Consider a design of experiments (DoE) approach, such as a Plackett-Burman design, to screen for critical media components[1].
Poor Oxygen Transfer In large-scale fermenters, ensure adequate dissolved oxygen (pO2) levels. For Streptomyces fermentations, pO2 is a critical parameter. Monitor and control pO2 by adjusting agitation speed and aeration rate.
Shear Stress High agitation speeds can cause shear stress on the mycelia of Streptomyces luteoverticillatus, the this compound-producing organism, leading to reduced productivity. Optimize the impeller design and agitation speed to ensure sufficient mixing and oxygen transfer without causing excessive shear.
Inconsistent Seed Culture The quality and age of the seed culture are crucial for a productive fermentation. Standardize the seed culture preparation protocol, including incubation time, temperature, and inoculum volume.
pH Fluctuation Maintain the optimal pH range for Streptomyces growth and this compound production. Implement automated pH control in the fermenter.

Experimental Protocol: Media Optimization using Plackett-Burman Design

  • Factor Selection: Identify key media components to investigate (e.g., carbon sources, nitrogen sources, minerals).

  • Level Assignment: For each factor, define a high (+) and a low (-) level.

  • Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors.

  • Fermentation: Conduct shake flask fermentations for each experimental run defined in the matrix.

  • Analysis: Measure the this compound titer for each run.

  • Effect Calculation: Calculate the main effect of each factor on this compound production to identify the most influential components.

Difficulty in this compound Purification

Problem: Challenges in achieving high purity of this compound due to its complex polyketide structure and potential for co-eluting impurities.

Possible Cause Recommended Solution
Presence of Structurally Similar Byproducts The biosynthesis of complex polyketides like this compound can lead to the formation of related analogs or degradation products[2]. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC) to improve separation.
Poor Resolution in Chromatography Optimize the chromatographic method. For reversed-phase HPLC, screen different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol gradients), and additives (e.g., formic acid, trifluoroacetic acid).
This compound Degradation This compound may be sensitive to pH or temperature extremes. Conduct stability studies to determine the optimal conditions for purification and storage. Avoid prolonged exposure to harsh conditions.
Co-extraction of Lipids The initial solvent extraction can co-extract lipids and other non-polar impurities. Incorporate a de-fatting step, such as a liquid-liquid extraction with a non-polar solvent like hexane, before chromatographic purification.

Experimental Protocol: Two-Step Chromatographic Purification

  • Normal-Phase Chromatography (Initial Capture):

    • Column: Silica gel column.

    • Mobile Phase: A non-polar solvent system (e.g., hexane/ethyl acetate gradient).

    • Loading: Load the crude extract onto the column.

    • Elution: Elute with a gradient of increasing polarity.

    • Fraction Collection: Collect fractions and analyze for the presence of this compound using TLC or HPLC.

  • Reversed-Phase HPLC (Polishing):

    • Column: C18 semi-preparative or preparative column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Loading: Pool and concentrate the this compound-containing fractions from the normal-phase step and dissolve in a suitable solvent.

    • Elution: Run a linear gradient to separate this compound from closely related impurities.

    • Purity Analysis: Analyze the purity of the final product using analytical UPLC-UV-CAD-MS and NMR[3].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound in large-scale fermentation?

A1: Published data suggests that while shake flask cultures can yield up to 10 mg/L, large-scale fermentations (e.g., 3700 liters) have reported yields in the range of 4-5 mg/L[1].

Q2: What is the producing organism for this compound?

A2: this compound is a natural product produced by the bacterium Streptomyces luteoverticillatus[1].

Q3: What analytical techniques are suitable for quantifying this compound and assessing its purity?

A3: For quantification, High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is suitable. For purity assessment and structural confirmation, a combination of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended[3].

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively published, complex natural products can be susceptible to degradation under harsh pH or temperature conditions[4]. It is advisable to perform stability studies on your purified material and store it at low temperatures, protected from light.

Q5: What are some common sources of impurities in this compound production?

A5: Impurities can arise from several sources, including:

  • Byproducts from the biosynthetic pathway: Incomplete or aberrant biosynthesis can lead to structurally related molecules[2].

  • Degradation products: this compound may degrade during fermentation, extraction, or purification.

  • Media components: Residual components from the fermentation broth.

  • Residual solvents: Solvents used in the extraction and purification process.

Section 3: Visualizations

Fermentation_Troubleshooting Start Low this compound Titer Cause1 Suboptimal Medium Start->Cause1 Cause2 Poor Oxygen Transfer Start->Cause2 Cause3 Shear Stress Start->Cause3 Solution1 Media Optimization (DoE) Cause1->Solution1 Solution2 Adjust Agitation/Aeration Cause2->Solution2 Solution3 Optimize Impeller/RPM Cause3->Solution3 Outcome Improved Titer Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for low this compound fermentation yields.

Purification_Workflow Start Crude Extract Step1 Liquid-Liquid Extraction (De-fatting) Start->Step1 Step2 Normal-Phase Chromatography (Capture) Step1->Step2 Step3 Reversed-Phase HPLC (Polishing) Step2->Step3 End High-Purity this compound (>95%) Step3->End Analysis Purity Analysis (UPLC-MS, NMR) End->Analysis

Caption: A generalized workflow for the purification of this compound.

References

Optimizing experimental conditions for Jawsamycin antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jawsamycin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antifungal agent that targets the biosynthesis of glycosylphosphatidylinositol (GPI), a crucial component for anchoring proteins to the fungal cell membrane and maintaining cell wall integrity.[1][2] It specifically inhibits the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][2] This targeted inhibition shows good selectivity for the fungal enzyme over its human homolog, PIG-A.[1][2]

Q2: What is the antifungal spectrum of this compound?

A2: this compound exhibits a broad spectrum of antifungal activity, with particular potency against fungal species that are often resistant to currently licensed antifungal agents.[2] This includes species of Fusarium, Scedosporium, and fungi belonging to the order Mucorales, such as Rhizopus oryzae, Absidia corymbifera, and Mucor circinelloides.[2]

Q3: How should this compound be prepared for in vitro assays?

A3: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro assays, this stock solution should be serially diluted in the assay medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid solvent-induced effects on fungal growth or cell viability.[1]

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability studies for this compound are not extensively published, general best practices for natural product compounds should be followed. It is recommended to store the solid compound at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Antifungal Activity Improper this compound Preparation: this compound may have precipitated out of solution upon dilution into aqueous assay media due to its hydrophobic nature.- Visually inspect the diluted this compound solutions for any signs of precipitation.- Prepare fresh dilutions for each experiment.- Consider a brief sonication of the stock solution before dilution.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (typically ≤1%).
Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation.- Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.- Store stock solutions at or below -20°C.- As a control, test the activity of a freshly prepared stock solution from solid material.
Resistant Fungal Strain: The fungal isolate being tested may have intrinsic or acquired resistance to this compound.- Verify the identity of the fungal strain.- Include a known this compound-sensitive control strain in your assay.- For some species like Cryptococcus neoformans, higher MEC values have been reported.[2]
Difficulty in Determining the Minimal Effective Concentration (MEC) Subtle Morphological Changes: Unlike fungistatic agents that cause a clear reduction in growth, this compound is fungicidal and its primary effect at the MEC is on fungal morphology.[1]- The MEC should be determined as the lowest concentration of this compound that leads to the growth of small, rounded, and compact hyphal forms compared to the filamentous growth in the drug-free control well.- Use a microscope to visually assess the morphology of the fungi in the wells.
Trailing Growth: Some residual, abnormal growth may be observed even at concentrations above the MEC.- Do not mistake trailing growth for resistance. The endpoint is the first concentration showing the distinct morphological change, not complete growth inhibition.
High Background Signal or Assay Interference DMSO Effects: High concentrations of DMSO can inhibit fungal growth or interfere with reporter systems.- Ensure the final DMSO concentration is consistent across all wells, including controls, and is maintained at a non-inhibitory level (e.g., ≤1%).- Run a vehicle control (media with the same final DMSO concentration as the test wells) to assess the impact of the solvent alone.
This compound Autofluorescence/Interference: The compound itself might interfere with colorimetric or fluorometric readouts.- Run a control well with this compound in media without any fungi to check for any intrinsic signal from the compound.
Contamination in Assay Wells Non-sterile Technique: Introduction of bacteria or other fungi during assay setup.- Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).- Use sterile pipette tips, plates, and reagents.- Visually inspect plates for any signs of contamination before and after incubation.

Quantitative Data

Table 1: Minimal Effective Concentration (MEC) of this compound Against Various Pathogenic Fungi

The following table summarizes the in vitro antifungal activity of this compound against a panel of pathogenic yeasts and molds. The susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Pathogen ClassPathogen NameATCC IDMEC (µg/mL)
Yeast Candida albicans244331.2
Cryptococcus neoformans365562.0
Mold Aspergillus fumigatusMYA-36270.06
Aspergillus flavus2043040.06
Aspergillus terreusMYA-36320.06
Fusarium solani360310.03
Fusarium oxysporum428230.03
Scedosporium apiospermum440020.03
Scedosporium prolificans904790.03
Rhizopus oryzae10329≤0.008
Absidia corymbifera10943≤0.008
Mucor circinelloides907790.016
Rhizomucor pusillus425620.016
Lichtheimia corymbifera10943≤0.008
Cunninghamella bertholletiae421150.016
Saksenaea vasiformis441460.016
Apophysomyces elegans423580.016
Syncephalastrum racemosum181930.016

Data sourced from Fu, Y., et al. (2020). This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol. Nature Communications.[2]

Experimental Protocols

Detailed Methodology for Antifungal Susceptibility Testing of this compound (CLSI Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for molds, as referenced in studies on this compound.[1]

  • Preparation of this compound Stock and Working Solutions:

    • Dissolve this compound in 100% DMSO to a stock concentration of 1 mg/mL.

    • Perform serial dilutions of the this compound stock solution in RPMI 1640 medium to prepare working solutions at 2x the final desired concentrations.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Molds: Culture the mold on Potato Dextrose Agar until sufficient sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Assay Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of the 2x this compound working solutions to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well containing the this compound solution. This will result in a 1:2 dilution of the drug and the inoculum, achieving the final desired concentrations.

    • Include a drug-free (growth) control well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum.

    • Include a sterility control well containing 200 µL of RPMI 1640 only.

    • Include a vehicle control well with the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism:

      • Candida spp.: 24-48 hours.

      • Aspergillus spp. and most other molds: 48-72 hours.

      • Mucorales: 24 hours.

  • Reading the Results (MEC Determination):

    • The endpoint for this compound is the Minimal Effective Concentration (MEC).

    • The MEC is defined as the lowest drug concentration at which a significant change in morphology is observed compared to the growth control. This typically appears as small, compact, and rounded cells or hyphal fragments.

    • The results should be read visually, often with the aid of an inverted microscope.

Mandatory Visualizations

Jawsamycin_Signaling_Pathway cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (GPI-GnT Complex) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI Step 1 Spt14 Spt14/Gpi3 (Catalytic Subunit) Spt14->GPI_GnT Is part of Further_Modification Further GPI Modifications GlcNAc_PI->Further_Modification Mature_GPI Mature GPI Anchor Further_Modification->Mature_GPI GPI_Transamidase GPI Transamidase Mature_GPI->GPI_Transamidase Protein Precursor Protein Protein->GPI_Transamidase GPI_AP GPI-Anchored Protein GPI_Transamidase->GPI_AP Cell_Membrane Transport to Cell Membrane/Wall GPI_AP->Cell_Membrane This compound This compound This compound->Spt14 Inhibits

Caption: this compound's mechanism of action via inhibition of the GPI biosynthesis pathway.

Jawsamycin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) & Serial Dilutions add_this compound Add 100 µL of 2x This compound Dilutions prep_this compound->add_this compound prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Add 100 µL of 2x Fungal Inoculum prep_inoculum->add_inoculum add_controls Include Growth, Sterility, & Vehicle Controls incubate Incubate at 35°C (24-72 hours depending on fungus) add_controls->incubate read_mec Visually Determine MEC (Microscopic Observation of Morphology) incubate->read_mec record_data Record and Analyze Data read_mec->record_data

Caption: Experimental workflow for this compound antifungal susceptibility testing.

References

Improving the yield of Jawsamycin through fermentation optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Jawsamycin through fermentation optimization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Q1: Why is my this compound yield consistently low or nonexistent?

A1: Low or no this compound production can stem from several factors. Systematically investigate the following possibilities:

  • Inoculum Quality: Ensure you are starting with a healthy, high-quality inoculum of Streptomyces luteoverticillatus or Streptomyces roseoverticillatus. An old or poorly maintained seed culture will result in poor growth and minimal secondary metabolite production.

  • Media Composition: The composition of your fermentation medium is critical. This compound production is known to be positively influenced by the presence of potato starch, malt extract, yeast extract, and potassium phosphate (KH2PO4)[1]. An imbalance or lack of these key nutrients can significantly hinder yield.

  • Inadequate Aeration and Agitation: Streptomyces are aerobic bacteria, and sufficient dissolved oxygen is crucial for both growth and secondary metabolism. Ensure adequate agitation and aeration to maintain optimal dissolved oxygen levels. Mycelial pellet formation, common in Streptomyces fermentations, can lead to oxygen limitation in the core of the pellets.

  • Suboptimal pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. While the optimal pH for this compound production is not explicitly documented in the provided search results, most Streptomyces species favor a pH near neutral (7.0) for antibiotic production. Monitor and control the pH throughout the fermentation process.

  • Incorrect Fermentation Temperature: Temperature affects microbial growth and enzyme kinetics. The producer strain for this compound has been cultivated at 28°C[2]. Deviations from the optimal temperature can negatively impact this compound production.

  • Contamination: Contamination with other fast-growing microorganisms can outcompete the producer strain for nutrients and alter the fermentation environment, leading to a complete loss of this compound production. Regularly check for contamination through microscopy and plating.

Q2: I am observing good biomass growth, but the this compound yield is still low. What could be the issue?

A2: This scenario, often referred to as "decoupling" of growth and production, is common in secondary metabolite fermentations. Here are the likely causes:

  • Nutrient Limitation or Repression: While the primary growth phase may have sufficient nutrients, the switch to secondary metabolism and this compound production might be triggered by the limitation of a specific nutrient (e.g., phosphate) or the depletion of a readily metabolizable carbon source that causes catabolite repression.

  • Suboptimal Precursor Availability: this compound is a polyketide-nucleoside hybrid. Its biosynthesis requires specific precursors derived from primary metabolism. If the metabolic flux towards these precursors is low, this compound production will be limited despite good biomass accumulation.

  • Inappropriate Timing of Induction: The expression of the this compound biosynthetic gene cluster is likely tightly regulated and may require specific signaling molecules or environmental cues that occur during the late exponential or stationary phase of growth.

Q3: How can I address the issue of mycelial pellet formation and its impact on yield?

A3: Mycelial pellet formation is a common characteristic of Streptomyces fermentations in submerged cultures. While pellets can sometimes be beneficial, large, dense pellets can lead to mass transfer limitations.

  • Inoculum Preparation: The morphology of the inoculum can influence pellet formation in the production culture. Using a more dispersed seed culture can sometimes lead to a more filamentous growth in the fermenter.

  • Mechanical Agitation: Increasing the agitation speed can help to break up large pellets and improve mass transfer. However, excessive shear can also damage the mycelia and reduce productivity.

  • Media Formulation: The composition of the medium, including the concentration of divalent cations like Ca2+ and Mg2+, can influence pellet formation.

Q4: My this compound yield is inconsistent between batches. How can I improve reproducibility?

A4: Inconsistent yields are often due to a lack of tight control over fermentation parameters. To improve reproducibility:

  • Standardize Inoculum Preparation: Implement a standardized protocol for preparing your seed cultures, ensuring consistent age, cell density, and morphology.

  • Precise Media Preparation: Accurately weigh all media components and ensure complete dissolution. Use high-quality reagents.

  • Monitor and Control Key Parameters: Continuously monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation.

  • Consistent Fermentation Duration: Harvest the fermentation at a consistent time point, ideally determined through a time-course study to identify the peak of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: An optimized medium that yielded 10 mg/L of this compound in shake flasks was developed using a Plackett-Burman experimental design followed by a central composite design. The key components identified for a positive influence on production were potato starch, malt extract, yeast extract, and KH2PO4[1]. While the exact final concentrations from the optimization are not detailed in the provided results, these components should be the focus of your media optimization studies.

Q2: What are the recommended physical parameters for this compound fermentation?

A2: Based on available information, the following parameters have been used:

  • Temperature: 28°C[2]

  • Agitation: Performed in shake flasks, suggesting the need for continuous agitation to ensure aeration.

  • Fermentation Time: 7 days[2]

Q3: How can I quantify the amount of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound. You would need to develop a method using a suitable column (e.g., C18) and a mobile phase that allows for the separation of this compound from other components in the broth. A validated analytical standard of this compound is required for accurate quantification. Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and quantification[3][4][5][6].

Q4: What is the biosynthetic pathway for this compound?

A4: this compound is a polyketide-nucleoside hybrid. Its biosynthesis involves a highly unusual iterative polyketide synthase (iPKS) that collaborates with a radical S-adenosyl methionine (SAM) cyclopropanase to create its unique polycyclopropane backbone. The polyketide intermediate is then condensed with an uridyl moiety by an aminotransferase[7].

Data Presentation

Table 1: Hypothetical Data on the Effect of Key Media Components on this compound Yield

This table presents hypothetical data to illustrate the potential impact of varying concentrations of key media components on this compound yield, based on the general principles of Streptomyces fermentation optimization. This data is for illustrative purposes and should be confirmed by experimentation.

Experiment IDPotato Starch (g/L)Malt Extract (g/L)Yeast Extract (g/L)KH2PO4 (g/L)This compound Yield (mg/L)
J-0110520.53.2
J-0220520.55.8
J-03151020.56.5
J-0415540.57.1
J-0515521.04.5
J-06 (Optimized)201040.810.0

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol outlines a basic procedure for the cultivation of Streptomyces luteoverticillatus for this compound production in shake flasks.

  • Inoculum Preparation (Seed Culture):

    • Aseptically transfer a loopful of a mature S. luteoverticillatus culture from an agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until good growth is observed.

  • Production Culture:

    • Prepare the production medium. An example of a starting medium could be: 20 g/L potato starch, 10 g/L malt extract, 4 g/L yeast extract, and 0.8 g/L KH2PO4. Adjust the pH to 7.0 before autoclaving.

    • Dispense 100 mL of the production medium into 500 mL baffled flasks.

    • Inoculate the production flasks with 5% (v/v) of the seed culture.

    • Incubate the production flasks at 28°C on a rotary shaker at 200 rpm for 7 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production (by HPLC).

    • To extract this compound, the whole broth can be extracted with an equal volume of ethyl acetate. The organic phase is then separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Media Optimization using Plackett-Burman Design

This protocol provides a framework for using a Plackett-Burman design to screen for the most significant media components affecting this compound production.

  • Factor Selection: Identify a list of potential media components to investigate (e.g., potato starch, malt extract, yeast extract, KH2PO4, glucose, peptone, CaCO3, etc.).

  • Design of Experiment:

    • For 'n' variables, a Plackett-Burman design will require 'n+1' experiments.

    • Assign a high (+) and a low (-) level for each variable.

    • Use statistical software or a design matrix to set up the experimental runs, where each run has a specific combination of high and low levels for each factor.

  • Execution:

    • Prepare the fermentation media for each experimental run according to the design matrix.

    • Perform the shake flask fermentations as described in Protocol 1.

  • Data Analysis:

    • Quantify the this compound yield for each run.

    • Analyze the results using statistical software to determine the main effect of each variable. The factors with the largest effects (positive or negative) are considered the most significant.

  • Follow-up Optimization: The significant factors identified can then be further optimized using a response surface methodology like a central composite design to find their optimal concentrations.

Mandatory Visualization

Jawsamycin_Biosynthesis_Pathway Malonyl-CoA Malonyl-CoA Iterative Polyketide Synthase (iPKS) Iterative Polyketide Synthase (iPKS) Malonyl-CoA->Iterative Polyketide Synthase (iPKS) Extender units Uridine Uridine Aminotransferase Aminotransferase Uridine->Aminotransferase Uridyl moiety S-adenosyl methionine (SAM) S-adenosyl methionine (SAM) Radical SAM Cyclopropanase Radical SAM Cyclopropanase S-adenosyl methionine (SAM)->Radical SAM Cyclopropanase Methyl group donor Polycyclopropanated Polyketide Polycyclopropanated Polyketide Radical SAM Cyclopropanase->Polycyclopropanated Polyketide This compound This compound Aminotransferase->this compound Polycyclopropanated Polyketide->Aminotransferase Primary Metabolism Primary Metabolism Primary Metabolism->Uridine Primary Metabolism->S-adenosyl methionine (SAM) Polyketide Chain Polyketide Chain Iterative Polyketide Synthase (iPKS)->Polyketide Chain Polyketide Chain->Radical SAM Cyclopropanase

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Troubleshooting_Workflow Start Low/No this compound Yield Check_Growth Is biomass growth adequate? Start->Check_Growth Check_Contamination Is the culture pure? Check_Growth->Check_Contamination Yes Optimize_Inoculum Optimize inoculum preparation and seed culture conditions Check_Growth->Optimize_Inoculum No Check_Parameters Are fermentation parameters optimal? (pH, Temp, Aeration) Check_Contamination->Check_Parameters Yes Sterilization_Protocol Review and improve sterilization procedures Check_Contamination->Sterilization_Protocol No Check_Media Is the media composition optimal? Check_Parameters->Check_Media Yes Calibrate_Probes Calibrate and verify sensors (pH, DO, Temp) Check_Parameters->Calibrate_Probes No Optimize_Production_Media Screen and optimize key media components (e.g., Plackett-Burman) Check_Media->Optimize_Production_Media No Precursor_Feeding Consider precursor feeding strategies Check_Media->Precursor_Feeding Yes Troubleshoot_Growth_Media Review and optimize growth medium components Optimize_Inoculum->Troubleshoot_Growth_Media Troubleshoot_Growth_Media->Check_Growth Sterilization_Protocol->Start Optimize_Physical_Parameters Optimize pH, temperature, and agitation/aeration Calibrate_Probes->Optimize_Physical_Parameters Optimize_Physical_Parameters->Check_Parameters Optimize_Production_Media->Check_Media End Improved this compound Yield Precursor_Feeding->End

Caption: Troubleshooting workflow for low this compound yield.

References

Addressing off-target effects of Jawsamycin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Jawsamycin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural product that acts as a potent and selective inhibitor of the fungal enzyme Spt14 (also known as Gpi3).[1][2] This enzyme catalyzes the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for anchoring certain proteins to the cell surface in fungi.[1][2] this compound shows high selectivity for the fungal Spt14 over its human homolog, PIG-A.[1][2]

Q2: Is this compound cytotoxic to mammalian cells?

Studies have shown that this compound does not exhibit significant cytotoxicity in various human cell lines, including HCT116, HEK293, HEPG2, and K562, at concentrations up to 50 μM.[2] This is consistent with its high selectivity for the fungal target enzyme over the human counterpart.[1][2]

Q3: My chemogenomic profiling data with this compound in S. cerevisiae shows a hit related to pre-mRNA splicing (MUD2). Does this indicate an off-target effect on splicing?

This is an important observation. The homozygous profiling (HOP) in yeast did identify the pre-mRNA splicing component gene MUD2 as a synthetic lethal hit with this compound treatment.[2] However, this is likely not a direct off-target effect on the splicing machinery. The gene for this compound's primary target, SPT14, contains an intron in S. cerevisiae. Therefore, the synthetic lethality observed with the deletion of MUD2 is thought to be a consequence of compromised splicing of the SPT14 transcript, further sensitizing the cells to the direct inhibition of the Spt14 protein by this compound.[2] This finding can be considered a further validation of Spt14 as the primary target.

Q4: I am observing an unexpected phenotype in my mammalian cells upon this compound treatment. What are the first troubleshooting steps?

If you observe an unexpected phenotype, it is crucial to systematically rule out common experimental issues and potential off-target effects. Here is a general workflow to follow:

  • Confirm Compound Integrity and Concentration: Ensure your this compound stock is not degraded and that the final concentration in your assay is accurate.

  • Perform Dose-Response and Time-Course Experiments: This will help determine if the observed phenotype is dose- and time-dependent.

  • Include Proper Controls: Always use a vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples.

  • Assess General Cytotoxicity: Use a standard cytotoxicity assay like the MTT assay to confirm that the observed phenotype is not simply a result of cell death.

  • Validate On-Target Engagement: If possible, use an assay to confirm that this compound is engaging its intended pathway, even in mammalian cells where the primary target is absent. For instance, you could use a structural analog of this compound known to be inactive as a negative control.

Troubleshooting Guide: Unexpected Phenotypes

This guide provides a structured approach to investigating unexpected cellular phenotypes observed during treatment with this compound.

Problem 1: Reduced cell proliferation or viability at high concentrations.

While this compound has low cytotoxicity at lower concentrations, high concentrations may induce stress responses or off-target effects.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 B->C D Is IC50 significantly different from known antifungal MECs? C->D E YES D->E F NO D->F G Investigate Off-Target Mechanisms E->G H On-target related toxicity in specific cell line F->H I Mitochondrial Toxicity Assay G->I J Proteomic Analysis G->J K Kinase Profiling G->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols:

  • MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

  • Mitochondrial Toxicity Assay: Assays like the Seahorse XF Analyzer or the Mitochondrial ToxGlo™ Assay can assess whether the compound is impairing mitochondrial function.[1][7][8][9]

  • Proteomic Analysis: Quantitative proteomics can identify changes in protein expression that may point to affected pathways.[10][11][12]

Problem 2: Altered cellular morphology or signaling pathways unrelated to GPI anchor biosynthesis.

This could indicate engagement with secondary targets.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Validate On-Target Engagement (if possible) A->B C Use Inactive Analog as Negative Control B->C D Phenotype Persists with Active Compound Only? C->D E YES D->E F NO D->F G Investigate Off-Target Liabilities E->G H Artifact or Non-specific Effect F->H I Kinase Profiling Screen G->I J Cellular Thermal Shift Assay (CETSA) G->J K Chemogenomic Profiling G->K

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols:

  • Kinase Profiling: A broad panel of kinases can be screened to identify any off-target kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct binding of this compound to a suspected off-target protein in intact cells.

Data Summary

Table 1: this compound Activity and Cytotoxicity

Organism/Cell LineAssayEndpointValueReference
S. cerevisiaeGrowth InhibitionIC50~800 nM[13]
S. cerevisiaeReporter Gene AssayIC50~7 µM[13]
Human HCT116 cellsCytotoxicityNo effect up to10 µM[2]
Human HEK293, HEPG2, K562 cellsWST-1 CytotoxicityNo effect up to50 µM[2]

Signaling Pathways and Experimental Workflows

cluster_0 On-Target Pathway (Fungi) cluster_1 Potential Off-Target Investigation (Mammalian Cells) This compound This compound Spt14 Spt14/Gpi3 This compound->Spt14 Inhibits GPI_Biosynthesis GPI Anchor Biosynthesis Spt14->GPI_Biosynthesis Catalyzes first step GPI_Anchored_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchored_Proteins Cell_Wall Fungal Cell Wall Integrity GPI_Anchored_Proteins->Cell_Wall Jawsamycin_mammalian This compound Unknown_Target Unknown Off-Target(s) Jawsamycin_mammalian->Unknown_Target Binds? Unexpected_Phenotype Unexpected Phenotype Unknown_Target->Unexpected_Phenotype Causes?

Caption: this compound's on-target pathway and off-target investigation.

Detailed Experimental Protocols

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Toxicity Assay (Conceptual Protocol)

Objective: To determine if this compound induces mitochondrial dysfunction.

Principle: Compare cell viability in glucose-containing versus galactose-containing media. Cells with mitochondrial dysfunction are more sensitive to toxicity in galactose media as they are forced to rely on oxidative phosphorylation for ATP production.

Materials:

  • Mammalian cell line of interest

  • Glucose-containing complete culture medium

  • Galactose-containing complete culture medium

  • This compound stock solution (in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed cells in two separate 96-well plates, one for glucose and one for galactose conditions.

  • Allow cells to acclimate to the respective media for 24 hours.

  • Treat cells with a dose range of this compound in both glucose and galactose media.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Measure cell viability using a luminescence-based assay that quantifies ATP levels.

  • Compare the dose-response curves between the glucose and galactose conditions. A significant leftward shift in the curve in the galactose medium suggests mitochondrial toxicity.

References

Refinement of Jawsamycin delivery methods in in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Jawsamycin delivery in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyketide natural product isolated from the bacterium Streptoverticillium fervens.[1] It functions as a potent and selective inhibitor of the fungal enzyme Spt14/Gpi3, which is the catalytic subunit of UDP-glycosyltransferase.[2][3] This enzyme mediates the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching proteins to the plasma membrane and maintaining the integrity of the fungal cell wall.[2][4][5] this compound has demonstrated antifungal activity in vitro against a range of pathogenic fungi, including Mucorales, and has shown efficacy in a mouse model of invasive pulmonary mucormycosis.[2][6]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: The main challenge in delivering this compound in vivo is its poor aqueous solubility, a common characteristic of polyketides.[1][7][8][9] This can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution in aqueous-based vehicles, leading to inaccurate dosing and potential for injection site irritation or embolism.[10]

  • Low Bioavailability: Poor solubility can limit the absorption of this compound from the administration site, resulting in low and variable systemic exposure.[8][11]

  • Inconsistent Results: Variability in drug dissolution and absorption can lead to high variability in experimental outcomes, making it difficult to establish a clear dose-response relationship.[11]

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

A3: Given its hydrophobic nature, a formulation strategy aimed at enhancing solubility is crucial. A common starting point for poorly soluble compounds is to first create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into a suitable aqueous vehicle for administration.[12] However, the final concentration of the organic solvent should be kept low (typically <10% for DMSO) to minimize toxicity.[12] For further refinement, exploring the formulation strategies outlined in the troubleshooting section is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation of this compound in the formulation upon preparation or before administration. Poor solubility of this compound in the chosen vehicle.1. Optimize the Vehicle Composition: - Co-solvents: Increase the concentration of a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 300/400) in the final formulation. Always conduct a vehicle-only control to assess tolerability in the animal model.[8][9] - pH Adjustment: Test the solubility of this compound at different pH values to determine if it is pH-dependent. Adjusting the pH of the vehicle may improve solubility.[8] - Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to aid in solubilization and prevent precipitation by forming micelles.[8]2. Gentle Warming and Vortexing: During preparation, gentle warming and thorough vortexing can help dissolve the compound.[12] Ensure the solution remains clear upon cooling to room temperature.
High variability in plasma concentrations and/or efficacy between animals. Poor and variable oral bioavailability due to solubility-limited absorption.1. Enhance Solubility and Dissolution Rate: - Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). These formulations can improve solubility and maintain the drug in a dissolved state in the gastrointestinal tract.[7][13] - Particle Size Reduction: If using a suspension, reducing the particle size through micronization or creating a nanosuspension can increase the surface area for dissolution.[8][11][14] - Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[7]2. Alternative Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass absorption barriers.
Adverse effects observed in animals (e.g., irritation at the injection site, lethargy, weight loss). Vehicle toxicity or off-target effects of this compound.1. Assess Vehicle Toxicity: Administer a vehicle-only control group to determine if the observed adverse effects are due to the formulation components.[12] High concentrations of organic solvents or certain surfactants can be toxic.[12]2. Reduce Dose: The administered dose of this compound may be too high, leading to systemic toxicity. Perform a dose-ranging study to identify a maximum tolerated dose.[12]3. Refine Formulation: If local irritation occurs at the injection site, ensure the pH of the formulation is close to physiological levels and that the compound is fully dissolved.[12]
Lack of efficacy in the in vivo model despite in vitro potency. Poor exposure at the target site due to low bioavailability, rapid metabolism, or instability.1. Confirm In Vivo Exposure: Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time.[11]2. Evaluate Compound Stability: Assess the stability of this compound in the prepared formulation over the duration of the experiment. Prepare fresh dosing solutions for each administration if stability is a concern.[12]3. Increase the Dose: If the compound is well-tolerated but exposure is low, a higher dose may be necessary to achieve therapeutic concentrations.[12]

Formulation Strategies for Poorly Soluble Compounds

The following table summarizes various formulation strategies that can be employed to enhance the in vivo delivery of this compound.

Formulation StrategyDescriptionPotential Fold-Increase in Oral BioavailabilityKey Considerations
Co-solvents A mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol).[9]2 to 5-foldPotential for toxicity at high concentrations.[12]
Lipid-Based Formulations (e.g., SEDDS) Anhydrous systems of oils, surfactants, and co-surfactants that form a microemulsion upon contact with aqueous fluids.[7][13]2 to 10-foldRequires careful selection of excipients to ensure stability and avoid gastrointestinal irritation.
Particle Size Reduction (Nanosuspensions) Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution velocity.[8][14]2 to 20-foldRequires specialized equipment for production and characterization.
Amorphous Solid Dispersions Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[7][11]2 to 20-foldThe amorphous form can be physically unstable and may recrystallize over time.
Complexation with Cyclodextrins Forming an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[8][13]2 to 10-foldThe size of the drug molecule must be compatible with the cyclodextrin cavity.

Note: The actual fold-increase in bioavailability is highly dependent on the specific compound and the composition of the formulation.[11]

Experimental Protocols

Protocol 1: Basic Formulation for Intraperitoneal (IP) Injection in Mice

This protocol provides a starting point for formulating this compound for IP administration.

Objective: To prepare a simple formulation of this compound for in vivo testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 300 or PEG 400

  • Tween® 80

  • Sterile saline (0.9% NaCl)

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be used to aid dissolution.[12]

  • Prepare the Vehicle: A common vehicle can be prepared by mixing a co-solvent and a surfactant with saline. For example, a vehicle consisting of 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.

  • Prepare the Dosing Solution: Dilute the this compound stock solution with the vehicle to achieve the final desired concentration for injection. For example, to prepare a 5 mg/mL dosing solution, add 1 part of the 50 mg/mL stock solution to 9 parts of the vehicle.

  • Administration: Administer the dosing solution to the animals via IP injection at the desired volume (e.g., 10 mL/kg body weight).

  • Controls: Always include a vehicle-only control group to assess any effects of the formulation itself.[12]

Protocol 2: Pharmacokinetic (PK) Study Design

Objective: To determine the pharmacokinetic profile of this compound after administration.

Methodology:

  • Animal Model: Use the appropriate animal model (e.g., mice, rats) for the study.

  • Dosing: Administer this compound via the intended route (e.g., oral gavage, IP, IV). Include an IV administration group to determine absolute bioavailability.[11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[11]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[11]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[11]

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[11]

Visualizations

This compound Mechanism of Action

Jawsamycin_MOA This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane UDP_GlcNAc UDP-GlcNAc Spt14_Gpi3 Spt14/Gpi3 Complex UDP_GlcNAc->Spt14_Gpi3 Substrate PI Phosphatidylinositol (PI) PI->Spt14_Gpi3 Substrate GPI_Biosynthesis GPI Biosynthesis (Multi-step process) GPI_anchor Mature GPI Anchor GPI_Biosynthesis->GPI_anchor Spt14_Gpi3->GPI_Biosynthesis First Step This compound This compound This compound->Spt14_Gpi3 Inhibits Inhibition_Effect Disruption of Cell Wall Integrity This compound->Inhibition_Effect GPI_anchored_protein GPI-Anchored Protein GPI_anchor->GPI_anchored_protein Proprotein Pro-protein Proprotein->GPI_anchored_protein Cell_Wall Fungal Cell Wall GPI_anchored_protein->Cell_Wall Essential for Cell Wall Integrity

Caption: this compound inhibits Spt14/Gpi3, disrupting GPI anchor biosynthesis and fungal cell wall integrity.

Troubleshooting Workflow for Low In Vivo Efficacy

Troubleshooting_Workflow Troubleshooting Low In Vivo Efficacy of this compound Start Start: Low In Vivo Efficacy Observed Check_Formulation Is the formulation clear and stable? Start->Check_Formulation Check_Exposure Conduct PK Study: Is there sufficient plasma/tissue exposure? Check_Formulation->Check_Exposure Yes Refine_Formulation Refine Formulation: - Co-solvents - Surfactants - Lipid-based systems - Nanosuspensions Check_Formulation->Refine_Formulation No Check_Toxicity Is the dose well-tolerated? Check_Exposure->Check_Toxicity Yes Check_Exposure->Refine_Formulation No Increase_Dose Increase Dose Check_Toxicity->Increase_Dose Yes Consider_Metabolism Investigate Metabolism/ Instability Check_Toxicity->Consider_Metabolism No (High Exposure, Low Efficacy) End_Success Efficacy Achieved Increase_Dose->End_Success End_Reassess Re-evaluate Hypothesis/ Target Engagement Increase_Dose->End_Reassess Efficacy still low Refine_Formulation->Check_Formulation Consider_Metabolism->End_Reassess

Caption: A logical workflow for troubleshooting and optimizing the in vivo efficacy of this compound.

References

Jawsamycin Structure-Activity Relationship (SAR) Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during Jawsamycin SAR studies.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and data interpretation guidance.

Quantitative Data Summary: this compound Analog Activity

A focused set of this compound derivatives (JD-X) were prepared and profiled against four fungal pathogens, revealing a tight structure-activity relationship.[1] The following table summarizes the Minimum Effective Concentrations (MECs) of selected analogs compared to the parent compound.

CompoundModificationR. oryzae MEC (µg/mL)A. fumigatus MEC (µg/mL)F. solani MEC (µg/mL)S. apiospermum MEC (µg/mL)
This compound -≤0.0080.250.0160.031
JD-1 Dihydro uracil moiety modification>4>4>4>4
JD-2 Dihydro uracil moiety modification>4>4>4>4
JD-10 Dihydro uridine moiety modification>4>4>4>4
JD-14 Acetonide protected0.0160.50.0310.063
JD-16 Double bond in fatty acid tail0.0160.50.0310.063
JD-17 Hydroxy group in fatty acid tail0.5>421
JD-18 Butylamine group in fatty acid tail>4>4>4>4
JD-19 Ethinyl group in fatty acid tail0.06310.250.125
JD-20 Vinyl methylester in fatty acid tail0.12520.50.25

Data adapted from Fu et al., 2020.[1][2]

Q1: My novel this compound analog shows a complete loss of antifungal activity. How can I determine if this is due to a lack of target engagement or other factors like cell permeability or efflux?

A1: A complete loss of activity in a novel analog is a common challenge in this compound SAR studies, especially when modifying the dihydro-UDP headgroup, which is critical for activity.[1] To dissect the cause, a multi-step approach is recommended.

Experimental Protocol: Differentiating Target Engagement from Permeability/Efflux Issues

1. In Vitro Target Engagement Assay (using fungal cell lysate):

  • Objective: To determine if the analog can inhibit the Spt14/Gpi3 enzyme in a cell-free system, thus bypassing the need for cell penetration.

  • Methodology:

    • Prepare Fungal Cell Lysate:

      • Grow a susceptible fungal strain (e.g., Saccharomyces cerevisiae) to mid-log phase.

      • Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

      • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.

      • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the target enzyme.

    • Enzyme Inhibition Assay:

      • This assay measures the activity of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex containing Spt14/Gpi3.

      • A common method is a radiometric assay using radiolabeled UDP-[³H]GlcNAc as a substrate and phosphatidylinositol (PI) as the acceptor.

      • Reaction Mixture: Fungal lysate, PI liposomes, UDP-[³H]GlcNAc, and varying concentrations of your this compound analog or control (this compound, inactive analog).

      • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

      • Stop the reaction and extract the lipids.

      • Separate the product ([³H]GlcNAc-PI) from the unreacted substrate using thin-layer chromatography (TLC).

      • Quantify the radioactivity of the product spot to determine the enzyme activity.

    • Data Analysis:

      • Calculate the percentage of inhibition at each analog concentration compared to the vehicle control.

      • Determine the IC50 value of your analog. If the IC50 is low, it suggests the analog can inhibit the target. A high or undetermined IC50 points to a lack of target engagement.

2. Fungal Protoplast Assay:

  • Objective: To assess the activity of the analog on fungal cells lacking the cell wall, which can be a barrier to compound entry.

  • Methodology:

    • Generate Protoplasts:

      • Treat fungal cells with cell wall-degrading enzymes (e.g., zymolyase, lyticase) in an osmotically stabilizing buffer (e.g., sorbitol or mannitol).

    • Antifungal Susceptibility Testing:

      • Perform a microbroth dilution assay with the generated protoplasts using your analog.

      • Incubate and determine the Minimum Inhibitory Concentration (MIC).

    • Interpretation:

      • If the analog is active against protoplasts but not whole cells, it suggests the cell wall is hindering its entry.

3. Efflux Pump Inhibitor Co-treatment:

  • Objective: To determine if the analog is a substrate for fungal efflux pumps.

  • Methodology:

    • Perform a standard antifungal susceptibility test (e.g., microbroth dilution) with your analog in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, FK506).

    • Interpretation:

      • A significant decrease in the MIC of your analog in the presence of the efflux pump inhibitor suggests that the analog is being actively removed from the cell.

Q2: I am having difficulty synthesizing this compound analogs due to the complexity of the molecule. What are some alternative approaches?

A2: The total synthesis of this compound is indeed challenging.[1] A more accessible approach is the semi-synthesis of analogs starting from the natural product.

Experimental Protocol: Semi-synthesis of this compound Analogs

  • Starting Material: Purified this compound.

  • General Strategy:

    • Protection of Reactive Groups: Protect sensitive functional groups, such as the diols in the dihydro-uridine moiety, using a protecting group like acetonide. This allows for selective modification of other parts of the molecule.[1]

    • Modification of the Fatty Acid Tail: The cyclopropylated fatty acid tail is a more amenable site for modification.

      • Olefin Metathesis: If your protected this compound has a terminal double bond (like in the precursor to JD-16), you can use olefin metathesis to introduce new functional groups.

      • Oxidative Cleavage and Functionalization: As demonstrated in the synthesis of other complex natural product analogs, oxidative cleavage of a diol can yield an aldehyde, which can then be further modified through reactions like reductive amination to introduce diverse side chains.[3][4]

    • Deprotection: Remove the protecting group(s) to yield the final analog.

  • Purification: Use High-Performance Liquid Chromatography (HPLC) for the purification of the final products.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the fungal enzyme Spt14 (also known as Gpi3), which is the catalytic subunit of the UDP-glycosyltransferase.[1][6] This enzyme catalyzes the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][6] GPI anchors are essential for attaching certain proteins to the fungal cell membrane, and these proteins are crucial for maintaining the integrity of the fungal cell wall.[1][6] By inhibiting this initial step, this compound disrupts the entire GPI biosynthesis pathway, leading to a compromised cell wall and ultimately fungal cell death.[1]

Q2: Why does this compound show selectivity for the fungal target over the human homolog?

A2: While human cells have a homologous enzyme called PIG-A, this compound exhibits significant selectivity for the fungal Spt14.[1][7] The S. cerevisiae Spt14 shares about 40% identity with its human homolog.[8] This difference in amino acid sequence likely results in structural variations in the active site or allosteric sites of the enzyme, leading to the observed selectivity of this compound.[8] this compound does not show significant cytotoxicity against human cell lines at concentrations effective against fungi.[1][7]

Q3: What are the key structural features of this compound that are important for its antifungal activity?

A3: Based on initial SAR studies, the following features are crucial:

  • Dihydro-UDP Headgroup: This part of the molecule is thought to mimic the natural substrate (UDP-GlcNAc) and is critical for binding to the active site of Spt14.[1] Modifications in this region have consistently led to a complete loss of activity.[1]

  • Cyclopropylated Fatty Acid Tail: While some modifications are tolerated, the overall structure and lipophilicity of this tail are important for activity.[1] For instance, a naturally occurring analog with a double bond in the tail (JD-16) retained good potency.[1] However, introducing polar groups like hydroxyl or amine groups significantly reduces or abolishes activity.[1]

Q4: What are some common pitfalls in this compound SAR studies?

A4:

  • Overlooking Compound Stability: Polyketides can be unstable under certain pH or temperature conditions. Ensure that your experimental conditions do not lead to the degradation of your analogs.

  • Ignoring Potential for Off-Target Effects: While this compound is known to target Spt14, novel analogs could potentially have off-target effects. It is good practice to include counter-screens to rule out non-specific activity.

  • Limited Structural Diversity in Analog Libraries: Due to synthetic challenges, it can be tempting to only explore a narrow chemical space. Employing diverse synthetic strategies, including semi-synthesis and exploring different regions of the molecule, is crucial for discovering analogs with improved properties.

  • Lack of In Vivo Testing: In vitro activity does not always translate to in vivo efficacy. Promising analogs should be advanced to animal models to assess their pharmacokinetic properties and in vivo antifungal activity.[1][6]

Visualizations

This compound's Mechanism of Action: Inhibition of GPI Biosynthesis

Caption: this compound inhibits the Spt14/Gpi3 subunit of the GPI-GnT complex.

Experimental Workflow for this compound Analog Evaluation

SAR_Workflow Start This compound Analog Synthesis Purification Purification (HPLC) Start->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification In_Vitro_Screening In Vitro Antifungal Screening (MIC/MEC Determination) Structure_Verification->In_Vitro_Screening Inactive Inactive Analog In_Vitro_Screening->Inactive High MIC Active Active Analog In_Vitro_Screening->Active Low MIC Troubleshooting Troubleshooting (Target Engagement, Permeability, Efflux) Inactive->Troubleshooting Cytotoxicity Mammalian Cell Cytotoxicity Assay Active->Cytotoxicity Troubleshooting->Start Redesign Non_Toxic Non-Toxic Cytotoxicity->Non_Toxic Low Cytotoxicity Toxic Toxic Cytotoxicity->Toxic High Cytotoxicity In_Vivo In Vivo Efficacy Studies (Mouse Model) Non_Toxic->In_Vivo Toxic->Start Redesign Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of this compound analogs.

References

Technical Support Center: Enhancing the Therapeutic Index of Jawsamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Jawsamycin and its derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the synthesis, formulation, and biological evaluation of this compound derivatives.

Question ID Question Answer
SOL-01 My this compound derivative has poor aqueous solubility, leading to precipitation in my in vitro assay medium. How can I address this?This compound and its derivatives are known to be lipophilic, which can lead to solubility challenges in aqueous-based assay media like RPMI-1640. Here are several strategies to mitigate this: • Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is kept low, ideally below 1% (v/v), to avoid solvent-induced toxicity to the fungal cells.[1] • Formulation with Surfactants: For in vitro assays, incorporating a non-ionic surfactant such as Tween 80 (at a low concentration, e.g., 0.01-0.1%) in the assay medium can help to maintain the solubility of lipophilic compounds.[1] • Nanosuspension: For more advanced applications, preparing a nanosuspension of your compound can significantly improve its solubility and dispersion in aqueous media. This involves reducing the particle size of the drug to the nanometer range, often stabilized by surfactants.[1]
MIC-01 I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same this compound derivative across different experiments. What are the likely causes?Inconsistent MIC results for lipophilic compounds like this compound derivatives can stem from several factors: • Compound Precipitation: As addressed in SOL-01 , poor solubility can lead to variable effective concentrations of the compound in the assay wells. Visually inspect your assay plates for any signs of precipitation. • Inoculum Variability: Ensure that your fungal inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard. Variations in inoculum density can significantly impact MIC values.[2][3] • Plastic Binding: Lipophilic compounds can adhere to the surface of plastic labware, such as pipette tips and microtiter plates, reducing the actual concentration in the assay medium. To minimize this, consider using low-retention plasticware. • Media Composition: Ensure the composition of your test medium is consistent between experiments, as variations in pH or nutrient content can affect both fungal growth and compound activity.
SYN-01 I am having difficulty with the multi-step synthesis of a this compound derivative. Are there any general tips for improving yield and purity?The synthesis of complex natural product analogs like this compound derivatives can be challenging. While specific advice depends on the reaction, here are some general tips: • Protecting Groups: The this compound scaffold contains multiple reactive functional groups. Judicious use of protecting groups, such as acetonides for diols, is crucial to prevent side reactions.[4] • Purification: Due to the lipophilic nature of these compounds, purification can be challenging. Reverse-phase chromatography (e.g., C18) is often more effective than normal-phase silica gel chromatography. • Stepwise Approach: For modifications to the polycyclopropyl tail, a stepwise approach is often necessary, involving protection of other parts of the molecule, modification, and then deprotection.[4]
STB-01 How stable are this compound derivatives in solution, and what are the optimal storage conditions?The stability of this compound and its derivatives can be influenced by solvent, temperature, and pH. • DMSO Stock Solutions: For long-term storage, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. • Aqueous Solutions: this compound and its derivatives are susceptible to degradation in aqueous solutions, particularly at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous media for each experiment. The stability in aqueous solutions at physiological temperature (37°C) may be limited.
TOX-01 My this compound derivative shows potent antifungal activity but also significant cytotoxicity to mammalian cells. How can I improve the therapeutic index?Enhancing the therapeutic index involves increasing the compound's selectivity for the fungal target (Spt14) over its human homolog (PIG-A).[4] • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold (the dihydro uracil moiety, the dihydro uridine moiety, and the cyclopropylated fatty acid tail) and assess the antifungal activity and mammalian cell cytotoxicity of each new derivative.[4][5] This will help identify which structural features contribute to potency and which are associated with toxicity. • Target-Based Assays: Utilize in vitro assays that directly measure the inhibition of fungal Spt14 and human PIG-A to quantitatively assess selectivity. This can guide the rational design of more selective derivatives.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives to facilitate comparison.

Table 1: Antifungal Activity of this compound and Selected Derivatives

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MEC (µg/mL)Rhizopus oryzae MEC (µg/mL)Fusarium solani MEC (µg/mL)
This compound1.20.06≤0.0080.03
JD-10>25>25>25>25
JD-11>25>25>25>25
JD-12>25>25>25>25
JD-202.50.250.0160.12
Data sourced from Fu et al., 2020.[4][5][6] MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Cell Type
HCT116>10Human Colon Carcinoma
HEK293>50Human Embryonic Kidney
HepG2>50Human Liver Carcinoma
K562>50Human Myelogenous Leukemia
Data sourced from Fu et al., 2020.[4] IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound derivatives.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar plate (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds). b. Prepare a suspension of fungal cells or spores in sterile saline containing 0.05% Tween 80. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. d. Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed 1%.

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (fungal inoculum in medium with DMSO, no compound) and a negative control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC/MEC: a. MIC (for yeasts): The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. b. MEC (for molds): The MEC is the lowest concentration of the compound that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the positive control well.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding: a. Culture mammalian cells (e.g., HEK293, HepG2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the this compound derivative in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). c. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

GPI_Biosynthesis_Pathway cluster_ER_Cytoplasm ER Cytoplasm cluster_ER_Lumen ER Lumen UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GnT Complex (Spt14/Gpi3 is a subunit) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI This compound Inhibition GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylation Lipid_Remodeling Lipid Remodeling GlcN_PI->Lipid_Remodeling Flippase Mannosylation Mannosylation Lipid_Remodeling->Mannosylation Ethanolamine_Phosphate_Addition Ethanolamine Phosphate Addition Mannosylation->Ethanolamine_Phosphate_Addition Complete_GPI_Anchor Complete GPI Anchor Ethanolamine_Phosphate_Addition->Complete_GPI_Anchor GPI_Transamidase GPI Transamidase Complete_GPI_Anchor->GPI_Transamidase Protein Protein with GPI signal Protein->GPI_Transamidase GPI_AP GPI-Anchored Protein GPI_Transamidase->GPI_AP Cell_Surface Cell Surface/ Cell Wall GPI_AP->Cell_Surface Transport to Cell Surface

Caption: Fungal GPI anchor biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

SAR_Workflow cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis start This compound Parent Compound synthesis Chemical Derivatization (e.g., modification of uracil, uridine, or fatty acid tail) start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal_assay Antifungal Susceptibility Testing (MIC/MEC) characterization->antifungal_assay cytotoxicity_assay Mammalian Cell Cytotoxicity (IC50) characterization->cytotoxicity_assay therapeutic_index Calculate Therapeutic Index (e.g., IC50 / MIC) antifungal_assay->therapeutic_index cytotoxicity_assay->therapeutic_index sar_analysis Structure-Activity Relationship (SAR) Analysis therapeutic_index->sar_analysis sar_analysis->synthesis Design New Derivatives lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

References

Validation & Comparative

Jawsamycin: A Selective Inhibitor of Fungal Spt14 with High Specificity Over Human PIG-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungals with unique mechanisms of action. Jawsamycin, a natural product, has been identified as a potent inhibitor of the fungal glycosylphosphatidylinositol (GPI) biosynthesis pathway, a critical process for fungal cell wall integrity.[1][2][3] This guide provides a comparative analysis of this compound's selectivity for its fungal target, Spt14, over the human ortholog, PIG-A, supported by experimental data.

Mechanism of Action: Targeting the GPI Anchor Biosynthesis Pathway

This compound specifically targets Spt14 (also known as Gpi3), the catalytic subunit of the UDP-N-acetylglucosamine (UDP-GlcNAc):phosphatidylinositol N-acetylglucosaminyltransferase (GPI-GnT) complex.[3][4][5] This enzyme catalyzes the first and committed step in the GPI anchor biosynthesis pathway: the transfer of GlcNAc from UDP-GlcNAc to phosphatidylinositol (PI). In fungi, GPI-anchored proteins are essential for cell wall organization and integrity, making this pathway an attractive target for antifungal therapy. The human homolog of Spt14 is Phosphatidylinositol Glycan Anchor Biosynthesis Class A (PIG-A).[1][2][6][7] Despite a sequence identity of approximately 40% between fungal Spt14 and human PIG-A, this compound exhibits a high degree of selectivity for the fungal enzyme.[1][3]

UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GnT Complex (Spt14/PIG-A) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI Transfer of GlcNAc Further_Steps Further Biosynthetic Steps GlcNAc_PI->Further_Steps GPI_anchor Mature GPI Anchor Further_Steps->GPI_anchor GPI_anchored_protein GPI-Anchored Protein GPI_anchor->GPI_anchored_protein Attachment to Protein Protein Protein with GPI-attachment signal This compound This compound This compound->GPI_GnT Inhibits Spt14 (Fungi) Does not inhibit PIG-A (Human)

Caption: The GPI anchor biosynthesis pathway and the inhibitory action of this compound.

Quantitative Comparison of this compound Activity

The selectivity of this compound is demonstrated through a combination of fungal growth inhibition assays, reporter gene assays in yeast, and cytotoxicity and GPI anchor analysis in human cells. To date, direct in vitro enzymatic inhibition data (e.g., IC50 values against purified Spt14 and PIG-A) has not been published, likely due to challenges in purifying the active enzyme complex.[8] The available cell-based data provides strong evidence for the selective activity of this compound.

Assay TypeTarget Organism/Cell LineTarget EnzymeEndpoint MeasuredThis compound Activity
Fungal Activity
Reporter Gene AssaySaccharomyces cerevisiaeSpt14 (GPI pathway)Inhibition of GPI-anchored reporterIC50 ≈ 7 µM
Antifungal SusceptibilityRhizopus oryzaeSpt14Minimum Effective Concentration (MEC)MEC ≤ 0.008 µg/mL[9]
Antifungal SusceptibilityAbsidia corymbiferaSpt14Minimum Effective Concentration (MEC)MEC ≤ 0.008 µg/mL[9]
Antifungal SusceptibilityMucor circinelloidesSpt14Minimum Effective Concentration (MEC)MEC = 0.016 µg/mL[10]
Human Cell Activity
Cytotoxicity Assay (WST-1)HCT116, HEK293, HEPG2, K562PIG-A (and other cellular targets)Cell ViabilityNo effect up to 50 µM[9]
FLAER AssayHCT116PIG-A (GPI pathway)Surface GPI-anchored proteinsNo effect on GPI anchor display

Experimental Methodologies

Reporter Gene Assay for Fungal GPI Pathway Inhibition

This assay was utilized for the initial identification and characterization of this compound's inhibitory effect on the fungal GPI biosynthesis pathway.

  • Principle: A reporter protein (e.g., luciferase) is fused to a GPI-anchoring signal, leading to its localization on the cell surface.[11] Inhibition of the GPI pathway results in the mislocalization or secretion of the reporter protein, which can be quantified.

  • Protocol Outline:

    • Saccharomyces cerevisiae cells expressing the GPI-anchored luciferase reporter are cultured.

    • Cells are treated with a dilution series of this compound or control compounds.

    • After an incubation period, the cells are fractionated into cell pellet and supernatant.

    • Luciferase activity in each fraction is measured using a luminometer.

    • A decrease in luciferase activity in the cell pellet fraction indicates inhibition of GPI anchoring. The IC50 is calculated from the dose-response curve.

start Start culture Culture S. cerevisiae with GPI-anchored luciferase reporter start->culture treat Treat with this compound (serial dilutions) culture->treat incubate Incubate treat->incubate fractionate Fractionate into cell pellet and supernatant incubate->fractionate measure_pellet Measure luciferase activity in cell pellet fractionate->measure_pellet measure_supernatant Measure luciferase activity in supernatant fractionate->measure_supernatant analyze Analyze dose-response curve and calculate IC50 measure_pellet->analyze end End analyze->end

Caption: Workflow for the reporter gene assay to determine GPI pathway inhibition.

FLAER Assay for Human GPI Anchor Analysis

To assess the selectivity of this compound for the fungal target, its effect on GPI anchor display on human cells was investigated using a FLAER assay.

  • Principle: Fluorescently Labeled Aerolysin (FLAER) is a reagent that specifically binds to the GPI anchor of proteins on the cell surface.[1][6] A decrease in FLAER binding, detectable by flow cytometry, indicates a reduction in GPI-anchored proteins, signifying inhibition of the GPI biosynthesis pathway.

  • Protocol Outline:

    • Human HCT116 cells are cultured to a suitable density.

    • Cells are incubated with varying concentrations of this compound or a control compound.

    • Following treatment, the cells are washed and stained with FLAER.

    • The fluorescence intensity of individual cells is analyzed by flow cytometry.

    • A lack of change in the fluorescence histogram compared to the untreated control indicates no effect on the surface display of GPI-anchored proteins.[3][10]

start Start culture Culture human HCT116 cells start->culture treat Treat with this compound culture->treat stain Stain with FLAER treat->stain analyze Analyze by Flow Cytometry stain->analyze compare Compare fluorescence histograms of treated vs. untreated cells analyze->compare end End compare->end

References

Jawsamycin in the Spotlight: A Comparative Analysis of GPI Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jawsamycin and other prominent Glycosylphosphatidylinositol (GPI) biosynthesis inhibitors, supported by experimental data. GPI biosynthesis is an essential pathway in fungi, making it a compelling target for novel antifungal drug development.

This compound, a potent natural product, has emerged as a significant inhibitor of the initial step in the fungal GPI biosynthesis pathway. This guide will delve into its performance compared to other inhibitors targeting different stages of this crucial cellular process, offering a comprehensive overview for those engaged in antifungal research and development.

Performance Snapshot: this compound vs. Other GPI Inhibitors

This compound distinguishes itself by targeting Spt14 (Gpi3), the catalytic subunit of the UDP-GlcNAc:PI N-acetylglucosaminyltransferase, which initiates GPI biosynthesis.[1][2] This contrasts with other well-characterized inhibitors like E1210 and Gepinacin, which target the acyltransferase Gwt1, and M743/M720, which inhibit the ethanolamine phosphotransferase Mcd4.[3][4]

The following table summarizes the in vitro antifungal activity of these compounds against a panel of pathogenic fungi.

CompoundTarget (Fungal)Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Rhizopus oryzae MEC (µg/mL)Fusarium solani MEC (µg/mL)Human Homolog TargetSelectivityReference
This compound Spt14/Gpi3~7 (IC50 in reporter assay)-≤0.008≤0.008PIG-AHigh[1][5]
E1210 Gwt10.004-0.0160.031-0.125--PIG-WHigh[4]
Gepinacin Gwt14---PIG-WHigh[3]
M743 Mcd40.50.25--PIG-NModerate[3]
M720 Mcd4----PIG-NModerate[3]

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration; IC50: Half-maximal inhibitory concentration.

This compound demonstrates remarkable potency, particularly against Mucorales fungi like Rhizopus oryzae, which are notoriously difficult to treat with current antifungals.[5] Importantly, this compound exhibits high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][2] E1210 also shows excellent potency and selectivity.[4] In contrast, while effective, Mcd4 inhibitors like M743 have been noted to inhibit the mammalian pathway as well, indicating a potentially narrower therapeutic index.[3]

In Vivo Efficacy

Preclinical studies in a murine model of invasive pulmonary mucormycosis due to Rhizopus delemar have demonstrated the in vivo potential of this compound. Oral administration of this compound significantly improved the survival rate of infected mice compared to placebo.[5] Similarly, the Mcd4 inhibitor M720 has shown efficacy in a murine model of systemic candidiasis.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the GPI biosynthesis pathway and key experimental workflows.

GPI_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen PI PI GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PI Spt14/Gpi3 (GPI-GnT) GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI PIG-L/Gpi12 GlcN_acylPI GlcN-(acyl)PI GlcN_PI->GlcN_acylPI Gwt1/PIG-W Man_GlcN_acylPI Man-GlcN-(acyl)PI GlcN_acylPI->Man_GlcN_acylPI PIG-M/Gpi14 Man2_GlcN_acylPI Man(2)-GlcN-(acyl)PI Man_GlcN_acylPI->Man2_GlcN_acylPI PIG-V/Gpi18 EtNP_Man2_GlcN_acylPI EtNP-Man(2)-GlcN-(acyl)PI Man2_GlcN_acylPI->EtNP_Man2_GlcN_acylPI Mcd4/PIG-N GPI_Protein GPI-anchored Protein EtNP_Man2_GlcN_acylPI->GPI_Protein GPI Transamidase Protein Protein Protein->GPI_Protein This compound This compound This compound->UDP_GlcNAc inhibits E1210 E1210 / Gepinacin E1210->GlcN_PI inhibits M743 M743 / M720 M743->Man2_GlcN_acylPI inhibits

Caption: Fungal GPI Biosynthesis Pathway and Inhibitor Targets.

Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow cluster_interpretation Interpretation Yeast Yeast with GPI-anchored Luciferase Reporter Incubation Incubation Yeast->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Separation Cell Pellet vs. Supernatant Separation Incubation->Separation Lysis Cell Lysis Separation->Lysis Pellet Luminescence Luminescence Measurement Separation->Luminescence Supernatant Lysis->Luminescence NoInhibition No Inhibition: Luciferase retained on cell surface (High luminescence in pellet) Inhibition Inhibition: Luciferase secreted into medium (High luminescence in supernatant)

Caption: Workflow of the Reporter Gene Assay for GPI Inhibition.

FLAER_Assay cluster_workflow FLAER Assay Workflow cluster_interpretation Interpretation Cells Human Cells (e.g., HCT116) Incubation Incubation Cells->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Staining Staining with Fluorescently-labeled Aerolysin (FLAER) Incubation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry NoInhibition No Inhibition of PIG-A: GPI anchors present (High fluorescence) Inhibition Inhibition of PIG-A: GPI anchors absent (Low fluorescence)

Caption: Workflow of the FLAER Assay for Mammalian GPI Inhibition.

Detailed Experimental Methodologies

Reporter Gene Assay for Screening GPI Biosynthesis Inhibitors

This assay is designed to identify compounds that disrupt the GPI anchoring of proteins in fungi.

Principle: A reporter protein, such as luciferase, is fused to a GPI-anchoring signal. In untreated cells, the reporter is anchored to the cell surface. When GPI biosynthesis is inhibited, the reporter protein is secreted into the culture medium. The activity of the reporter is then measured in both the cell pellet and the supernatant. An increase in reporter activity in the supernatant relative to the cell pellet indicates inhibition of the GPI anchoring pathway.[6]

Protocol Outline:

  • Strain Construction: A fungal strain (e.g., Saccharomyces cerevisiae) is engineered to express a secretable reporter (e.g., Gaussia luciferase) fused to a C-terminal GPI-anchoring signal from a fungal protein (e.g., Candida albicans Als1).

  • Compound Treatment: The engineered yeast cells are incubated in a multi-well plate format with the test compounds at various concentrations. Control wells with DMSO (vehicle) and known inhibitors (e.g., E1210) are included.

  • Incubation: The plates are incubated to allow for cell growth and protein expression.

  • Separation of Cells and Supernatant: The plates are centrifuged to separate the yeast cells (pellet) from the culture medium (supernatant).

  • Lysis and Luminescence Measurement: The cell pellets are lysed to release the cell-associated reporter. The luciferase substrate is added to both the lysed cell pellets and the supernatants, and luminescence is measured using a plate reader.

  • Data Analysis: The ratio of luciferase activity in the supernatant to the cell pellet is calculated. A significant increase in this ratio for a test compound compared to the DMSO control indicates inhibitory activity. IC50 values can be determined from dose-response curves.

FLAER Assay for Assessing Inhibition of Human GPI Biosynthesis

This assay is used to determine the selectivity of GPI inhibitors by assessing their effect on the human GPI biosynthesis pathway.

Principle: Fluorescently-labeled aerolysin (FLAER) is a bacterial toxin that specifically binds to the GPI anchor.[1] By treating human cells with a test compound and then staining with FLAER, the presence or absence of GPI-anchored proteins on the cell surface can be quantified using flow cytometry. A decrease in fluorescence indicates inhibition of the human GPI biosynthesis pathway.

Protocol Outline:

  • Cell Culture and Treatment: Human cells (e.g., HCT116) are cultured and treated with various concentrations of the test compound (e.g., this compound). A known cytotoxic agent can be used as a positive control for cell death, and a PIG-A knockout cell line can serve as a negative control for GPI anchor expression.

  • Incubation: Cells are incubated with the compound for a sufficient period to affect GPI biosynthesis.

  • FLAER Staining: The cells are washed and then incubated with a solution containing FLAER.

  • Flow Cytometry: The fluorescence intensity of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The mean fluorescence intensity of the compound-treated cells is compared to that of the untreated control cells. A significant decrease in fluorescence indicates that the compound inhibits the human GPI biosynthesis pathway. This compound, for example, shows no significant effect on FLAER staining in human cells, demonstrating its selectivity for the fungal pathway.[1]

Conclusion

This compound represents a promising new class of antifungal agents with a novel mechanism of action targeting the essential GPI biosynthesis pathway. Its high potency against clinically challenging fungal pathogens, particularly Mucorales, and its selectivity for the fungal target over the human homolog, underscore its potential for further development. The comparative analysis with other GPI inhibitors highlights the diversity of targets within this pathway that can be exploited for antifungal drug discovery. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of this important class of inhibitors.

References

Jawsamycin: A Novel Antifungal Agent Outperforming Fluconazole Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that jawsamycin, a novel antifungal agent, demonstrates superior efficacy compared to the widely used fluconazole, particularly against fungal species known for their intrinsic resistance to existing treatments. This guide provides a detailed comparison of the antifungal activity of this compound and fluconazole, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a natural product identified as an inhibitor of glycosylphosphatidylinositol (GPI) biosynthesis, exhibits potent activity against a broad spectrum of pathogenic fungi.[1] Its unique mechanism of action, targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase, offers a promising alternative to conventional antifungals like fluconazole, which targets lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway.

Comparative Antifungal Efficacy: this compound vs. Fluconazole

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens, with its performance benchmarked against fluconazole. The data, summarized in the table below, clearly indicates this compound's potent inhibitory effects, especially against molds where fluconazole has limited to no activity.

Fungal SpeciesThis compound MEC (µg/mL)Fluconazole MIC (µg/mL)
Rhizopus oryzae≤0.008>64
Mucor circinelloides0.016>64
Absidia corymbifera≤0.008>64
Fusarium solani0.25>64
Scedosporium apiospermum0.12516 - >64
Aspergillus fumigatus1>64
Candida albicans20.25 - 4
Cryptococcus neoformans12 - 16

MEC (Minimum Effective Concentration) for this compound and MIC (Minimum Inhibitory Concentration) for fluconazole are presented. Data for this compound is sourced from Fu et al., 2020. Fluconazole MICs are representative values from multiple sources and can vary by strain.

Mechanism of Action: Inhibition of GPI Biosynthesis

This compound exerts its antifungal effect by disrupting a critical pathway for fungal cell wall integrity – the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. These anchors are essential for attaching a wide array of proteins to the cell membrane, which are involved in cell wall maintenance, morphogenesis, and nutrient uptake. By inhibiting the first step in this pathway, this compound effectively compromises the fungal cell wall, leading to cell death.

GPI_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (Spt14/Gpi3) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI De_N_acetylation De-N-acetylation GlcNAc_PI->De_N_acetylation GlcN_PI GlcN-PI De_N_acetylation->GlcN_PI Inositol_acylation Inositol acylation GlcN_PI->Inositol_acylation Acyl_GlcN_PI Acyl-GlcN-PI Inositol_acylation->Acyl_GlcN_PI Mannosylation Mannosylation Steps Acyl_GlcN_PI->Mannosylation Complete_GPI Complete GPI Anchor Mannosylation->Complete_GPI GPI_transamidase GPI Transamidase Complete_GPI->GPI_transamidase Protein Precursor Protein Protein->GPI_transamidase Anchored_Protein GPI-Anchored Protein GPI_transamidase->Anchored_Protein Cell_Membrane Cell Membrane Insertion Anchored_Protein->Cell_Membrane This compound This compound This compound->GPI_GnT

Caption: this compound inhibits the GPI biosynthesis pathway.

Experimental Protocols

The antifungal activity of this compound was determined using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens.

Methodology:

  • Fungal Isolates: Clinical isolates of various fungal species were used.

  • Inoculum Preparation: Fungal suspensions were prepared and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution: this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The MEC was determined as the lowest concentration of this compound that resulted in the growth of small, rounded, and compact hyphal forms compared to the abundant hyphal growth in the drug-free control well. For yeasts like Candida and Cryptococcus, the MIC was determined as the lowest concentration that caused a significant diminution of growth compared to the control.

In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of invasive fungal infection.

Methodology:

  • Animal Model: Immunocompromised mice were used for the study.

  • Infection: Mice were infected intratracheally with spores of Rhizopus delemar.

  • Treatment: this compound was administered orally to the infected mice. A control group received a placebo.

  • Monitoring: The survival of the mice in both the treatment and placebo groups was monitored daily.

  • Endpoint: The primary endpoint was the overall survival rate of the mice.

InVivo_Workflow Immunocompromise Induce Immunocompromised State in Mice Infection Intratracheal Infection with Rhizopus delemar Spores Immunocompromise->Infection Treatment_Groups Divide into Treatment and Placebo Groups Infection->Treatment_Groups Jawsamycin_Admin Oral Administration of this compound Treatment_Groups->Jawsamycin_Admin Placebo_Admin Oral Administration of Placebo Treatment_Groups->Placebo_Admin Monitoring Daily Monitoring of Survival and Health Jawsamycin_Admin->Monitoring Placebo_Admin->Monitoring Data_Analysis Analyze Survival Data Monitoring->Data_Analysis Outcome Determine Efficacy of this compound Data_Analysis->Outcome

Caption: Workflow for in vivo antifungal efficacy testing.

Conclusion

This compound presents a significant advancement in the search for novel antifungal therapies. Its potent and broad-spectrum activity, particularly against fungi that are notoriously resistant to fluconazole and other currently available agents, highlights its potential as a next-generation antifungal drug. The unique mechanism of targeting GPI biosynthesis provides a valuable new strategy in the fight against invasive fungal infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Lack of Cross-Resistance Foreseen Between Jawsamycin and Major Antifungal Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the unique mechanism of action of the novel antifungal agent Jawsamycin reveals a promising lack of cross-resistance with existing antifungal drugs such as azoles, polyenes, and echinocandins. This compound's distinct target in the fungal cell wall biosynthesis pathway suggests it will remain effective against fungal strains that have developed resistance to current mainstream therapies.

This compound, a natural product, exhibits its antifungal properties by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and maintaining cell wall integrity.[1] Specifically, it targets Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1] This mechanism is fundamentally different from those of the three major classes of systemic antifungal agents currently in clinical use.

The lack of a shared mechanism of action is a strong indicator that cross-resistance is unlikely. Fungal resistance to existing drugs has evolved through specific alterations that do not affect the GPI biosynthesis pathway targeted by this compound.

Comparative Analysis of Antifungal Mechanisms of Action

Antifungal Drug ClassMechanism of ActionPrimary Resistance Mechanisms
This compound Inhibition of GPI biosynthesis via targeting of Spt14/Gpi3.Mutations in the SPT14 gene.
Azoles (e.g., Fluconazole)Inhibition of lanosterol 14-α-demethylase (Erg11/Cyp51), blocking ergosterol synthesis.[2][3][4]Mutations in the ERG11 gene, overexpression of ERG11, and upregulation of efflux pumps (ABC and MFS transporters).[2][3][4]
Polyenes (e.g., Amphotericin B)Binding to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[3][5][6]Alterations in the ergosterol biosynthesis pathway (mutations in ERG genes) leading to reduced ergosterol content in the cell membrane.[3][5][7]
Echinocandins (e.g., Caspofungin)Inhibition of β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting cell wall integrity.[3][5]Mutations in the hot spot regions of the FKS1 and FKS2 genes.[5][8]

In Vitro Activity of this compound Against Intrinsically Resistant Fungi

This compound has demonstrated potent in vitro activity against a range of pathogenic fungi that are known to be intrinsically resistant to one or more classes of currently available antifungal drugs. This provides strong evidence for the absence of cross-resistance. The following table summarizes the Minimum Inhibitory Concentrations (MICs) or Minimum Effective Concentrations (MECs) of this compound and other antifungal agents against these challenging fungal pathogens.

Fungal SpeciesThis compound MEC (µg/mL)Amphotericin B MIC (µg/mL)Posaconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Rhizopus oryzae≤0.0080.5 - >20.5 - >8>8>4
Mucor circinelloides0.0160.25 - 0.50.5 - >8>8>4
Scedosporium apiospermum0.1250.5 - >160.5 - 160.5 - 48 - >16
Fusarium solani12 - >164 - >644 - >64>16

Data for this compound is sourced from Fu et al. (2020). Data for other antifungals is compiled from various sources and represents a general range of reported MICs.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for assessing potential cross-resistance. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of data.

Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)

This reference method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

  • Preparation of Antifungal Agents: Stock solutions of the antifungal drugs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). These are then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal colonies are grown on a suitable agar medium, and conidia are harvested. The turbidity of the conidial suspension is adjusted to a 0.5 McFarland standard, and then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: The microdilution plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 48-72 hours, depending on the fungal species.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for amphotericin B) compared to the growth in the control well (containing no drug). For echinocandins, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the profuse hyphal growth in the control well.

Signaling and Biosynthesis Pathways

The distinct molecular pathways targeted by this compound and other antifungal classes, as well as their respective resistance mechanisms, can be visualized to better understand the lack of cross-resistance.

G cluster_this compound This compound Mechanism of Action UDP-GlcNAc UDP-GlcNAc Spt14/Gpi3 Spt14/Gpi3 UDP-GlcNAc->Spt14/Gpi3 Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->Spt14/Gpi3 GPI Anchor Biosynthesis GPI Anchor Biosynthesis Spt14/Gpi3->GPI Anchor Biosynthesis Cell Wall Integrity Cell Wall Integrity GPI Anchor Biosynthesis->Cell Wall Integrity This compound This compound This compound->Spt14/Gpi3

This compound inhibits the first step of GPI anchor biosynthesis.

G cluster_azoles Azole Resistance Mechanisms Azoles Azoles Erg11/Cyp51 Erg11/Cyp51 Azoles->Erg11/Cyp51 Efflux Pumps (CDR, MDR) Efflux Pumps (CDR, MDR) Azoles->Efflux Pumps (CDR, MDR) expelled Ergosterol Ergosterol Erg11/Cyp51->Ergosterol Cell Membrane Cell Membrane Ergosterol->Cell Membrane ERG11 Mutation/Overexpression ERG11 Mutation/Overexpression ERG11 Mutation/Overexpression->Erg11/Cyp51 alters/increases

Azole resistance involves target modification and efflux pumps.

G cluster_echinocandins Echinocandin Resistance Mechanism Echinocandins Echinocandins FKS1/FKS2 FKS1/FKS2 Echinocandins->FKS1/FKS2 β-(1,3)-D-glucan β-(1,3)-D-glucan FKS1/FKS2->β-(1,3)-D-glucan Cell Wall Cell Wall β-(1,3)-D-glucan->Cell Wall FKS1/2 Mutation FKS1/2 Mutation FKS1/2 Mutation->FKS1/FKS2 alters target

Echinocandin resistance is due to target enzyme mutations.

G cluster_polyenes Polyene Resistance Mechanism Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol binds to Pore Formation Pore Formation Polyenes->Pore Formation causes Cell Membrane Cell Membrane Ergosterol->Cell Membrane component of Pore Formation->Cell Membrane in ERG Gene Mutations ERG Gene Mutations ERG Gene Mutations->Ergosterol reduces synthesis

Polyene resistance is linked to reduced ergosterol in the cell membrane.

G cluster_workflow Antifungal Cross-Resistance Experimental Workflow Isolate Preparation Isolate Preparation Inoculation Inoculation Isolate Preparation->Inoculation Antifungal Dilution Antifungal Dilution Antifungal Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC/MEC Determination MIC/MEC Determination Incubation->MIC/MEC Determination Data Analysis Data Analysis MIC/MEC Determination->Data Analysis

References

Validation of Jawsamycin's fungicidal versus fungistatic activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Jawsamycin's Antifungal Activity

This compound, a natural product originally discovered in the 1990s, has emerged as a promising antifungal agent with a unique mechanism of action.[1] This guide provides a comprehensive comparison of this compound's antifungal activity, focusing on the validation of its potential fungicidal versus fungistatic properties, supported by available experimental data.

Recent research has demonstrated that this compound exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, including species that are often resistant to currently licensed antifungal drugs.[2][3][4] Its novel mechanism of action, the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis, is crucial for the integrity of the fungal cell wall, suggesting a potential for fungicidal activity.[1][3][5][6]

Performance Snapshot: this compound vs. Standard Antifungal Agents

To objectively assess this compound's efficacy, its in vitro activity, as measured by Minimum Effective Concentration (MEC), is compared with the Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) of standard antifungal agents against key fungal pathogens. It is important to note that while MEC and MIC are both measures of the lowest concentration of a drug that inhibits fungal growth, MFC is the lowest concentration that results in fungal death. An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity.[7]

While direct MFC data for this compound is not yet available in published literature, its mechanism of targeting the essential GPI biosynthesis pathway strongly suggests a fungicidal effect.[3][6]

Data Presentation

The following tables summarize the available in vitro activity data for this compound (MEC values) and comparator antifungal agents (MIC and MFC values) against clinically important fungal species.

Table 1: In Vitro Activity of this compound against Pathogenic Fungi

Fungal SpeciesThis compound MEC (µg/mL)
Aspergillus flavus≤0.008
Aspergillus fumigatus0.5
Aspergillus lentulus0.25
Aspergillus nidulans>4.0
Candida albicans1.2
Cryptococcus neoformans2.0
Fusarium spp.Potent Activity Reported
Scedosporium spp.Potent Activity Reported
Rhizopus oryzae≤0.008
Absidia corymbifera≤0.008
Mucor circinelloides0.016

Source: Fu et al., 2020.[2][3]

Table 2: Comparative In Vitro Activity of Antifungal Agents against Mucorales

Antifungal AgentOrganismMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC Ratio
This compound Rhizopus oryzae≤0.008 (MEC)Not ReportedNot Applicable
Absidia corymbifera≤0.008 (MEC)Not ReportedNot Applicable
Mucor circinelloides0.016 (MEC)Not ReportedNot Applicable
Amphotericin B Mucorales0.03 - 20.06 - 4Generally ≤4
Voriconazole MucoralesGenerally High/ResistantGenerally High/Resistant>4

Source: this compound data from Fu et al., 2020.[2][3] Comparative data synthesized from multiple sources.

Table 3: Comparative In Vitro Activity of Antifungal Agents against Fusarium spp.

Antifungal AgentMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC Ratio
This compound Potent Activity Reported (MEC)Not ReportedNot Applicable
Amphotericin B 0.5 - 41 - >8Often >4
Voriconazole 2 - >164 - >16>4

Source: this compound data from Fu et al., 2020.[2][3] Comparative data synthesized from multiple sources.

Experimental Protocols

The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The key experimental protocols are the Minimum Inhibitory Concentration (MIC) assay and the Minimum Fungicidal Concentration (MFC) assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8] The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A standardized suspension of fungal spores or conidia is prepared in sterile saline or broth to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth (i.e., the well is optically clear).

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[9] This assay is a continuation of the MIC assay.

Protocol:

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated at the appropriate temperature and duration to allow for fungal growth.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (typically ≤3 colonies, corresponding to a ≥99.9% kill rate) on the agar plate.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

jawsamycin_mechanism cluster_fungus Fungal Cell UDP_GlcNAc UDP-GlcNAc Spt14 Spt14/Gpi3 UDP_GlcNAc->Spt14 PI Phosphatidylinositol PI->Spt14 GPI_anchor GPI Anchor Biosynthesis Cell_Wall_Proteins GPI-anchored Cell Wall Proteins GPI_anchor->Cell_Wall_Proteins Spt14->GPI_anchor First Step Cell_Wall Fungal Cell Wall Cell_Wall_Proteins->Cell_Wall Incorporation This compound This compound This compound->Spt14 Inhibits

Caption: Mechanism of action of this compound.

fungicidal_vs_fungistatic_workflow start Start: Fungal Isolate mic_assay MIC Assay (Broth Microdilution) start->mic_assay incubation1 Incubate 24-72h mic_assay->incubation1 read_mic Determine MIC (Lowest concentration with no visible growth) incubation1->read_mic mfc_assay MFC Assay read_mic->mfc_assay subculture Subculture from clear wells onto agar plates mfc_assay->subculture incubation2 Incubate 24-48h subculture->incubation2 read_mfc Determine MFC (Lowest concentration with ≥99.9% killing) incubation2->read_mfc calculate_ratio Calculate MFC/MIC Ratio read_mfc->calculate_ratio fungicidal Fungicidal (Ratio ≤ 4) calculate_ratio->fungicidal fungistatic Fungistatic (Ratio > 4) calculate_ratio->fungistatic

Caption: Experimental workflow to determine fungicidal vs. fungistatic activity.

References

Jawsamycin's Impact on Fungal Gene Expression: A Comparative Transcriptomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscape in fungal cells treated with Jawsamycin versus untreated cells. This compound is a potent antifungal agent that targets a crucial step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential for anchoring proteins to the cell surface.[1][2] While direct comparative transcriptomic data from this compound-treated fungal cells is not yet publicly available, this guide synthesizes information on its mechanism of action and the known transcriptomic consequences of inhibiting the GPI biosynthesis pathway and inducing downstream stress responses.

Mechanism of Action: Inhibition of GPI Biosynthesis

This compound specifically inhibits the catalytic subunit Spt14 (also known as Gpi3) of the UDP-glycosyltransferase complex.[1][2] This enzyme catalyzes the first and committed step in the GPI anchor biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI) on the cytoplasmic face of the endoplasmic reticulum.[3][4] By blocking this initial step, this compound effectively halts the production of GPI anchors, leading to a cascade of cellular stress responses and ultimately, fungal cell death.[5][6]

Expected Transcriptomic Changes in this compound-Treated Fungal Cells

The inhibition of GPI anchor biosynthesis by this compound is predicted to trigger two major cellular stress responses: the Unfolded Protein Response (UPR) and the Cell Wall Integrity (CWI) pathway.[7][8] The accumulation of unfolded GPI-anchored proteins in the endoplasmic reticulum (ER) activates the UPR, while the depletion of GPI-anchored proteins from the cell wall compromises its structure, activating the CWI pathway.[4][8]

The following table summarizes the expected changes in gene expression in fungal cells following this compound treatment, based on known transcriptomic responses to ER and cell wall stress.

Gene CategoryPredicted Expression ChangeRationaleKey Genes (Saccharomyces cerevisiae orthologs)
Unfolded Protein Response (UPR) UpregulatedAccumulation of unfolded proteins in the ER due to the inability to attach GPI anchors.[8]HAC1, KAR2, PDI1, ERO1
ER-Associated Degradation (ERAD) UpregulatedIncreased need to clear misfolded proteins from the ER.[5]HRD1, DER1, UBC7
Cell Wall Integrity (CWI) Pathway UpregulatedCompensatory response to a weakened cell wall lacking essential GPI-anchored proteins.[4][9]SLT2/MPK1, RLM1, FKS2, CHS3
Chitin Synthesis UpregulatedIncreased chitin deposition is a common compensatory mechanism for cell wall stress.[7]CHS1, CHS3, CHS7
Glucan Synthesis UpregulatedReinforcement of the cell wall's primary structural component.[9]FKS1, FKS2, GAS1
GPI Biosynthesis Pathway Potentially DysregulatedFeedback mechanisms may alter the expression of genes in the inhibited pathway.GPI1, GPI2, GPI15, SPT14/GPI3
Protein Secretion and Vesicular Trafficking DownregulatedTo reduce the load of proteins entering the stressed ER.[10]Genes involved in COPII vesicle formation

Experimental Protocols

This section outlines a standard methodology for a comparative transcriptomics study to validate the expected gene expression changes in this compound-treated fungal cells.

1. Fungal Strain and Culture Conditions:

  • Strain: Saccharomyces cerevisiae BY4741 (or a relevant pathogenic fungal species).

  • Media: Yeast Peptone Dextrose (YPD) broth.

  • Culture: Grow cells to mid-log phase (OD600 ≈ 0.5) at 30°C with shaking.

2. This compound Treatment:

  • Experimental Group: Treat cells with this compound at its minimal inhibitory concentration (MIC) or a sub-MIC concentration that elicits a stress response without immediate cell death.

  • Control Group: Treat cells with the vehicle (e.g., DMSO) at the same concentration as the experimental group.

  • Time Course: Harvest cells at various time points (e.g., 30 min, 1h, 2h) post-treatment to capture early and late transcriptional responses.

3. RNA Extraction and Quality Control:

  • Harvest cells by centrifugation and immediately freeze in liquid nitrogen.

  • Extract total RNA using a hot acid phenol-chloroform method or a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

4. Library Preparation and RNA Sequencing (RNA-Seq):

  • Prepare RNA-seq libraries from poly(A)-selected mRNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.

5. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess raw read quality.

  • Read Alignment: Align reads to the reference fungal genome using a splice-aware aligner like STAR or HISAT2.

  • Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and untreated samples.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways affected by this compound.

Jawsamycin_Mechanism_of_Action cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-N-acetylglucosaminyl- transferase (GPI-GnT) (Spt14/Gpi3 subunit) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI GPI_anchor Complete GPI Anchor GlcNAc_PI->GPI_anchor Multiple Steps GPI_AP GPI-Anchored Protein GPI_anchor->GPI_AP Protein Nascent Protein Protein->GPI_AP Cell_Wall Cell Wall GPI_AP->Cell_Wall This compound This compound This compound->GPI_GnT Downstream_Signaling_Pathways cluster_ER_stress ER Stress Response cluster_CW_stress Cell Wall Stress Response This compound This compound GPI_inhibition Inhibition of GPI Biosynthesis This compound->GPI_inhibition unfolded_proteins Accumulation of Unfolded Proteins in ER GPI_inhibition->unfolded_proteins cell_wall_defect Defective Cell Wall (lack of GPI-APs) GPI_inhibition->cell_wall_defect UPR Unfolded Protein Response (UPR) unfolded_proteins->UPR UPR_genes Upregulation of UPR Genes (chaperones, ERAD components) UPR->UPR_genes CWI Cell Wall Integrity (CWI) Pathway cell_wall_defect->CWI CWI_genes Upregulation of CWI Genes (chitin & glucan synthases) CWI->CWI_genes

References

Jawsamycin's Antifungal Efficacy: An In Vitro and In Vivo Correlation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jawsamycin, a natural product with a unique oligocyclopropyl structure, has emerged as a promising antifungal agent with a novel mechanism of action. This guide provides a comprehensive comparison of its in vitro and in vivo antifungal activity, supported by experimental data, and contextualized with existing antifungal alternatives.

Mechanism of Action: Targeting Fungal GPI Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[1][2][3] This enzyme is critical for the initial step in the biosynthesis of glycosylphosphatidylinositol (GPI), an essential anchor for attaching proteins to the fungal cell wall.[1][2][4] Notably, this compound exhibits high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][2][3]

In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of antifungal activity, particularly against pathogenic fungi that are often resistant to conventional therapies.[3][5] Its potency is especially notable against species of Mucorales, Fusarium, and Scedosporium.[3][5]

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens, in comparison to other antifungal agents targeting the GPI biosynthesis pathway and a conventional antifungal, Voriconazole.

Fungal SpeciesThis compound (MEC, µg/mL)APX001A (MIC, µg/mL)M720 (MIC, µg/mL)Voriconazole (MIC, µg/mL)
Rhizopus oryzae≤ 0.008[6]--Often high/Resistant[5]
Absidia corymbifera≤ 0.008[6]--Often high/Resistant[5]
Mucor circinelloides0.016[6]--Often high/Resistant[5]
Fusarium spp.Potent activity reported[3][5]--Variable
Scedosporium spp.Potent activity reported[3][5]--Often high/Resistant
Candida albicans-Broad-spectrum activity[3]-Susceptible
Aspergillus fumigatus-Effective in combination[3]-Susceptible

Note: MEC (Minimum Effective Concentration) is the standard for testing filamentous fungi, while MIC (Minimum Inhibitory Concentration) is used for yeasts. Data for APX001A and M720 are included as they also target the GPI pathway, highlighting the potential of this pathway as an antifungal target.

In Vivo Efficacy

The promising in vitro activity of this compound translates to significant efficacy in vivo. In a murine model of invasive pulmonary mucormycosis caused by Rhizopus delemar, this compound treatment led to a significant improvement in survival rates compared to the placebo group.[1][2][4][6] Furthermore, studies have indicated that this compound exhibits low toxicity in mice at the tested therapeutic doses.[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing
  • Methodology: The in vitro antifungal susceptibility of this compound and its derivatives is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Procedure:

    • Fungal isolates are cultured on appropriate agar plates to obtain sufficient growth.

    • A standardized inoculum suspension is prepared and its density is adjusted using a spectrophotometer.

    • The antifungal agents are serially diluted in 96-well microtiter plates.

    • The standardized inoculum is added to each well containing the antifungal agent.

    • The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

    • The MEC is determined as the lowest concentration of the drug that causes a significant change in the morphology of the fungal hyphae as observed under a microscope.

In Vivo Murine Model of Pulmonary Mucormycosis
  • Model: A neutropenic murine model is used to mimic the immunocompromised state of patients susceptible to mucormycosis.

  • Procedure:

    • Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.

    • A defined inoculum of Rhizopus delemar spores is administered intratracheally to induce a pulmonary infection.

    • Treatment with this compound (or a placebo control) is initiated at a specified time point post-infection and administered for a defined duration.

    • The primary endpoint is the survival of the mice over a set period (e.g., 21 days).

    • Secondary endpoints can include fungal burden in the lungs, determined by quantitative PCR or colony-forming unit assays, and histopathological analysis of lung tissue.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

jawsamycin_mechanism This compound's Mechanism of Action cluster_GPI_pathway Fungal GPI Biosynthesis Pathway (Endoplasmic Reticulum) UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GnT Complex (Spt14/Gpi3 subunit) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI First Step Further_steps Further Glycosylation & Modification Steps GlcNAc_PI->Further_steps Complete_GPI Complete GPI Anchor Further_steps->Complete_GPI GPI_transamidase GPI Transamidase Complete_GPI->GPI_transamidase Protein Precursor Protein Protein->GPI_transamidase Anchored_protein GPI-Anchored Protein (to cell wall) GPI_transamidase->Anchored_protein This compound This compound This compound->GPI_GnT Inhibits

Caption: this compound inhibits the GPI-GnT complex, blocking the first step of GPI biosynthesis.

in_vivo_workflow In Vivo Efficacy Experimental Workflow start Start neutropenia Induce Neutropenia in Mice start->neutropenia infection Intratracheal Infection with R. delemar neutropenia->infection treatment_groups Divide into Treatment Groups (this compound vs. Placebo) infection->treatment_groups treatment_admin Administer Treatment treatment_groups->treatment_admin monitoring Monitor Survival and Clinical Signs treatment_admin->monitoring endpoint Endpoint Analysis: - Survival Curve - Fungal Burden - Histopathology monitoring->endpoint end End endpoint->end

Caption: Workflow for the in vivo murine model of pulmonary mucormycosis.

Conclusion

This compound presents a compelling profile as a novel antifungal agent. Its unique mechanism of action, potent in vitro activity against difficult-to-treat fungal pathogens, and demonstrated in vivo efficacy underscore its potential for further development. The high selectivity for the fungal target suggests a favorable safety profile, making this compound a significant lead compound in the quest for new and effective antifungal therapies. Further research, including expanded in vivo studies and preclinical development, is warranted to fully elucidate its therapeutic potential.

References

Head-to-head comparison of Jawsamycin with other novel antifungal candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, a new generation of antifungal candidates is emerging, each with unique mechanisms of action and promising preclinical data. This guide provides a head-to-head comparison of Jawsamycin, a potent inhibitor of glycosylphosphatidylinositol (GPI) biosynthesis, with other leading novel antifungal agents: Olorofim, APX001A, Ibrexafungerp, and Turbinmicin.

Executive Summary

This compound distinguishes itself with a novel mechanism of action, targeting the fungal-specific enzyme Spt14, a critical component of the GPI biosynthesis pathway.[1][2] This pathway is essential for the anchoring of proteins to the fungal cell membrane and maintaining cell wall integrity.[1][2] Its potent, broad-spectrum activity, particularly against notoriously difficult-to-treat molds such as Fusarium, Scedosporium, and Mucorales, positions it as a significant advancement in the antifungal pipeline.[1][2][3][4] This comparison guide will delve into the quantitative in vitro efficacy, mechanisms of action, and available in vivo data for this compound and its contemporaries, offering a comprehensive resource for the research and drug development community.

Mechanism of Action: A New Frontier in Antifungal Therapy

Unlike conventional antifungals that target ergosterol synthesis or cell wall glucans, this compound and several other novel candidates exploit different vulnerabilities in fungal physiology.

  • This compound: Inhibits Spt14 (Gpi3), the catalytic subunit of UDP-N-acetylglucosamine inositol phosphoryltransferase, the first and committed step in GPI biosynthesis.[1][2][4] This disruption leads to defective cell wall architecture and ultimately fungal cell death.

  • Olorofim (formerly F901318): A member of the orotomide class, it inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[1][5]

  • APX001A (Manogepix): This agent targets Gwt1, an enzyme responsible for the inositol acylation step in the GPI biosynthesis pathway, a different target within the same pathway as this compound.[6][7][8]

  • Ibrexafungerp (formerly SCY-078): A first-in-class triterpenoid, it inhibits (1,3)-β-D-glucan synthase, the same target as echinocandins, but at a distinct binding site.[9][10]

  • Turbinmicin: This cyclic peptide targets Sec14, a phosphatidylinositol/phosphatidylcholine transfer protein, disrupting vesicular trafficking and cell wall synthesis.

cluster_this compound This compound cluster_Olorofim Olorofim cluster_APX001A APX001A cluster_Ibrexafungerp Ibrexafungerp cluster_Turbinmicin Turbinmicin This compound This compound Spt14 Spt14 (Gpi3) This compound->Spt14 inhibits GPI_Biosynthesis GPI Biosynthesis Spt14->GPI_Biosynthesis catalyzes first step of Cell_Wall Defective Cell Wall GPI_Biosynthesis->Cell_Wall leads to Olorofim Olorofim DHODH DHODH Olorofim->DHODH inhibits Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis essential for DNA_Synthesis DNA Synthesis Inhibition Pyrimidine_Biosynthesis->DNA_Synthesis required for APX001A APX001A Gwt1 Gwt1 APX001A->Gwt1 inhibits Inositol_Acylation Inositol Acylation Gwt1->Inositol_Acylation catalyzes GPI_Biosynthesis_A GPI Biosynthesis Inositol_Acylation->GPI_Biosynthesis_A Ibrexafungerp Ibrexafungerp Glucan_Synthase (1,3)-β-D-Glucan Synthase Ibrexafungerp->Glucan_Synthase inhibits Glucan_Synthesis Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_I Cell Wall Disruption Glucan_Synthesis->Cell_Wall_I Turbinmicin Turbinmicin Sec14 Sec14 Turbinmicin->Sec14 inhibits Vesicular_Trafficking Vesicular Trafficking Sec14->Vesicular_Trafficking regulates Cell_Wall_T Defective Cell Wall Synthesis Vesicular_Trafficking->Cell_Wall_T

Caption: Mechanisms of Action for Novel Antifungal Candidates.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), is a critical indicator of its potential therapeutic efficacy. The following table summarizes the available MIC/MEC data for this compound and its comparators against a range of clinically relevant fungal pathogens.

Fungal SpeciesThis compound (MEC, µg/mL)Olorofim (MIC, µg/mL)APX001A (MIC/MEC, µg/mL)Ibrexafungerp (MIC, µg/mL)Turbinmicin (MIC, µg/mL)
Aspergillus fumigatus 0.40.008 - 0.06[1][5][11]0.015 - 0.03[6][7]0.03 - 0.12-
Candida albicans 1.2[1][2]>12.50.004 - 0.06[6][7]0.016 - 0.5[9][12]0.5
Candida auris --0.031[13]0.06 - 2.0[10][12]0.125
Cryptococcus neoformans 2.0[1][2]-0.125 - 0.5[7][8]--
Fusarium solani ≤0.008[1][2]0.25 - 1[1]->2-
Rhizopus oryzae ≤0.008[1][2][3]----
Scedosporium apiospermum ≤0.008[1][2]0.016[11]---

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and molds, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[14][15][16][17][18]

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • For molds, a conidial suspension is prepared by flooding the surface of the agar plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are harvested, counted using a hemocytometer, and diluted in RPMI-1640 medium to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

b. Microdilution Plate Preparation:

  • The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Each well is then inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

c. Incubation:

  • The plates are incubated at 35°C.

  • Incubation times vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for most molds.

d. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. The exact endpoint definition (e.g., 50% or 90% inhibition) can vary depending on the drug class.

GPI Biosynthesis Inhibition Assay (Reporter Gene-Based Screen)

While a detailed, publicly available protocol specifically for this compound's discovery is not available, the following methodology is based on the principles of the reporter gene-based screen in Saccharomyces cerevisiae used to identify inhibitors of the GPI biosynthesis pathway.[19][20][21][22][23][24]

a. Reporter Strain Construction:

  • A reporter gene, such as one encoding a secreted enzyme (e.g., luciferase or cephalosporinase), is fused to the GPI-anchoring signal sequence of a known GPI-anchored protein (e.g., Cwp2).

  • This construct is transformed into a suitable S. cerevisiae strain. In the absence of a GPI biosynthesis inhibitor, the fusion protein is anchored to the cell wall.

b. High-Throughput Screening:

  • The reporter strain is grown in 96-well or 384-well plates in the presence of a library of small molecules (including natural product extracts like the one containing this compound).

  • After a suitable incubation period, the cells are separated from the culture medium by centrifugation.

  • The activity of the reporter enzyme is measured in both the cell pellet (representing cell wall-anchored protein) and the supernatant (representing secreted protein).

c. Hit Identification and Validation:

  • Compounds that cause an increase in the reporter enzyme activity in the supernatant relative to the cell pellet are identified as potential inhibitors of GPI biosynthesis.

  • These "hits" are then subjected to secondary assays to confirm their activity and determine their potency (e.g., dose-response curves).

In Vivo Efficacy: Murine Models of Invasive Fungal Infections

Murine models are crucial for evaluating the in vivo efficacy of novel antifungal candidates. The following is a generalized workflow for a murine model of invasive fungal infection.

cluster_Endpoint Endpoint Analysis Immunosuppression Immunosuppression (e.g., cyclophosphamide, corticosteroids) Infection Infection with Fungal Pathogen (e.g., intravenous, intranasal) Immunosuppression->Infection Treatment Treatment Initiation (Test compound, vehicle control, positive control) Infection->Treatment Monitoring Daily Monitoring (Survival, clinical signs, body weight) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Fungal_Burden Fungal Burden in Organs (e.g., kidneys, lungs, brain) via CFU counts or qPCR Histopathology Histopathology of Infected Tissues Biomarkers Biomarker Analysis (e.g., galactomannan)

Caption: Generalized Workflow for a Murine Model of Invasive Fungal Infection.

This compound has demonstrated in vivo efficacy in a murine model of pulmonary mucormycosis caused by Rhizopus delemar.[2][4][25] Treatment with this compound significantly improved survival and reduced fungal burden in the lungs of infected mice.[2][25] Similarly, Olorofim, APX001A, and Ibrexafungerp have all shown promising efficacy in various murine models of invasive candidiasis and aspergillosis.[7][8][13][26][27]

Conclusion

This compound represents a promising new class of antifungal agents with a unique mechanism of action and potent activity against a broad spectrum of fungal pathogens, including those with limited treatment options. Its performance in preclinical studies, particularly against molds, is a significant step forward. The continued development of this compound and other novel candidates like Olorofim, APX001A, Ibrexafungerp, and Turbinmicin is critical in the ongoing battle against invasive fungal infections. This guide provides a foundational comparison to aid researchers and drug developers in navigating this evolving landscape of antifungal therapeutics. Further head-to-head clinical studies will be essential to fully elucidate the comparative efficacy and safety of these promising agents.

References

Investigating the Synergistic Potential of Jawsamycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Jawsamycin, a promising antifungal agent, and explores its potential for synergistic combination therapies. While direct experimental data on this compound in combination with other antifungals is not yet available in published literature, this guide offers a framework for investigation, including its known single-agent activity, a rationale for exploring synergy, and detailed experimental protocols.

Introduction to this compound: A Novel Antifungal Mechanism

This compound (also known as FR-900848) is a natural product with a unique oligocyclopropyl structure that exhibits broad-spectrum antifungal activity.[1] Its novel mechanism of action distinguishes it from currently available antifungal drugs. This compound targets the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and maintaining the integrity of the fungal cell wall.[2][3] Specifically, it inhibits the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][2] Notably, this compound shows good selectivity for the fungal enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[2][4]

Single-Agent Antifungal Activity of this compound

This compound has demonstrated potent in vitro activity against a range of pathogenic fungi, including species that are often resistant to conventional antifungal agents.[5][6] The following table summarizes the minimal effective concentration (MEC) of this compound against various fungal pathogens, as reported in the literature.

Fungal SpeciesMinimal Effective Concentration (MEC) (µg/mL)
Rhizopus oryzae≤ 0.008
Absidia corymbifera≤ 0.008
Mucor circinelloides0.016
Fusarium spp.Potent activity reported
Scedosporium spp.Potent activity reported

Data sourced from Fu et al., 2020.[6]

The Rationale for Investigating Synergistic Combinations

The development of antifungal resistance and the limited number of available antifungal drug classes underscore the urgent need for new therapeutic strategies.[5] Combination therapy, where two or more drugs with different mechanisms of action are used together, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.[7][8]

Inhibitors of the GPI biosynthesis pathway, like this compound, are particularly interesting candidates for combination therapy. By disrupting the fungal cell wall and membrane integrity, this compound may increase the permeability of the fungal cell to other antifungal agents, leading to synergistic or enhanced effects. Potential antifungal classes to investigate in combination with this compound include:

  • Azoles (e.g., fluconazole, voriconazole): These drugs inhibit ergosterol biosynthesis, a key component of the fungal cell membrane.

  • Polyenes (e.g., amphotericin B): These agents bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.

  • Echinocandins (e.g., caspofungin, anidulafungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

Experimental Protocols for Synergy Testing

The checkerboard microdilution assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[9][10]

Experimental Protocol: Checkerboard Microdilution Assay

1. Preparation of Materials:

  • Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]
  • Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration that is at least 4 times the highest concentration to be tested.[9]
  • Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.

2. Plate Setup:

  • Dispense 50 µL of RPMI 1640 medium into each well of the 96-well plate.
  • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10). Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10.[11]
  • Create serial dilutions of the second antifungal agent along the y-axis (e.g., rows A-G). Add 100 µL of the highest concentration of the second antifungal to row A, then perform 2-fold serial dilutions down to row G.[11]
  • This creates a matrix of decreasing concentrations of both drugs.
  • Controls:
  • Row H will contain only dilutions of this compound (no second drug).
  • Column 11 will contain only dilutions of the second antifungal (no this compound).
  • Well H12 will serve as the growth control (no drugs).
  • A separate well can be used as a sterility control (no inoculum).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

4. Data Analysis:

  • Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
  • Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) to determine the nature of the interaction. The FICI is calculated as follows:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • FICI = FIC of Drug A + FIC of Drug B
  • Interpretation of FICI:
  • Synergy: FICI ≤ 0.5
  • Indifference (or Additive): 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these studies, the following diagrams illustrate the checkerboard assay workflow and the mechanism of action of this compound.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum prep_drugA Prepare this compound Stock serial_dilute_A Serial Dilute this compound (Columns) prep_drugA->serial_dilute_A prep_drugB Prepare Second Antifungal Stock serial_dilute_B Serial Dilute Second Antifungal (Rows) prep_drugB->serial_dilute_B serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (24-48h) add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, etc.) calc_fic->interpret

Caption: Workflow for a checkerboard assay to test for antifungal synergy.

Jawsamycin_MoA cluster_pathway GPI Biosynthesis Pathway (Fungal Cell) UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (Spt14/Gpi3 subunit) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI downstream Downstream Steps GlcNAc_PI->downstream GPI_anchor Mature GPI Anchor downstream->GPI_anchor protein GPI-anchored Protein GPI_anchor->protein This compound This compound This compound->GPI_GnT Inhibits

Caption: Mechanism of action of this compound in the GPI biosynthesis pathway.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a novel mechanism of action. While its single-agent efficacy is well-documented, its potential for synergistic interactions with other antifungal drugs remains an important and unexplored area of research. The methodologies outlined in this guide provide a clear path for researchers to investigate these potential synergies. Such studies are crucial for developing more effective and robust treatment strategies for invasive fungal infections, particularly those caused by drug-resistant pathogens. Future in vivo studies in relevant animal models will be essential to validate the clinical potential of any synergistic combinations identified in vitro.[12][13]

References

Jawsamycin: A Novel Antifungal Agent with Potent Efficacy Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Jawsamycin's performance against existing antifungal alternatives, supported by experimental data.

For Researchers, Scientists, and Drug Development Professionals.

This compound, a structurally unique natural product, has emerged as a promising broad-spectrum antifungal agent. Its novel mechanism of action, targeting a fungal-specific enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, sets it apart from currently licensed antifungals such as polyenes, azoles, and echinocandins. This guide provides a detailed comparison of this compound's efficacy against a panel of pathogenic fungi, presenting available preclinical data in a comparative context to inform future research and development.

In Vitro Efficacy: A Potent and Broad Spectrum of Activity

This compound has demonstrated significant in vitro activity against a wide range of pathogenic fungi, including species that are notoriously resistant to conventional therapies. Its efficacy is particularly notable against members of the Mucorales order, which are responsible for the life-threatening infection mucormycosis.

The following tables summarize the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods (M27-A3 for yeasts and M38-A2 for molds).[1] For comparative purposes, Minimum Inhibitory Concentration (MIC) data for standard antifungal agents against similar fungal groups, compiled from various studies, are also presented. It is important to note that direct head-to-head comparisons of this compound with other antifungals on the same strains are limited in the public domain.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungals Against Mucorales

Fungal SpeciesThis compound (MEC, µg/mL)Amphotericin B (MIC, µg/mL)Posaconazole (MIC, µg/mL)Isavuconazole (MIC, µg/mL)
Rhizopus oryzae≤0.008[2]0.123 - 1.39[3]0.157 - 1[3]1.13 - 16[3]
Absidia corymbifera≤0.008[2]0.123 - 1.39[3]0.157 - 1[3]1.13 - 16[3]
Mucor circinelloides0.016[2]0.123 - 1.39[3]0.157 - 1[3]1.13 - 16[3]
Rhizopus delemarNot Reported0.123 - 1.39[3]0.157 - 1[3]1.13 - 16[3]

Table 2: In Vitro Activity of this compound Against Other Pathogenic Fungi

Fungal SpeciesThis compound (MEC, µg/mL)
Fusarium spp.Potent Activity Reported[1]
Scedosporium spp.Potent Activity Reported[1]

Note on Echinocandins: Echinocandins generally lack activity against Mucorales.[4]

In Vivo Efficacy: Promising Results in a Murine Model of Mucormycosis

This compound has demonstrated significant in vivo efficacy in a murine model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[1] This is a critical finding, as mucormycosis is associated with high mortality rates and is challenging to treat with existing antifungal agents.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Mucormycosis

Treatment GroupDosageSurvival Ratep-value vs. Placebo
This compound100 mg/kg/day (oral)45%0.001
This compound30 mg/kg/day (oral)Tendency to improve survivalNot statistically significant
Posaconazole60 mg/kg/day (oral)Tendency to improve survivalNot statistically significant
PlaceboVehicle10%-

These results indicate that this compound at a dose of 100 mg/kg/day significantly improved survival in this challenging infection model.[1] While a direct statistical comparison with posaconazole was not reported in this study, the data suggests this compound's potential as a therapeutic option for mucormycosis.

Mechanism of Action: Targeting a Fungal-Specific Pathway

This compound exerts its antifungal effect by inhibiting Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase.[5] This enzyme catalyzes the first committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for anchoring a wide variety of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.

The selective inhibition of the fungal Spt14 over its human homolog, PIG-A, provides a promising therapeutic window, suggesting a potentially favorable safety profile for this compound.[5]

GPI_Biosynthesis_Inhibition Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (Spt14/Gpi3 is a subunit) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI Deacetylation De-N-acetylation GlcNAc_PI->Deacetylation GlcN_PI GlcN-PI Deacetylation->GlcN_PI Acylation Inositol Acylation GlcN_PI->Acylation GlcN_acylPI GlcN-acylPI Acylation->GlcN_acylPI Mannosylation Mannosylation Steps GlcN_acylPI->Mannosylation Mature_GPI Mature GPI Anchor Mannosylation->Mature_GPI GPI_transamidase GPI Transamidase Mature_GPI->GPI_transamidase Protein Protein with GPI signal Protein->GPI_transamidase GPI_anchored_protein GPI-Anchored Protein GPI_transamidase->GPI_anchored_protein Cell_wall Cell Wall Integration GPI_anchored_protein->Cell_wall This compound This compound This compound->Inhibition Inhibition->GPI_GnT

Caption: this compound inhibits the GPI-GnT complex, blocking GPI anchor biosynthesis.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound and comparator antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]

Key steps in the protocol include:

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. For molds, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). For yeasts, colonies are suspended in sterile saline. The final inoculum concentration is adjusted spectrophotometrically to a specified range (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds).

  • Incubation: The inoculated microtiter plates are incubated at 35°C for a specified duration (e.g., 24-72 hours, depending on the fungal species).

  • Endpoint Determination:

    • MIC (Minimum Inhibitory Concentration): For azoles and amphotericin B, the MIC is typically defined as the lowest concentration of the drug that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control well.

    • MEC (Minimum Effective Concentration): For echinocandins and agents like this compound that affect fungal morphology, the MEC is defined as the lowest drug concentration at which small, rounded, compact hyphal forms are observed, compared to the long, unbranched hyphae in the growth control well.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Prep Prepare Antifungal Stock Solutions and Dilutions Inoculation Inoculate Microtiter Plates Antifungal_Prep->Inoculation Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Endpoint_Det Determine MIC/MEC Incubation->Endpoint_Det Data_Analysis Analyze and Report Results Endpoint_Det->Data_Analysis

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Murine Model of Pulmonary Mucormycosis

The in vivo efficacy of this compound is evaluated in an established murine model of invasive pulmonary mucormycosis.[1]

Key steps in the protocol include:

  • Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed using a combination of cyclophosphamide and cortisone acetate to render them susceptible to fungal infection.

  • Infection: Mice are infected intranasally or intratracheally with a suspension of Rhizopus delemar spores.

  • Treatment: Treatment with this compound (formulated for oral gavage), a comparator drug (e.g., posaconazole), or a placebo vehicle is initiated at a specified time post-infection (e.g., 24 hours) and administered for a defined period (e.g., daily for 7 days).

  • Monitoring and Endpoints: Mice are monitored daily for signs of illness and survival. Key endpoints include:

    • Survival: The percentage of surviving mice in each treatment group is recorded over a period of time (e.g., 21 days).

    • Fungal Burden: At a predetermined time point, a subset of mice from each group may be euthanized, and their lungs and other organs harvested to quantify the fungal burden, typically by quantitative PCR (qPCR) or colony-forming unit (CFU) counts.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a novel mechanism of action and potent activity against a broad range of pathogenic fungi, including multi-drug resistant species. The preclinical data presented here highlight its potential, particularly for the treatment of challenging infections like mucormycosis.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

  • Expanded in vitro studies: Direct, head-to-head comparisons of this compound's MIC/MEC values against a larger panel of clinical isolates alongside standard-of-care antifungals.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing regimens and predict clinical efficacy.

  • In vivo studies in other infection models: To evaluate its efficacy against other important fungal pathogens.

  • Toxicology studies: To thoroughly assess its safety profile.

The continued investigation of this compound and other inhibitors of the GPI biosynthesis pathway holds significant promise for addressing the growing challenge of invasive fungal infections.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Jawsamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Jawsamycin, a potent antifungal agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the chemical's properties and for conducting a thorough risk assessment.

PropertyValueSource
Molecular FormulaC₃₂H₄₃N₃O₆PubChem[1]
Molecular Weight565.7 g/mol PubChem[1]
CAS Number120500-69-8ChemicalBook[2]
AppearanceSolid (form not specified)N/A
SolubilityData not readily availableN/A

This compound Disposal Procedures

The following step-by-step procedures are based on the available Safety Data Sheet (SDS) for this compound and general best practices for the disposal of chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear appropriate PPE to minimize the risk of exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation of this compound waste at the point of generation is crucial. All waste contaminated with this compound must be considered chemical waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: This includes any solutions containing this compound.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

Step 3: Waste Containment
  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container. The label should include "this compound Waste" and the appropriate hazard symbols.

  • Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "this compound Waste" and the approximate concentration.

Step 4: Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

The recommended and compliant methods for the final disposal of this compound waste are:

  • Licensed Chemical Destruction Plant: Arrange for pickup and disposal by a certified hazardous waste management company.

  • Controlled Incineration: This should be carried out in a facility equipped with flue gas scrubbing to prevent the release of harmful combustion byproducts.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal.

Spill Management

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: Prevent the spill from spreading by using absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid creating dust.

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Dispose: All materials used for spill clean-up must be disposed of as this compound waste.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the chemical inactivation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the most prudent course of action.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Jawsamycin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Solid Waste Solid Waste Sealed Solid\nWaste Container Sealed Solid Waste Container Solid Waste->Sealed Solid\nWaste Container Liquid Waste Liquid Waste Sealed Liquid\nWaste Container Sealed Liquid Waste Container Liquid Waste->Sealed Liquid\nWaste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Disposal Facility Licensed Disposal Facility Sealed Solid\nWaste Container->Licensed Disposal Facility Sealed Liquid\nWaste Container->Licensed Disposal Facility Sharps Container->Licensed Disposal Facility

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. For any uncertainties, always consult your institution's EHS department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Jawsamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Jawsamycin, a potent antifungal agent. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and the integrity of your research. This compound, a natural product isolated from Streptoverticillium fervens, targets the catalytic subunit of the fungal UDP-glycosyltransferase, a critical first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] This targeted action makes it a valuable compound for antifungal drug development, particularly against pathogenic fungi like Mucorales.[1][3]

Personal Protective Equipment (PPE) Protocol

All personnel must adhere to the following PPE requirements when handling this compound. This protocol is designed to minimize exposure risk and ensure personal safety.

Equipment Specification Purpose
Gloves Chemical-impermeable gloves (e.g., Nitrile, Neoprene)Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust, aerosols, and splashes.[4]
Lab Coat Fire/flame resistant and impervious clothingProtects against chemical splashes and potential ignition sources.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.Prevents inhalation of dust or aerosols.[4]
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe and controlled experimental environment.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation B Don appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B Step 1 C Work in a well-ventilated area or fume hood B->C Step 2 D Weighing and Reconstitution C->D Step 3 E Use non-sparking tools D->E F Avoid dust and aerosol formation D->F G Handling and Experimentation D->G Step 4 H Avoid contact with skin and eyes G->H I Decontamination and Disposal G->I Step 5 J Collect waste in suitable, closed containers I->J K Dispose of waste according to local regulations J->K L Wash hands thoroughly after handling K->L Step 6

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Scenario Immediate Action
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Collect spillage using appropriate methods and place in a suitable, closed container for disposal. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be collected in clearly labeled, suitable, and closed containers.

  • Disposal Method: Disposal must be carried out in accordance with local, regional, national, and international regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.

  • Environmental Precautions: Discharge into the environment must be avoided.[4]

Mechanism of Action: Inhibition of GPI Biosynthesis

This compound exerts its antifungal activity by inhibiting the first step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for anchoring certain proteins to the cell surface in fungi.

This compound's Mechanism of Action cluster_0 GPI Biosynthesis Pathway (Fungi) UDP_GlcNAc UDP-GlcNAc Spt14_Gpi3 Spt14/Gpi3 (UDP-glycosyltransferase) UDP_GlcNAc->Spt14_Gpi3 PI Phosphatidylinositol (PI) PI->Spt14_Gpi3 GlcNAc_PI GlcNAc-PI Spt14_Gpi3->GlcNAc_PI Further_steps Further enzymatic steps GlcNAc_PI->Further_steps GPI_anchored_proteins GPI-anchored proteins Further_steps->GPI_anchored_proteins This compound This compound This compound->Spt14_Gpi3 Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jawsamycin
Reactant of Route 2
Jawsamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.